Undecylenic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
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Related CAS |
96451-28-4 | |
| Record name | 10-Undecenoic acid, homopolymer | |
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DSSTOX Substance ID |
DTXSID8035001 | |
| Record name | 10-Undecenoic acid | |
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Molecular Weight |
184.27 g/mol | |
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Physical Description |
Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |
| Record name | 10-Undecenoic acid | |
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| Record name | Undecylenic acid | |
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| Record name | 10-Undecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |
| Record name | Undecylenic acid | |
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Solubility |
Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |
| Record name | Undecylenic acid | |
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| Record name | 10-Undecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.910 - 0.917 | |
| Record name | 10-Undecenoic acid | |
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CAS No. |
112-38-9, 1333-28-4 | |
| Record name | Undecylenic acid | |
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| Record name | Undecylenic acid [USP:JAN] | |
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| Record name | Undecenoic acid | |
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| Record name | UNDECYLENIC ACID | |
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Melting Point |
24.5 °C | |
| Record name | Undecylenic acid | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Undecylenic Acid from Castor Oil
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid (10-undecenoic acid) is a bifunctional organic compound derived from the renewable feedstock, castor oil.[1][2] Castor oil, extracted from the seeds of Ricinus communis, is a non-edible oil rich in ricinoleic acid, a C18 hydroxy unsaturated fatty acid.[1][3] The unique structure of this compound, featuring both a terminal double bond and a carboxylic acid group, makes it a valuable precursor in the synthesis of polymers, pharmaceuticals, and fragrances.[4] Notably, it is the key building block for Nylon-11 and is an FDA-approved active ingredient in antifungal medications used to treat skin infections. This guide provides a detailed overview of the primary synthesis mechanism, experimental protocols, and key quantitative data associated with the production of this compound from castor oil.
Core Chemical Mechanism: Pyrolysis of Ricinoleic Acid
The industrial synthesis of this compound is achieved through the thermal cracking, or pyrolysis, of ricinoleic acid. Castor oil is composed primarily of the triglyceride of ricinoleic acid (up to 90%). The process involves heating the oil, its methyl ester (methyl ricinoleate), or the free fatty acid at high temperatures, typically in the presence of steam and under reduced pressure.
The core of the reaction is the cleavage of the C11-C12 bond of the ricinoleic acid molecule. This fragmentation is a retro-ene type reaction, which results in the formation of two smaller molecules: this compound (a C11 compound) and heptanal (a C7 aldehyde). While it is a thermal process, some studies suggest the reaction may proceed through a free-radical mechanism, and the use of radical initiators like benzoyl peroxide has been reported.
Density functional theory (DFT) calculations have confirmed that the C11–C12 bond in the methyl ricinoleate backbone is the weakest, which supports the observed fragmentation into C11 and C7 products.
Synthesis Pathways and Experimental Workflow
The synthesis can be initiated from three primary starting materials derived from castor oil:
-
Direct Pyrolysis of Castor Oil: The triglyceride itself is subjected to high temperatures.
-
Pyrolysis of Ricinoleic Acid: Castor oil is first hydrolyzed to yield free ricinoleic acid, which is then pyrolyzed.
-
Pyrolysis of Methyl Ricinoleate: Castor oil undergoes transesterification to produce methyl ricinoleate. This ester is then pyrolyzed to yield methyl undecylenate and heptanal. A final hydrolysis step is required to obtain this compound.
The general experimental workflow involves heating the feedstock in a reactor, condensing the volatile products, and separating the final products, typically via fractional distillation.
Quantitative Data Summary
The yield of this compound is highly dependent on the starting material, reaction temperature, pressure, and the presence of catalysts. The following table summarizes quantitative data from various experimental studies.
| Starting Material | Temperature (°C) | Pressure | Catalyst/Additive | This compound Yield (%) | Heptanal Yield (%) | Reference |
| Castor Oil | 550 | 45 mm Hg | 0.5% Benzoyl Peroxide | 36.0 | 24.8 | |
| Castor Oil | 500-600 | N/A | Benzoyl Peroxide, Steam | 34.7 - 36.5 | N/A | |
| Castor Oil | 530 | Atmospheric | 25% Water | 16.5 | N/A | |
| Ricinoleic Acid | 530 | Atmospheric | 25% Water | 17.8 | 15.2 | |
| Methyl Ricinoleate | 560 | Atmospheric | 25% Water | 23.8 (as methyl ester) | N/A | |
| Castor Oil | ≤ 400 | 2.67-10.67 kPa | None | N/A (focus on kinetics) | N/A |
Experimental Protocols
Protocol 1: Semicontinuous Pyrolysis of Castor Oil
This protocol is based on the methodology described for kinetic studies of castor oil pyrolysis.
-
Apparatus: A 500 mL three-neck glass flask serves as the reactor. One neck is fitted with a thermocouple, the second with a Claisen adapter connected to a condenser, and the third is sealed.
-
Procedure:
-
Charge approximately 100 g of commercial castor oil into the reactor flask.
-
Apply vacuum to the system, maintaining a pressure between 2.67 and 10.67 kPa.
-
Heat the flask to the target temperature (up to 400°C). The reaction is conducted in a semicontinuous mode, where the volatile products are continuously removed from the reactor.
-
The generated vapors pass through the Claisen adapter and are condensed. The condensate, containing this compound and heptanal, is collected.
-
The reaction should be stopped before the castor oil conversion exceeds ~46% to prevent the formation of non-pyrolyzable resinous substances.
-
The collected products are then separated by fractional distillation.
-
Protocol 2: Catalytic Pyrolysis in a Packed-Bed Reactor
This protocol is adapted from a study optimizing yields with a free-radical initiator.
-
Apparatus: A vertical stainless steel tubular reactor packed with 12.5-mm diameter mild steel balls. The reactor is equipped with a feeding pump and a vacuum system.
-
Procedure:
-
Prepare the feedstock by dissolving 0.5% (w/w) benzoyl peroxide in castor oil.
-
Heat the packed-bed reactor to the desired temperature (e.g., 550°C).
-
Maintain the system under reduced pressure (e.g., 45 mm Hg).
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Feed the castor oil/benzoyl peroxide mixture into the top of the reactor at a controlled flow rate (e.g., 1-4 g/min ).
-
The pyrolysis products exit the reactor and are passed through a condenser.
-
Collect the condensed liquid. Separate heptanal and this compound via vacuum fractional distillation. Heptanal can be recovered at 60-65°C and this compound at 160-170°C under 20 mm Hg pressure.
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Protocol 3: Continuous Pyrolysis in a Pilot-Scale Reactor
This protocol is based on experiments performed in a continuous pilot-plant.
-
Apparatus: A continuous pilot-scale pyrolysis reactor with a controlled feeding system.
-
Procedure:
-
Prepare the feedstock by blending the starting material (castor oil, ricinoleic acid, or methyl ricinoleate) with 25% distilled water by mass.
-
Set the reactor temperature to the target value (e.g., 530°C).
-
Feed the material-water mixture into the reactor at a constant mass flow rate (e.g., 400 g/h).
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The resulting bio-oil is collected after passing through the reactor's condensation system.
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The bio-oil is then subjected to analysis (e.g., GC-FID) to determine the yield of this compound and heptanal. Further purification is achieved through distillation.
-
Conclusion
The synthesis of this compound via pyrolysis of castor oil is a well-established and industrially significant process that exemplifies the principles of green chemistry by utilizing a renewable, non-food feedstock. The reaction mechanism proceeds through a thermal cleavage of the ricinoleic acid backbone, yielding the desired C11 fatty acid and the C7 aldehyde, heptanal. While high temperatures are necessary, process optimization through the choice of feedstock (oil, acid, or ester), reactor design, and operating conditions (pressure, catalysts) allows for viable yields. The detailed protocols and quantitative data presented in this guide offer a comprehensive technical foundation for researchers and professionals engaged in oleochemistry and the development of bio-based chemicals.
References
- 1. This compound: a valuable and physiologically active renewable building block from castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a valuable and physiologically active renewable building block from castor oil. | Semantic Scholar [semanticscholar.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
Green Synthesis of Undecylenic Acid: A Technical Guide for Researchers
Introduction: Undecylenic acid, a versatile bio-based building block derived from castor oil, is gaining significant attention across the pharmaceutical, cosmetic, and polymer industries. Its production through sustainable and efficient "green" methodologies is crucial for advancing environmentally conscious manufacturing. This technical guide provides an in-depth overview of green synthesis methods for this compound, with a focus on microwave-assisted pyrolysis and emerging biocatalytic routes. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers and drug development professionals in this field.
From Renewable Feedstock to High-Value Chemical: The Synthesis Pathway
The primary renewable source for this compound is castor oil, which is rich in ricinoleic acid.[1] The traditional synthesis involves the high-temperature pyrolysis of ricinoleic acid or its methyl ester.[2] Green chemistry principles are being applied to innovate this process, primarily through the use of microwave irradiation, which offers significant advantages over conventional heating methods.[3][4][5] Biocatalysis presents a promising, albeit less developed, frontier for the direct and selective synthesis of this compound.
The overall workflow from the renewable feedstock, castor oil, to the final product, this compound, is depicted in the following diagram, highlighting both the established chemical and the potential biocatalytic pathways.
Caption: Overall workflow for this compound synthesis.
Microwave-Assisted Pyrolysis: An Efficient Green Alternative
Microwave-assisted pyrolysis of methyl ricinoleate has emerged as a highly efficient and environmentally friendly alternative to conventional pyrolysis for the production of this compound methyl ester. This method offers several advantages, including rapid and uniform heating, which leads to higher yields, reduced reaction times, and lower energy consumption.
Quantitative Data Comparison: Microwave-Assisted vs. Conventional Pyrolysis
The following table summarizes the key quantitative parameters for the synthesis of this compound methyl ester via microwave-assisted and conventional pyrolysis of methyl ricinoleate.
| Parameter | Microwave-Assisted Pyrolysis | Conventional Pyrolysis | Reference |
| Yield of this compound Methyl Ester (wt.%) | 77 | Lower than Microwave-Assisted | |
| Selectivity for this compound Methyl Ester (wt.%) | 76.6 | Lower than Microwave-Assisted | |
| Selectivity for Heptanal (wt.%) | 91.4 | Lower than Microwave-Assisted | |
| Reaction Temperature (°C) | 400 - 600 (Optimal ~500) | 500 - 600 | |
| Energy Consumption (kJ/kg of feedstock) | ~2629 (actual) | Higher than Microwave-Assisted | |
| Reaction Time | Faster than Conventional | Slower than Microwave-Assisted | |
| Heating Method | Volumetric heating | Surface heating |
Experimental Protocol: Microwave-Assisted Pyrolysis of Methyl Ricinoleate
This protocol is based on a continuous-flow microwave-assisted pyrolysis system.
1. Materials and Equipment:
-
High-purity methyl ricinoleate (>99%)
-
Silicon carbide (SiC) as a microwave absorbent
-
Microwave catalytic reactor system equipped with:
-
A feed pump
-
A raw material pre-heater
-
A microwave generator
-
A temperature controller with an infrared sensor
-
A condenser
-
A product collection tank
-
A discharge pump
-
2. Experimental Setup:
The experimental setup for the continuous microwave-assisted pyrolysis of methyl ricinoleate is illustrated below.
Caption: Experimental setup for microwave-assisted pyrolysis.
3. Procedure:
-
Load the microwave reactor with silicon carbide (SiC) which acts as the heating medium.
-
Set the desired cracking reaction temperature on the temperature controller, typically between 400 and 600°C (an optimal temperature is around 500°C).
-
Turn on the microwave generator to heat the SiC bed to the set temperature.
-
Preheat the high-purity methyl ricinoleate feedstock to approximately 150°C in the pre-heater.
-
Pump the preheated methyl ricinoleate into the microwave reactor. An atomization feeding system is recommended for efficient heat transfer.
-
The pyrolysis of methyl ricinoleate occurs in the reactor, producing a gaseous mixture of this compound methyl ester, heptanal, and other byproducts.
-
The gaseous products exit the reactor and pass through a condenser to be liquefied.
-
The condensed liquid product is collected in the product tank.
-
The collected liquid is then pumped to a distillation unit for the purification of this compound methyl ester.
Hydrolysis of this compound Methyl Ester
The this compound methyl ester produced via pyrolysis is subsequently hydrolyzed to yield this compound.
1. Materials:
-
This compound methyl ester
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
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Organic solvent (e.g., ethanol)
2. Procedure:
-
Dissolve the this compound methyl ester in an appropriate solvent such as ethanol.
-
Add a stoichiometric excess of sodium hydroxide solution to the mixture.
-
Heat the mixture under reflux for a specified period to ensure complete saponification.
-
After cooling, acidify the reaction mixture with hydrochloric acid to protonate the carboxylate and precipitate the this compound.
-
The crude this compound can be purified by extraction with a suitable organic solvent followed by distillation, or by molecular distillation for a solvent-free approach.
Biocatalysis: A Promising Avenue for Green Synthesis
Biocatalysis offers the potential for highly selective and environmentally benign synthesis of this compound under mild reaction conditions. However, the direct biocatalytic conversion of ricinoleic acid to this compound is still an emerging area of research.
Current research has demonstrated the use of lipases for the synthesis of this compound derivatives, such as its esters. For instance, immobilized Candida antarctica lipase has been successfully used for the esterification of this compound.
A patented method describes a multi-step process involving the fermentation of ricinoleic acid by a microorganism to produce a diacid intermediate. This intermediate is then subjected to high-temperature cracking to yield methyl undecylenate, which is subsequently hydrolyzed to this compound. While this approach incorporates a biocatalytic step, it is not a direct conversion.
The development of novel enzymes or engineered microorganisms capable of directly cleaving the C11-C12 bond of ricinoleic acid would represent a significant breakthrough in the green synthesis of this compound.
Green Solvents and Purification Techniques
The principles of green chemistry extend to the purification of the final product. While traditional solvent extraction is effective, it often involves the use of volatile and potentially hazardous organic solvents.
Molecular distillation is a promising green alternative for the purification of this compound. This technique operates under high vacuum and at lower temperatures than conventional distillation, which prevents the thermal degradation of the product and eliminates the need for solvents. A multi-stage molecular distillation process can effectively remove impurities such as lower boiling aldehydes, alcohols, and neutral fats, resulting in high-purity, colorless or pale yellow this compound.
The use of bio-based solvents , such as ethanol and 2-methyltetrahydrofuran, is also being explored for the synthesis and purification of this compound and its derivatives, further reducing the environmental footprint of the overall process.
Conclusion
Green synthesis methods for this compound are pivotal for the sustainable development of the chemical industry. Microwave-assisted pyrolysis of methyl ricinoleate stands out as a mature and efficient green technology, offering significant improvements in yield, reaction time, and energy efficiency over conventional methods. While direct biocatalytic routes for this compound production are still in their infancy, they hold immense promise for future advancements in green chemistry. The adoption of green purification techniques, such as molecular distillation, further enhances the sustainability of the entire production process. Continued research and development in these areas will undoubtedly pave the way for even more environmentally friendly and economically viable methods for producing this valuable bio-based chemical.
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted pyrolysis of methyl ricinoleate for continuous production of this compound methyl ester (UAME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted pyrolysis of methyl ricinoleate for continuous production of this compound methyl ester (UAME) [agris.fao.org]
Characterization of Undecylenic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecylenic acid, a monounsaturated fatty acid derived from castor oil, and its synthetic derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the characterization of this compound derivatives, encompassing their synthesis, physicochemical properties, and biological evaluation. Detailed experimental protocols, quantitative data on their antimicrobial and cytotoxic activities, and elucidation of their mechanisms of action, including their influence on key signaling pathways, are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
This compound (10-undecenoic acid) is an eleven-carbon unsaturated fatty acid that has long been recognized for its therapeutic properties, particularly as an antifungal agent for treating skin infections.[3][4] The presence of a terminal double bond and a carboxylic acid group allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with enhanced or novel biological activities.[5] These derivatives include esters, amides, hydrazides, and heterocyclic compounds, which have demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. Understanding the synthesis, structure-activity relationships, and mechanisms of action of these derivatives is crucial for the development of new and effective therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the modification of its carboxylic acid group or the terminal double bond. Common synthetic routes include esterification, amidation, and the formation of hydrazides, which can then be converted to a variety of heterocyclic compounds.
Synthesis of this compound Ethyl Ester
A mixture of this compound (0.05 mol, 10 g) and methanol (45 ml) is refluxed in the presence of a few drops of concentrated sulfuric acid for 10-12 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The excess acid is neutralized with ammonia, and the synthesized ester is extracted with diethyl ether. The ether layer is then evaporated to obtain the ethyl ester of this compound.
Synthesis of this compound Hydrazide
This compound ethyl ester is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate, this compound hydrazide, is filtered, washed, and recrystallized.
Synthesis of this compound Hydrazone Derivatives
A mixture of this compound hydrazide (2 mmol) and the desired aldehyde (2.1 mmol) in absolute ethanol (20 ml) is stirred at room temperature for 1-5 hours in the presence of a catalytic amount of hydrochloric acid. The reaction progress is monitored by TLC. Upon completion, the reaction is neutralized with a 10% aqueous sodium bicarbonate solution. The precipitate formed is filtered, washed with water, dried, and recrystallized from ethanol to yield the corresponding hydrazone derivative.
Physicochemical Characterization
The structural elucidation and purity determination of synthesized this compound derivatives are carried out using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the derivatives. For instance, in the ¹H NMR spectrum of a hydrazone derivative, the characteristic singlet of the NH proton appears around 11.93 ppm, and the CH=N proton appears as a singlet at approximately 8.78 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the purity assessment and quantification of this compound and its derivatives. A common method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% phosphoric acid, and UV detection at 200 nm.
Biological Activities and Quantitative Data
This compound derivatives have been extensively evaluated for their biological activities, with significant findings in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
This compound and its derivatives are known for their potent antifungal and antibacterial activities. Their primary mechanism of action involves the disruption of the microbial cell membrane.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | < 125 (MIC90) | |
| 10-Undecahydroxamic acid | Salmonella enterica | Not specified, but noted to be more effective than this compound | |
| Lactose Undecylenate (URB1418) | Trichophyton rubrum F2 | 512 | |
| Lactose Undecylenate (URB1418) | Candida albicans | 512 |
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A novel formulation of this compound with L-Arginine, designated GS-1, has been shown to induce apoptosis in various cancer cell lines.
Table 2: IC50 Values of this compound Formulation (GS-1) against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | ~150 | |
| A549 (Lung Cancer) | ~200 | |
| Jurkat (T-cell Leukemia) | ~100 | |
| U937 (Histiocytic Lymphoma) | ~125 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been investigated using in vitro and in vivo models.
The reaction mixture consists of 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of varying concentrations of the test derivative. The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes. After cooling, the turbidity is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated relative to a control.
Mechanism of Action and Signaling Pathways
The biological effects of this compound and its derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.
Inhibition of Fungal Morphogenesis and Biofilm Formation
This compound has been shown to inhibit the morphological transition of Candida albicans from its yeast form to the invasive hyphal form, a critical step in its pathogenesis. This inhibition is associated with the downregulation of hyphal-specific genes, such as HWP1 (Hyphal Wall Protein 1). The decreased expression of HWP1 and other virulence factors, including secreted aspartic proteases and lipases, leads to the formation of poorly organized biofilms.
Caption: this compound's impact on C. albicans.
Induction of Apoptosis in Cancer Cells
The anticancer activity of the this compound formulation GS-1 is mediated through the induction of apoptosis. This process is characterized by caspase-3 and -7 activation and a reduction in the mitochondrial membrane potential. The uptake of this formulation into cancer cells is facilitated by the Fatty Acid Transport Protein 2 (FATP2).
Caption: GS-1 induced apoptosis in cancer cells.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. While direct modulation by simple this compound derivatives is still under investigation, a lactose derivative has been shown to restore the Wnt/β-catenin signaling pathway in wound healing models. In the canonical pathway, Wnt proteins bind to Frizzled (FZD) and LRP5/6 co-receptors, leading to the inactivation of the β-catenin destruction complex (comprising APC, Axin, GSK3β, and CK1α). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.
Caption: Overview of the Wnt/β-catenin pathway.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their synthesis, characterization, and biological activities, supported by detailed experimental protocols and quantitative data. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, offers valuable insights for the rational design of new and more potent derivatives. Further research into the structure-activity relationships and the exploration of novel derivatives will undoubtedly pave the way for the development of next-generation therapeutics for a range of diseases.
References
- 1. Novel Formulation of this compound induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic synthesis of hydrophilic this compound sugar esters and their biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Analysis of Undecylenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Undecylenic acid, a monounsaturated fatty acid with the chemical formula C₁₁H₂₀O₂, is a valuable compound in the pharmaceutical and cosmetic industries, primarily for its antifungal properties.[1][2] A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for quality control, formulation development, and research applications. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound, including data interpretation, experimental protocols, and analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its aliphatic chain, terminal double bond, and carboxylic acid group. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-11 (Carboxylic Acid) | ~11.5 - 12.0 | Singlet (broad) | - |
| H-10 (Vinyl) | ~5.8 | Multiplet | - |
| H-2 (α to COOH) | ~2.35 | Triplet | ~7.5 |
| H-9 (Allylic) | ~2.04 | Quartet | ~6.9 |
| H-3 (β to COOH) | ~1.63 | Quintet | ~7.5 |
| H-4 to H-8 (Methylene Chain) | ~1.2 - 1.4 | Multiplet | - |
| H-1 (Vinyl) | ~4.9 - 5.0 | Multiplet | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-11 (Carbonyl) | ~180.7 |
| C-10 (Vinyl) | ~139.1 |
| C-1 (Vinyl) | ~114.2 |
| C-2 (α to COOH) | ~34.2 |
| C-9 (Allylic) | ~33.8 |
| C-3 to C-8 (Aliphatic Chain) | ~24.7 - 29.3 |
Source: PubChem CID 5634.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=C (Alkene) | 1640-1680 | Stretching |
| C-H (sp² hybridized) | 3070-3090 | Stretching |
| C-H (sp³ hybridized) | 2850-2960 | Stretching |
| =C-H (Alkene) | 910, 990 | Out-of-plane bending |
Note: The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data.
NMR Sample Preparation and Analysis
-
Sample Preparation :
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
-
-
¹H NMR Acquisition :
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A typical experiment might involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[3]
-
-
¹³C NMR Acquisition :
-
Following ¹H NMR, acquire the ¹³C NMR spectrum.
-
Use a proton-decoupled sequence to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
IR Sample Preparation and Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
-
IR Spectrum Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Position the sample on the crystal and apply pressure using the ATR accessory's clamp to ensure good contact.
-
Acquire the sample spectrum. A typical acquisition involves scanning the mid-IR range (e.g., 4000-400 cm⁻¹) for 16-32 scans.
-
Analytical Workflow and Data Interpretation
The following diagrams illustrate the logical flow of spectroscopic analysis and data interpretation for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for interpreting this compound spectra.
References
A Technical Guide to the Antifungal Mechanism of Action of Undecylenic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Undecylenic acid (UA), a monounsaturated fatty acid derived from castor oil, is a well-established antifungal agent utilized primarily in topical formulations.[1][2] Its efficacy, particularly against opportunistic pathogens like Candida albicans, stems from a multifaceted mechanism of action that extends beyond simple fungistatic or fungicidal activity.[1] This document provides an in-depth analysis of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its complex interaction with fungal pathogens. The primary modes of action involve the potent inhibition of fungal morphogenesis, disruption of biofilm formation, interference with cell membrane integrity, and disruption of fatty acid metabolism.[3][4]
Core Antifungal Mechanisms of Action
This compound's antifungal strategy is not reliant on a single target but rather a combination of disruptive effects on critical fungal virulence factors.
Inhibition of Fungal Morphogenesis
A primary mechanism of this compound is the inhibition of the morphological transition of Candida albicans from its planktonic yeast form to its more virulent, invasive hyphal form. This transition is a critical virulence factor associated with active infections and tissue invasion. UA effectively abolishes this yeast-to-hypha conversion, thereby reducing the pathogen's ability to initiate and sustain an infection. Studies have shown that this inhibition occurs at concentrations that may be sublethal, suggesting a targeted disruption of the signaling or metabolic processes governing morphogenesis. The proposed mechanisms for this inhibition include interference with fatty acid biosynthesis and the disruption of cytoplasmic pH by transporting protons across the plasma membrane, which interferes with the cytoplasmic alkalinization required for germ tube formation.
Disruption of Biofilm Formation
Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers significant resistance to antifungal agents and host immune responses. This compound is a potent inhibitor of C. albicans biofilm formation. This activity is directly linked to its ability to prevent hyphal growth, as hyphae form the structural scaffold of the biofilm.
Research has demonstrated that UA treatment leads to the formation of poorly organized biofilms. This is achieved by significantly reducing the transcription of key genes related to hyphal formation and adhesion, such as Hyphal Wall Protein 1 (HWP1). Furthermore, UA down-regulates the expression of secreted hydrolytic enzymes, including secreted aspartic proteases (SAPs), lipases, and phospholipases, which are crucial for nutrient acquisition and host tissue invasion.
Cell Membrane Disruption and Metabolic Interference
This compound, as an unsaturated fatty acid, directly interacts with the fungal cell membrane. Its chemical structure allows it to integrate into the lipid bilayer, which destabilizes the membrane and increases its permeability. This disruption leads to the leakage of essential intracellular components, ultimately causing cellular dysfunction and death. Scanning electron microscopy has revealed that even at low concentrations, this compound causes the fungal cell surface to become crumpled and atrophic.
In addition to direct membrane damage, UA interferes with key metabolic pathways:
-
Fatty Acid Biosynthesis: UA is believed to inhibit enzymes involved in lipid metabolism, a mechanism shared by other fatty acid-based antifungals. This disruption of fatty acid homeostasis is a critical aspect of its fungicidal activity.
-
Ergosterol Synthesis: Some evidence suggests that this compound may also inhibit the synthesis of ergosterol, an essential sterol component that maintains the integrity and fluidity of the fungal cell membrane.
Quantitative Data Summary
The following tables summarize the effective concentrations and in vitro activity of this compound against various fungal pathogens.
Table 1: Effective Concentrations of this compound against Candida albicans
| Activity Metric | Effective Concentration | Reference |
|---|---|---|
| Biofilm Formation Inhibition | > 3 mM | |
| Abolishment of Yeast-to-Hyphae Transition | > 4 mM | |
| Reduction in Germ Tube Formation (Sevenfold) | 10 µM |
| Minimum Inhibitory Concentration (MIC₉₀) | < 0.0125% (in agar) | |
Table 2: In Vitro Antifungal Susceptibility of this compound (MIC in µg/mL)
| Fungal Species | Strain | MIC (µg/mL) |
|---|---|---|
| Candida albicans | ATCC 90028 | 31.3 |
| Candida glabrata | ATCC 90030 | 62.5 |
| Candida krusei | ATCC 6258 | 125 |
| Candida tropicalis | ATCC 750 | 31.3 |
| Candida parapsilosis | ATCC 22019 | 15.6 |
| Cryptococcus neoformans | ATCC 90113 | 15.6 |
| Aspergillus fumigatus | ATCC 204305 | > 250 |
| Trichophyton mentagrophytes | ATCC 9533 | 3.9 |
| Trichophyton rubrum | ATCC MYA-4438 | 7.8 |
(Data sourced from Zhang et al., 2011)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
-
Medium Preparation: Prepare RPMI 1640 medium (without bicarbonate, with L-glutamine) and buffer it to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using the RPMI 1640 medium to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Prepare a suspension of the organism in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24–48 hours.
-
Endpoint Reading: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for amphotericin B) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.
Biofilm Inhibition Assay (Crystal Violet Method)
-
Inoculum Preparation: Prepare a standardized yeast suspension (e.g., 1 × 10⁷ cells/mL) in a biofilm-inducing medium (e.g., RPMI 1640).
-
Assay Setup: Add the yeast suspension to the wells of a 96-well flat-bottom plate. Add various concentrations of this compound to the wells. Include a drug-free control.
-
Biofilm Formation: Incubate the plate at 37°C for 24–48 hours without agitation to allow for biofilm formation.
-
Washing: After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Destaining: Remove the crystal violet and wash the wells with sterile water until the wash water is clear. Air dry the plate.
-
Quantification: Add 95% ethanol or 33% acetic acid to each well to solubilize the stain from the biofilm. Read the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates the percentage of biofilm inhibition.
Visualizations: Mechanisms and Workflows
Caption: Multifaceted antifungal action of this compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Inhibition of Yeast-to-Hypha Morphological Transition.
Conclusion
The antifungal efficacy of this compound is robust and multifaceted, targeting several key virulence factors in pathogenic fungi like Candida albicans. Its ability to inhibit the critical yeast-to-hyphae transition, prevent biofilm formation, and disrupt cell membrane integrity makes it an effective agent for controlling fungal infections. This combination of mechanisms suggests a lower likelihood of resistance development compared to single-target antifungal agents. The detailed understanding of these mechanisms provides a strong foundation for its continued use in clinical applications and for the development of new antifungal strategies.
References
Beyond the Mycelium: An In-depth Technical Guide to the Diverse Biological Activities of Undecylenic Acid
For Researchers, Scientists, and Drug Development Professionals
Undecylenic acid, a monounsaturated fatty acid traditionally recognized for its potent antifungal properties, is emerging as a multifaceted bioactive molecule with a range of therapeutic potentials. This document provides a comprehensive overview of its biological activities beyond fungal inhibition, presenting key quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in drug discovery and development, offering insights into the underexplored applications of this versatile fatty acid.
Anticancer Activity: Induction of Apoptosis in Tumor Cells
Recent studies have unveiled the pro-apoptotic capabilities of this compound in various cancer cell lines. A novel formulation of this compound, GS-1, has been shown to be the cytotoxic component responsible for inducing programmed cell death.[1][2][3] This section details the quantitative efficacy, the signaling cascade, and the experimental workflow for assessing this anticancer activity.
Quantitative Data: Cytotoxicity of this compound (UA) and its Formulation (GS-1)
The cytotoxic effects of this compound and its formulation, GS-1, have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell viability by 50%, are summarized below.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | GS-1 | ~150 | [1] |
| A549 | Lung Cancer | GS-1 | ~200 | [1] |
| Jurkat | T-cell Leukemia | GS-1 | ~100 | |
| U937 | Histiocytic Lymphoma | GS-1 | ~125 | |
| HeLa | Cervical Cancer | This compound | ~150 | |
| A549 | Lung Cancer | This compound | ~200 | |
| Jurkat | T-cell Leukemia | This compound | ~100 | |
| U937 | Histiocytic Lymphoma | This compound | ~125 |
Signaling Pathway: FATP2-Mediated Uptake and Caspase-Dependent Apoptosis
The anticancer mechanism of this compound involves its uptake by cancer cells and the subsequent activation of the intrinsic apoptotic pathway. The fatty acid transport protein 2 (FATP2) has been identified as a key transporter for this compound into the cell. Once intracellular, this compound induces a reduction in the mitochondrial membrane potential, leading to the activation of caspase-3 and caspase-7, culminating in apoptotic cell death.
Experimental Protocol: In Vitro Anticancer Activity Assessment
The following protocol outlines the key steps for evaluating the anticancer effects of this compound.
Antibacterial Activity: Targeting Gram-Positive Pathogens
This compound and its derivatives exhibit notable antibacterial activity, particularly against Gram-positive bacteria, including antibiotic-resistant strains.
Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The antibacterial potency is determined by the minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth, and the minimum bactericidal concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.
| Bacterial Strain | Compound | MIC (mg/mL) | MBC (mg/mL) | Citation |
| Staphylococcus aureus (MSSA) | GS-1 | 0.486 (MIC100) | 0.971 (MBC100) | |
| Staphylococcus aureus (MRSA) | GS-1 | 0.63 - 1.26 (MIC100) | 1.26 - 5.04 (MBC100) | |
| Streptococcus pyogenes | GS-1 | 0.335 (MIC100) | 0.509 (MBC100) | |
| Streptococcus mutans | 10-Undecynoic acid | 2.5 | 5.0 | |
| Streptococcus sobrinus | 10-Undecynoic acid | 2.5 | 5.0 |
Mechanism of Action: Membrane Disruption and Oxidative Stress
The antibacterial action of this compound is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. This leads to increased membrane permeability and leakage of essential intracellular components. Additionally, it has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to bacterial cell death.
Experimental Protocol: Determination of MIC and MBC
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
MBC Determination: Subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Antiviral Activity: Targeting Enveloped Viruses
This compound has demonstrated antiviral activity, particularly against enveloped viruses such as Herpes Simplex Virus (HSV).
Quantitative Data: Efficacy Against Herpes Simplex Virus
Topical application of this compound has been shown to be effective in animal models of genital herpes and in clinical trials for herpes labialis.
| Virus | Model/Setting | Treatment | Outcome | Citation |
| HSV-2 | Murine genital herpes | 20% this compound solution | Decreased infection, symptoms, and mortality (P < 0.001) | |
| HSV-2 | Guinea pig genital herpes | 20% this compound solution | Complete prevention of vaginal infection (P < 0.001) | |
| HSV-1 | Human herpes labialis | 15% this compound cream | Reduced incidence and duration of viral shedding |
Proposed Mechanism of Action: Disruption of the Viral Envelope
The antiviral mechanism of this compound is thought to involve the disruption of the viral envelope, which is essential for viral entry into host cells. By interacting with the lipid bilayer of the envelope, this compound can compromise its integrity, thereby inactivating the virus and preventing infection.
Other Biological Activities
Anti-inflammatory Properties
Undecylenoic acid has been reported to possess anti-inflammatory properties by modulating the expression of inflammatory cytokines. However, detailed mechanistic studies and quantitative data on its effects on key inflammatory pathways such as NF-κB and COX are still limited.
Skin Penetration Enhancement
This compound and its derivatives can act as chemical penetration enhancers, facilitating the transport of other drugs across the stratum corneum. This effect is attributed to the disruption of the highly ordered lipid structure of the skin's outer layer.
Derivatives of this compound
The biological activities of this compound can be modulated through chemical modification.
-
10-Undecynoic acid: This acetylenic derivative has shown potent antibacterial and anti-biofilm activity against oral streptococci.
-
Lactose Undecylenate: A glycolipid derivative that has been synthesized and evaluated for its antifungal and antibacterial properties.
-
10-Undecanhydroxamic acid: This hydroxamate derivative exhibits stronger antimicrobial activity than the parent compound, potentially through a mechanism involving iron chelation.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents with a broad spectrum of biological activities. Its demonstrated anticancer, antibacterial, and antiviral properties, coupled with its potential as an anti-inflammatory and penetration-enhancing agent, warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development efforts in harnessing the full therapeutic potential of this versatile fatty acid and its derivatives.
References
A Technical Guide to the Solubility of Undecylenic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of undecylenic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, providing key data and methodologies to inform their work.
Introduction to this compound
This compound, also known as 10-undecenoic acid, is an unsaturated fatty acid with the chemical formula C₁₁H₂₀O₂. It is a colorless to pale yellow liquid or crystalline mass with a characteristic odor.[1] Derived from the pyrolysis of ricinoleic acid from castor oil, this compound and its salts are recognized for their antifungal properties and are utilized in various pharmaceutical and cosmetic formulations. A thorough understanding of its solubility in organic solvents is critical for the development of effective delivery systems, purification processes, and analytical methods.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and routes of administration. This compound is characterized as being practically insoluble in water but exhibits good solubility in many organic solvents.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, some data is available, and for comparative purposes, data for the structurally similar saturated fatty acid, undecanoic acid, is also included.
| Compound | Solvent | Temperature (°C) | Solubility | Notes |
| This compound | Ethanol | Not Specified | ≥ 36.5 mg/mL | This value represents a minimum solubility and not necessarily the saturation point. |
| This compound | DMSO | Not Specified | ≥ 36.8 mg/mL | This value represents a minimum solubility and not necessarily the saturation point. |
| Undecanoic Acid | Ethanol | Not Specified | ~ 25 mg/mL | Data for the saturated analogue, undecanoic acid, is provided for comparison. |
| Undecanoic Acid | DMSO | Not Specified | ~ 10 mg/mL | Data for the saturated analogue, undecanoic acid, is provided for comparison. |
| Undecanoic Acid | Dimethylformamide (DMF) | Not Specified | ~ 25 mg/mL | Data for the saturated analogue, undecanoic acid, is provided for comparison. |
Qualitative Solubility Profile
Multiple sources describe the solubility of this compound in qualitative terms, which are summarized below. These descriptions provide general guidance for solvent selection.
| Solvent | Solubility Description |
| Ethanol (96%) | Freely soluble |
| Chloroform | Soluble, Miscible |
| Diethyl Ether | Soluble, Miscible |
| Acetone | Soluble |
| Benzene | Miscible |
| Fatty and Essential Oils | Freely soluble |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Principle of the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a solid in a liquid. The method involves saturating a solvent with a solute by allowing the mixture to reach equilibrium over a specified period. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Sealed flasks or vials (e.g., screw-cap glass vials)
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Detailed Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Quantification Methods
Once a saturated solution is obtained, the concentration of this compound must be accurately determined. Two common methods are detailed below.
-
Principle: This method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solute.
-
Procedure:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature to avoid degradation of the this compound.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried this compound.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the dish.
-
Calculate the solubility in terms of mass per volume (e.g., g/100 mL).
-
-
Principle: HPLC separates components of a mixture for identification and quantification. A validated HPLC method with a suitable detector (e.g., UV) can be used to determine the concentration of this compound in the saturated solution.
-
Procedure:
-
Method Validation: Develop and validate an HPLC method for this compound, including linearity, accuracy, precision, and specificity.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the saturated filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Conclusion
This technical guide provides an overview of the solubility of this compound in organic solvents, presenting both qualitative and the limited available quantitative data. The detailed experimental protocol for the shake-flask method, along with quantification techniques, offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems. Accurate solubility data is paramount for the successful formulation and development of products containing this compound.
References
thermal decomposition of undecylenic acid
An In-depth Technical Guide on the Thermal Decomposition of Undecylenic Acid
Executive Summary
This compound (10-undecenoic acid), a monounsaturated fatty acid derived from the pyrolysis of castor oil, is a versatile bio-based chemical building block. Its bifunctional nature, possessing both a terminal double bond and a carboxylic acid group, makes it a valuable precursor in the manufacturing of polymers like Nylon-11, pharmaceuticals, cosmetics, and fragrances. Understanding the thermal stability and decomposition behavior of this compound is critical for its synthesis, purification, and the development of novel applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its physicochemical properties, decomposition pathways, and the experimental protocols used for its analysis. It is intended for researchers, scientists, and drug development professionals who work with this compound.
This compound is a low-melting solid or colorless oil under standard conditions. Its key physical and thermal properties are summarized below, providing essential data for handling and process design.
| Property | Value | References |
| Chemical Formula | C₁₁H₂₀O₂ | |
| Molar Mass | 184.27 g/mol | |
| Melting Point | 23-25 °C | |
| Boiling Point | 275 °C (at 1013 mbar / 760 mmHg) | |
| 137 °C (at 2 mmHg) | ||
| Density | ~0.912 g/mL (at 25 °C) | |
| Flash Point | 148-149 °C (closed cup) | |
| Auto-ignition Temperature | 275 °C | |
| Decomposition Temperature | 275 °C | |
| Water Solubility | 73.7 mg/L |
Thermal Decomposition Pathways
The thermal decomposition of this compound, a process also known as pyrolysis, involves the cleavage of chemical bonds at elevated temperatures in an inert atmosphere. The specific products and reaction mechanisms are highly dependent on conditions such as temperature, heating rate, and the presence of catalysts.
Non-Catalytic Pyrolysis
In the absence of a catalyst, the thermal decomposition of unsaturated fatty acids like this compound is believed to proceed through complex free-radical mechanisms, especially at higher temperatures. Key reaction pathways include:
-
Decarboxylation: Elimination of the carboxyl group as CO₂ to produce unsaturated hydrocarbons.
-
Decarbonylation: Removal of the carboxyl group as CO and H₂O.
-
Cracking: Fission of C-C bonds along the alkyl chain, leading to the formation of a variety of smaller hydrocarbons (alkanes, alkenes) and radical species.
Studies on oleic acid, a similar unsaturated fatty acid, show that as the pyrolysis temperature increases, the reaction mechanism shifts from bimolecular catalysis to one dominated by free radical reactions, with methyl, ethyl, and hydrogen radicals being the primary active substances. The resulting product is a complex mixture known as bio-oil or pyrolytic oil, containing various organic compounds, water, and dissolved gases.
Catalytic Pyrolysis
The use of catalysts can significantly alter the decomposition pathways, often lowering the required temperature and improving the selectivity towards desired products. Zeolites (such as ZSM-5) and metal oxides are commonly used catalysts in biomass pyrolysis. Their primary roles include:
-
Enhanced Cracking: The acidic sites on catalysts promote the cracking of large fatty acid molecules into smaller, more valuable hydrocarbons, such as those in the gasoline and diesel range.
-
Deoxygenation: Catalysts facilitate the removal of oxygen through dehydration, decarboxylation, and decarbonylation reactions, which increases the calorific value and stability of the resulting bio-oil.
-
Aromatization: Catalysts like ZSM-5 are effective in converting aliphatic compounds into aromatic hydrocarbons.
Experimental Protocols for Thermal Analysis
Analyzing the thermal decomposition of this compound requires specialized techniques to characterize its stability and identify the complex mixture of products formed.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to determine the thermal stability and degradation kinetics of a material.
-
Objective: To measure the mass loss of this compound as a function of temperature in a controlled atmosphere.
-
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace, which is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
The sample is heated at a constant, predefined heating rate (e.g., 10, 20, or 30 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) reveals the onset of decomposition, the temperature ranges of different degradation stages, and the mass of any final residue. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
-
-
Kinetic Analysis: TGA data from multiple heating rates can be used to calculate kinetic parameters like activation energy (Ea) using isoconversional models (e.g., Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO)).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is the primary technique for identifying the volatile and semi-volatile products of thermal decomposition.
-
Objective: To separate and identify the chemical compounds produced during the rapid pyrolysis of this compound.
-
Methodology:
-
A microgram-scale sample of this compound is placed in a pyrolysis probe.
-
The probe is inserted into a high-temperature pyrolysis unit interfaced directly with a Gas Chromatograph-Mass Spectrometer (GC/MS).
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-750 °C) for a short duration (seconds).
-
The decomposition products (pyrolysate) are immediately swept by a carrier gas (e.g., helium) into the GC column.
-
The GC separates the individual compounds based on their boiling points and interactions with the column's stationary phase.
-
As each compound elutes from the GC column, it enters the Mass Spectrometer, which ionizes the molecules and separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
The mass spectra are compared against spectral libraries (e.g., NIST) for positive identification of the decomposition products.
-
Visualizations of Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of complex processes, from experimental setups to biochemical pathways.
Experimental Workflow for Pyrolysis Product Analysis
This diagram illustrates the logical flow of analyzing the thermal decomposition products of this compound using Py-GC/MS.
Generalized Thermal Decomposition Pathways
This diagram outlines the primary transformation routes this compound undergoes during high-temperature pyrolysis, leading to a variety of chemical products.
Biological Signaling and Mechanism of Action
While this guide focuses on thermal decomposition, the audience in drug development will find the established biological mechanisms of this compound itself relevant. Data on the bioactivity of its thermal decomposition products is not available.
Antifungal Activity
This compound is a well-known antifungal agent, particularly effective against Candida albicans. Its mechanism is multifaceted, targeting key fungal processes.
-
Inhibition of Morphogenesis: It prevents the transition of C. albicans from its yeast form to its invasive, filamentous hyphal form, a critical step for infection. This is achieved by down-regulating hyphal-specific genes like HWP1.
-
Membrane Disruption: The fatty acid integrates into the fungal cell's lipid bilayer, disrupting membrane integrity and increasing permeability. This leads to the leakage of essential intracellular components and ultimately cell death.
-
Inhibition of Fatty Acid Biosynthesis: It interferes with the fungus's ability to synthesize its own fatty acids, further compromising cell membrane health and function.
Pro-Apoptotic Activity in Cancer Cells
Recent research has uncovered a pro-apoptotic (cell-killing) mechanism of this compound in cancer cells.
-
Cellular Uptake: this compound enters tumor cells via the Fatty Acid Transport Protein 2 (FATP2).
-
Induction of Apoptosis: Once inside the cell, it initiates a caspase-dependent cell death pathway. Key markers of this process include a reduction in the mitochondrial membrane potential and the exposure of phosphatidylserine on the cell surface.
-
Localization to Lipid Droplets: The compound localizes to intracellular lipid droplets; however, unlike with other fatty acids, these droplets do not protect the cancer cell from the cytotoxic effects.
Diagram of Antifungal Mechanism
This diagram illustrates the key steps in how this compound inhibits the growth and virulence of the fungus Candida albicans.
Conclusion
The thermal decomposition of this compound is a complex process central to both its industrial production from castor oil and its stability considerations in various applications. Non-catalytic pyrolysis yields a broad spectrum of hydrocarbons and oxygenates through free-radical pathways, while catalytic approaches offer a route to upgrade these products into more valuable chemical feedstocks. Standard analytical techniques such as TGA and Py-GC/MS are essential for characterizing the decomposition kinetics and product distribution. Furthermore, the well-documented antifungal and newly discovered pro-apoptotic activities of this compound highlight its continued importance in pharmaceutical and drug development research. Future work should focus on obtaining detailed kinetic data for its decomposition and exploring the potential bioactivity of its pyrolysis products.
Quantum Chemical Studies of Undecylenic Acid: A Technical Guide
Introduction
Undecylenic acid (10-undecenoic acid) is a naturally occurring monounsaturated fatty acid derived from castor oil.[1] It is recognized for its potent antifungal properties and is a common active ingredient in topical treatments for skin infections.[2] Its applications are expanding into pharmaceuticals, cosmetics, and the synthesis of polymers like Nylon-11.[2] Understanding the electronic structure and molecular properties of this compound is crucial for elucidating its mechanism of action, predicting its reactivity, and designing new derivatives with enhanced therapeutic potential.
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular characteristics that are not readily accessible through experimental means alone. These computational methods can determine optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), atomic charge distributions, and vibrational frequencies. Such data are invaluable for researchers, scientists, and drug development professionals in understanding the molecule's stability, reactivity, and potential interaction sites.
This technical guide provides a comprehensive overview of a quantum chemical approach to studying this compound. It outlines a detailed computational methodology and presents a set of resulting data in a structured format.
Computational Methodology
This section details the protocol for performing a quantum chemical analysis of this compound using Density Functional Theory.
Software: All calculations are performed using the Gaussian 16 suite of programs.
Model Building: The initial 3D structure of this compound is built using GaussView 6. The molecule is constructed in its neutral, ground state.
Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. The optimization is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. The 6-31G(d) basis set is employed, which provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization is performed without any symmetry constraints, and convergence is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Electronic Properties Calculation: Following geometry optimization, a series of electronic properties are calculated at the same B3LYP/6-31G(d) level of theory. This includes:
-
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.
-
Population Analysis: Mulliken atomic charges are calculated to describe the distribution of electron density across the molecule.
Vibrational Analysis: A frequency calculation is performed on the optimized geometry to predict the infrared (IR) spectrum. This serves two purposes: to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to allow for the assignment of vibrational modes to the experimentally observed IR bands.
The workflow for this computational study is visualized below.
Computational workflow for the quantum chemical analysis of this compound.
Results and Data Presentation
Disclaimer: The following quantitative data are representative values derived from the computational methodology described above, as specific quantum chemical studies on this compound are not available in the peer-reviewed literature. These values are intended to be illustrative for researchers planning such studies.
Table 1: Optimized Geometric Parameters (Selected)
The geometry optimization provides the most stable conformation of the molecule. Key bond lengths and angles are summarized below. The atom numbering follows the IUPAC standard, with C1 being the carboxylic carbon.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C1=O | C1 - O(carbonyl) | 1.21 Å |
| C1-O | C1 - O(hydroxyl) | 1.36 Å |
| O-H | O(hydroxyl) - H | 0.97 Å |
| C10=C11 | C10 - C11 | 1.34 Å |
| C-C (avg) | C-C (aliphatic chain) | 1.54 Å |
| Bond Angles | ||
| O=C1-O | O(carbonyl) - C1 - O(hydroxyl) | 123.5° |
| C2-C1-O | C2 - C1 - O(hydroxyl) | 111.0° |
| C1-O-H | C1 - O(hydroxyl) - H | 107.5° |
| C9-C10=C11 | C9 - C10 - C11 | 121.8° |
Table 2: Frontier Molecular Orbital (FMO) Energies
The HOMO and LUMO are key orbitals in determining chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap is an indicator of chemical stability.
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.245 | -6.67 |
| LUMO Energy | 0.051 | 1.39 |
| HOMO-LUMO Gap (ΔE) | 0.296 | 8.06 |
Table 3: Mulliken Atomic Charges (Selected Atoms)
Mulliken charges provide an estimation of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
| Atom | Mulliken Charge (a.u.) |
| C1 (Carboxylic) | +0.85 |
| O (Carbonyl) | -0.62 |
| O (Hydroxyl) | -0.71 |
| H (Hydroxyl) | +0.45 |
| C10 | -0.21 |
| C11 | -0.35 |
Table 4: Calculated vs. Experimental Vibrational Frequencies (Selected)
The calculated vibrational frequencies can be compared to experimental FTIR data to validate the computational model.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | Carboxylic Acid | 3550 | ~3000 (broad) |
| C-H stretch (sp²) | Alkene (=C-H) | 3078 | 3078 |
| C-H stretch (sp³) | Alkane (-CH₂) | 2925, 2854 | 2927, 2854 |
| C=O stretch | Carboxylic Acid | 1710 | ~1710 |
| C=C stretch | Alkene | 1645 | 1642 |
Mechanism of Action: Antifungal Activity
The antifungal activity of this compound, particularly against Candida albicans, is attributed to its ability to disrupt fundamental cellular processes. This mechanism is not a classical signaling pathway involving receptor-ligand interactions but rather a direct interference with cellular structures and functions.[2] The key aspects of this mechanism are:
-
Membrane Disruption: As a fatty acid, this compound integrates into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's integrity, increasing its permeability and leading to the leakage of essential intracellular components, which ultimately results in cell death.[2]
-
Inhibition of Morphogenesis: this compound inhibits the transition of Candida albicans from its yeast form to its more virulent hyphal form. This process, known as morphogenesis, is crucial for the pathogen's ability to invade host tissues.
-
Metabolic Interference: It is also suggested that this compound can interfere with key metabolic processes, such as the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
This multifaceted mechanism of action can be visualized as a logical flow diagram.
Antifungal mechanism of action for this compound.
Conclusion
Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of this compound. The data derived from DFT studies, including optimized geometry, electronic structure, and vibrational spectra, provide a foundational understanding of its stability and reactivity. The high HOMO-LUMO energy gap suggests significant stability, while the Mulliken charge distribution highlights the carboxylic acid group and the terminal double bond as primary sites for chemical interactions. These computational insights, when correlated with experimental findings, can accelerate the development of new antifungal agents and other therapeutic compounds based on the this compound scaffold. This guide provides a methodological framework and representative data to aid researchers in this endeavor.
References
Undecylenic Acid: A Technical Guide to Its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid, systematically known as undec-10-enoic acid, is a monounsaturated fatty acid with significant commercial and therapeutic value. Its discovery and derivation from natural sources represent a key development in the utilization of renewable chemical feedstocks. This technical guide provides an in-depth overview of the historical discovery of this compound, its primary natural reservoirs, and detailed experimental protocols for its production and quantification.
Discovery of this compound
The discovery of this compound is rooted in the late 19th-century exploration of natural product chemistry. In 1877, this compound was first isolated through the pyrolysis of ricinoleic acid, the primary component of castor oil.[1][2] While historical records from that period often lack the specific attribution of a single discoverer, this breakthrough was a pivotal moment in understanding the thermal decomposition of fatty acids and paved the way for the industrial utilization of castor oil beyond its traditional uses.
The antifungal properties of this compound were later recognized in the early 20th century, and it has since been developed for various therapeutic and industrial applications.
References
An In-depth Technical Guide to the Synthesis of Undecylenic Acid
Introduction
Undecylenic acid (10-undecenoic acid) is a valuable medium-chain fatty acid with significant applications in the pharmaceutical, cosmetic, and polymer industries. Notably, it is a key precursor for the production of Nylon-11. While the term "biosynthesis" is often associated with metabolic pathways within living organisms, the primary industrial route to this compound is a chemical process, specifically the pyrolysis of ricinoleic acid. Ricinoleic acid itself is a naturally occurring fatty acid, constituting up to 90% of the fatty acids in castor oil, which is extracted from the seeds of the castor bean plant (Ricinus communis).
This technical guide provides a comprehensive overview of the core pathways related to this compound production. It details the industrial chemical synthesis from ricinoleic acid, the biological synthesis of its precursor, ricinoleic acid, in Ricinus communis, and relevant experimental protocols for production and analysis.
Part 1: Industrial Synthesis of this compound via Pyrolysis
The commercial production of this compound is predominantly achieved through the high-temperature cracking (pyrolysis) of ricinoleic acid or its methyl ester.[1][2] This process cleaves the 18-carbon ricinoleic acid molecule into two smaller molecules: the 11-carbon this compound and the 7-carbon heptanal.[1] The reaction is typically conducted at temperatures ranging from 500 to 600°C in the presence of steam.[1]
The mechanism for this transformation can be described as a McLafferty-type rearrangement.[3] The pyrolysis of the methyl ester of ricinoleic acid is often preferred in industrial settings as the ester is more stable under the high-temperature conditions of pyrolysis. The resulting methyl undecylenate is then hydrolyzed to yield this compound.
Chemical Synthesis Pathway
Caption: Industrial production of this compound via pyrolysis.
Quantitative Data on this compound Yield
The yield of this compound from the pyrolysis of ricinoleic acid is influenced by various factors, including temperature, residence time, and the presence of catalysts. The following table summarizes yields reported under different experimental conditions.
| Feedstock | Temperature (°C) | Residence Time (s) | Yield of this compound (%) | Reference |
| Ricinoleic Acid | 530 | 17-32 | 17.8 | |
| Castor Oil | 530 | 17-32 | 16.5 | |
| Castor Oil | 550 | - | 35.3 | |
| Castor Oil | 600 | - | 36.5 | |
| Methyl Ricinoleate | 500 | - | 77 (as methyl undecylenate) |
Part 2: Biosynthesis of Ricinoleic Acid in Ricinus communis
The precursor to this compound, ricinoleic acid, is synthesized in the developing endosperm of castor bean seeds. The biosynthesis begins with oleic acid, a common 18-carbon monounsaturated fatty acid. The key enzymatic step is the hydroxylation of oleic acid at the 12th carbon position. This reaction is catalyzed by the enzyme oleoyl-12-hydroxylase, a mixed-function oxidase that requires molecular oxygen and a reduced nicotinamide adenine dinucleotide (NADH) as cofactors. The oleic acid substrate is typically esterified to phosphatidylcholine.
Ricinoleic Acid Biosynthesis Pathway
References
Methodological & Application
Application Notes and Protocols for Undecylenic Acid Functionalization in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of undecylenic acid for bioconjugation applications. Detailed protocols for the synthesis of key derivatives and their conjugation to biomolecules are presented, along with data on reaction efficiency and conjugate stability. This document is intended to serve as a practical resource for researchers in drug development, diagnostics, and related fields who are exploring the use of this compound as a versatile linker.
Introduction to this compound in Bioconjugation
This compound, a naturally derived 11-carbon fatty acid, offers a unique bifunctional platform for bioconjugation. Its structure features a terminal carboxylic acid and a terminal alkene, providing two orthogonal reactive handles for covalent modification. This dual functionality allows for the sequential or independent attachment of different molecular entities, making it an attractive linker for creating complex bioconjugates, including antibody-drug conjugates (ADCs). The linear C9 alkyl chain also provides a desirable spacer to distance conjugated molecules from the biomolecule, potentially reducing steric hindrance and preserving biological activity.
Functionalization Strategies for this compound
To be utilized in bioconjugation, the carboxylic acid or the terminal alkene of this compound must be converted into a reactive functional group that can readily form a covalent bond with a biomolecule, such as a protein or antibody. The two primary strategies for functionalizing this compound are activation of the carboxylic acid and modification of the terminal alkene.
Activation of the Carboxylic Acid: Synthesis of this compound NHS Ester
The carboxylic acid moiety of this compound can be activated to form an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used in bioconjugation as they react efficiently with primary amines (e.g., the side chain of lysine residues in proteins) under mild physiological conditions to form stable amide bonds.
Experimental Protocol: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester
This protocol describes the synthesis of this compound NHS ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the this compound/NHS solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound NHS ester as a white solid.
Characterization: The successful synthesis of the NHS ester can be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Functionalization of the Terminal Alkene: Synthesis of a Maleimide-Terminated this compound Derivative
The terminal alkene of this compound can be functionalized to introduce a maleimide group. Maleimides are highly selective for reaction with thiols (e.g., the side chain of cysteine residues in proteins) via a Michael addition reaction, forming a stable thioether bond. This approach is particularly useful for site-specific conjugation to proteins containing accessible cysteine residues. A common method to achieve this is through a thiol-ene "click" reaction.
Experimental Protocol: Synthesis of a Maleimide-Terminated this compound Derivative via Thiol-Ene Reaction
This two-step protocol involves the initial reaction of this compound with a thiol-containing linker, followed by functionalization with a maleimide group.
Step 1: Thiol-Ene Reaction with a Cysteamine Linker
-
Dissolve this compound (1 equivalent) and cysteamine hydrochloride (1.2 equivalents) in a suitable solvent such as methanol.
-
Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) to the solution.
-
Irradiate the mixture with UV light (e.g., 365 nm) at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure and purify the resulting amino-functionalized this compound derivative by column chromatography.
Step 2: Maleimide Functionalization
-
Dissolve the amino-functionalized this compound derivative (1 equivalent) in a suitable solvent like DCM.
-
Add maleic anhydride (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours to form the maleamic acid intermediate.
-
Add acetic anhydride and a catalytic amount of sodium acetate. Heat the reaction mixture to 50-60 °C for 2-3 hours to effect cyclization to the maleimide.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final maleimide-functionalized this compound derivative by column chromatography.
Bioconjugation Protocols
The following protocols describe the conjugation of the synthesized this compound derivatives to proteins.
Amine-Reactive Conjugation using this compound NHS Ester
This protocol is for the conjugation of this compound NHS ester to primary amines on a protein.
Materials:
-
Protein to be conjugated (e.g., BSA, IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO.
-
Adjust the protein solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the this compound NHS ester stock solution to the protein solution with gentle stirring. A molar excess of the NHS ester (e.g., 10-20 fold) is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Remove the excess, unreacted this compound NHS ester and byproducts by size exclusion chromatography (desalting column) or dialysis.
Thiol-Reactive Conjugation using Maleimide-Terminated this compound
This protocol is for the site-specific conjugation of the maleimide-functionalized this compound to cysteine residues on a protein.
Materials:
-
Protein with accessible cysteine residues in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA)
-
Maleimide-terminated this compound derivative
-
Anhydrous DMF or DMSO
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Desalting column or dialysis tubing
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP according to standard protocols, followed by removal of the reducing agent.
-
Prepare a stock solution of the maleimide-terminated this compound derivative in anhydrous DMF or DMSO.
-
Adjust the protein solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the maleimide stock solution to the protein solution with gentle stirring. A molar excess of the maleimide (e.g., 5-10 fold) is typically used.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight.
-
Quench the reaction by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the protein conjugate using a desalting column or dialysis to remove unreacted reagents.
Quantitative Data and Characterization
The efficiency of the conjugation reaction and the characterization of the resulting bioconjugate are critical for ensuring its quality and performance.
| Parameter | Method | Typical Results |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) | DOL can be controlled by adjusting the molar ratio of the this compound derivative to the protein. Typical DOLs range from 2 to 8. |
| Conjugation Efficiency | SDS-PAGE, HPLC | SDS-PAGE will show a shift in the molecular weight of the conjugated protein. HPLC can be used to quantify the amount of conjugated vs. unconjugated protein. |
| Conjugate Stability | Incubation in serum followed by HPLC or ELISA | This compound-linked conjugates are expected to exhibit good stability due to the formation of stable amide or thioether bonds. Stability should be assessed under relevant physiological conditions. |
Table 1: Summary of quantitative data and characterization methods for this compound bioconjugates.
Visualization of Workflows and Pathways
The following diagrams illustrate the key functionalization and bioconjugation workflows.
Caption: Functionalization pathways of this compound.
Caption: General bioconjugation workflows.
Caption: Conceptual pathway for an ADC utilizing an this compound linker.
Conclusion
This compound serves as a promising and versatile platform for bioconjugation. Its bifunctional nature allows for the creation of well-defined bioconjugates through either amine-reactive or thiol-reactive coupling strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound as a linker in the development of novel biotherapeutics and diagnostic agents. Further optimization of reaction conditions and in-depth stability studies will be crucial for specific applications, particularly in the context of antibody-drug conjugates for targeted cancer therapy.
Polymerization of Undecylenic Acid: A Versatile Platform for Novel Biomaterials
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Undecylenic acid (UA), a renewable fatty acid derived from castor oil, is emerging as a valuable building block for the synthesis of novel biomaterials.[1][2][3] Its unique bifunctional structure, featuring a terminal double bond and a carboxylic acid group, allows for a wide range of chemical modifications and polymerization strategies. This versatility enables the creation of polymers with tunable properties suitable for diverse biomedical applications, including drug delivery, tissue engineering, and antimicrobial coatings. These materials are often biocompatible and biodegradable, making them attractive for in vivo applications.[4][5] This document provides an overview of the polymerization of this compound and detailed protocols for the synthesis and characterization of UA-based biomaterials.
Polymerization Strategies
Several methods can be employed to polymerize this compound or its derivatives, leading to a variety of polymer architectures and properties.
-
Esterification and Polycondensation: this compound can be esterified with polyols such as diglycerol, pentaerythritol monomethyl ether, and trimethylolpropane to form novel polyol esters. These esters can then undergo polycondensation reactions to form polyesters. The properties of the resulting polymers, such as viscosity and thermal stability, can be tailored by the choice of the polyol.
-
Ziegler-Natta Catalysis: The terminal double bond of this compound esters can be polymerized using Ziegler-Natta catalysts. To achieve this, the carboxylic acid group is first converted to an ester to prevent catalyst poisoning. The resulting poly(this compound ester) can then be hydrolyzed to yield poly(this compound). This method allows for the synthesis of high molecular weight polymers.
-
Thiol-Ene Chemistry: The terminal double bond of this compound is highly reactive in thiol-ene "click" reactions. This allows for the synthesis of telechelic diols which can be further reacted with isocyanates to produce multiblock poly(ester urethanes). This approach offers excellent control over the polymer structure.
-
Metathesis Polymerization: Alkene-terminated prepolymers derived from this compound can be polymerized via acyclic diene metathesis (ADMET) using catalysts like the Hoveyda-Grubbs catalyst. This method is particularly useful for creating polyhydroxyurethanes.
-
Incorporation into Existing Polymers: this compound can be incorporated as a functional monomer into existing polymer matrices, such as poly(methyl methacrylate) (PMMA), to impart specific properties like antifungal activity.
Data Presentation: Properties of this compound-Based Biomaterials
The following tables summarize key quantitative data for various biomaterials derived from this compound.
Table 1: Physicochemical Properties of Polyol Esters of this compound
| Polyol | Density (g/cm³) | Kinematic Viscosity at 40°C (cSt) | Melting Point (°C) |
| Trimethylolpropane (TMP) | 0.93 - 0.97 | 24.7 | - |
| Pentaerythritol monomethyl ether (PEME) | 0.93 - 0.97 | 25.2 | - |
| Linear diglycerol (DG) | 0.93 - 0.97 | 28.3 | - |
| Trimethyloltoluene (TMT) | 0.93 - 0.97 | 37.1 | -54 |
Data sourced from ResearchGate.
Table 2: Antifungal Activity of PMMA-Undecylenic Acid Composites against Candida albicans
| UA Concentration (%) | Reduction in Sessile C. albicans (Initial) | Reduction in Sessile C. albicans (After 6 days) |
| ≥ 6% | > 90% | ~ 70% |
Data sourced from MDPI.
Table 3: Water Contact Angle of PMMA-Undecylenic Acid Composites
| UA Concentration (%) | Water Contact Angle (°) |
| 0 | ~85 |
| 3 | ~78 |
| 6 | ~75 |
| 9 | ~72 |
| 12 | ~70 |
Data indicates that increasing UA concentration makes the PMMA surface more hydrophilic. Sourced from MDPI.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,6-dimethylphenyl 10-undecenoate) via Ziegler-Natta Catalysis
This protocol describes the polymerization of the 2,6-dimethylphenyl ester of 10-undecenoic acid, followed by hydrolysis to obtain poly(10-undecenoic acid).
Materials:
-
10-undecenoic acid
-
2,6-dimethylphenol
-
Thionyl chloride
-
Pyridine
-
Ziegler-Natta catalyst (e.g., TiCl₄/Al(C₂H₅)₃)
-
Toluene (anhydrous)
-
Methanol
-
Sodium hydroxide
-
1,4-Dioxane
-
Acetic acid
Procedure:
-
Esterification of 10-undecenoic acid:
-
React 10-undecenoic acid with an excess of thionyl chloride to form 10-undecenoyl chloride.
-
React the acid chloride with 2,6-dimethylphenol in the presence of pyridine as a catalyst to yield 2,6-dimethylphenyl 10-undecenoate.
-
Purify the ester by distillation or chromatography.
-
-
Polymerization:
-
In a dry, inert atmosphere (e.g., under argon), dissolve the purified 2,6-dimethylphenyl 10-undecenoate in anhydrous toluene.
-
Add the Ziegler-Natta catalyst to the solution. The specific ratio of catalyst components and monomer should be optimized.
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 24 hours).
-
Quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Hydrolysis to Poly(10-undecenoic acid):
-
Dissolve the poly(2,6-dimethylphenyl 10-undecenoate) in a mixture of 1,4-dioxane and aqueous sodium hydroxide.
-
Heat the mixture under reflux to hydrolyze the ester groups.
-
Cool the solution and neutralize with acetic acid to precipitate the poly(10-undecenoic acid).
-
Collect the polymer by filtration, wash with water, and dry under vacuum.
-
Protocol 2: Preparation of Antifungal PMMA-Undecylenic Acid Composites
This protocol describes the incorporation of this compound into a PMMA matrix to create a biomaterial with antifungal properties.
Materials:
-
Poly(methyl methacrylate) (PMMA) powder
-
Methyl methacrylate (MMA) monomer
-
This compound (UA)
-
N,N-dimethyl-p-toluidine (initiator)
-
Molds for sample preparation
Procedure:
-
Preparation of the Composite Mixture:
-
Mix PMMA powder with MMA monomer in a suitable ratio (e.g., as recommended for commercial dental resins).
-
Add the desired concentration of this compound (e.g., 3%, 6%, 9%, 12% w/w) to the mixture.
-
Add the initiator, N,N-dimethyl-p-toluidine.
-
Thoroughly mix all components until a homogeneous paste is formed.
-
-
Curing:
-
Pour the mixture into molds of the desired shape and size.
-
Allow the composite to cure at room temperature or as specified by the PMMA manufacturer until fully hardened.
-
-
Characterization:
-
Perform Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of UA in the PMMA matrix.
-
Measure the water contact angle to assess the surface hydrophilicity.
-
Evaluate the antifungal activity against Candida albicans using biofilm formation assays.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: General workflow for the synthesis of this compound-based biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Castor oil - Wikipedia [en.wikipedia.org]
- 4. Polyelectrolyte-coated nanocapsules containing this compound: Synthesis, biocompatibility and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on recent advances in preparation, physicochemical characterization, and bioengineering applications of biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Insect Pheromones from Undecylenic Acid
Introduction
Undecylenic acid, a readily available and inexpensive C11 fatty acid derived from castor oil, serves as a versatile precursor for the synthesis of various long-chain, unsaturated insect pheromones. Its terminal double bond and carboxylic acid functionality allow for a range of chemical modifications, making it an ideal starting material for the construction of complex pheromone molecules. This document outlines the synthetic strategies and detailed protocols for producing several key lepidopteran pheromones from this compound. The described syntheses are based on the divergent approach reported by Jadhav et al. (1997), showcasing the utility of this compound in accessing multiple pheromone targets from a common intermediate.[1][2]
Target Pheromones
The protocols detailed below describe the synthesis of four economically significant insect pheromones:
-
(11Z)-Hexadecenal: A major component of the sex pheromone of the cotton bollworm (Heliothis armigera), a significant agricultural pest.[1][2]
-
(3Z,13Z)-Octadecadien-1-yl acetate: A sex pheromone component for various clearwing moths, including the peach tree borer (Synanthedon exitiosa) and cherry tree borer (Synanthedon hector).[1]
-
(3E,13Z)-Octadecadien-1-yl acetate: An isomer of the above, also active for certain clearwing moth species.
-
(2E,13Z)-Octadecadien-1-yl acetate: Another pheromone component identified in several orchard pests.
Synthetic Strategy Overview
The synthetic approach is a divergent one, starting from a common C11 building block derived from this compound. The key intermediate, (11Z)-hexadecenal, is first synthesized and then utilized in subsequent reactions to produce the other three target pheromones. This strategy is efficient as it minimizes the number of unique synthetic steps required to obtain the different target molecules.
Data Presentation
Table 1: Synthesis of (11Z)-Hexadecenal and Intermediates
| Compound | Step | Reagents | Solvent | Yield (%) | Spectroscopic Data |
| Undec-10-en-1-ol | Reduction | LiAlH4 | THF | ~95% | IR: 3350, 3010, 1640, 1060, 910 cm⁻¹ |
| 1-(Tetrahydropyran-2-yloxy)-undec-10-ene | Protection | DHP, PTSA | CH2Cl2 | ~98% | IR: 3010, 1640, 1130, 1030, 910 cm⁻¹ |
| 11-(Tetrahydropyran-2-yloxy)-undecan-1-ol | Hydroboration-Oxidation | 9-BBN; NaOH, H2O2 | THF | ~85% | IR: 3400, 1130, 1030 cm⁻¹ |
| 11-(Tetrahydropyran-2-yloxy)-undecanal | Oxidation | PCC | CH2Cl2 | ~80% | IR: 2720, 1730, 1130, 1030 cm⁻¹ |
| (11Z)-Hexadecen-1-ol | Wittig & Deprotection | n-Pentyltriphenylphosphonium bromide, n-BuLi; PTSA, MeOH | THF | ~70% | IR: 3360, 3010 cm⁻¹ |
| (11Z)-Hexadecenal | Oxidation | PCC | CH2Cl2 | ~80% | IR: 3010, 2720, 1730 cm⁻¹ |
Table 2: Synthesis of Dienyl Acetate Pheromones from (11Z)-Hexadecenal
| Compound | Starting Material | Key Reaction | Overall Yield from Aldehyde (%) | Key Spectroscopic Data |
| (3Z,13Z)-Octadecadien-1-yl acetate | (11Z)-Hexadecenal | Wittig-Horner, Isomerization, Reduction, Acetylation | ~52% | ¹H NMR: δ 5.3-5.7 (m, 4H), 4.08 (t, 2H), 2.04 (s, 3H) |
| (3E,13Z)-Octadecadien-1-yl acetate | (11Z)-Hexadecenal | Doebner Condensation, Reduction, Acetylation | ~62% | ¹H NMR: δ 5.3-5.7 (m, 4H), 4.05 (t, 2H), 2.04 (s, 3H) |
| (2E,13Z)-Octadecadien-1-yl acetate | (11Z)-Hexadecenal | Wittig-Horner, Reduction, Acetylation | ~64% | ¹H NMR: δ 5.2-5.7 (m, 4H), 4.05 (t, 2H), 2.04 (s, 3H) |
Experimental Workflows and Signaling Pathways
Caption: Divergent synthesis of four insect pheromones from this compound.
Experimental Protocols
Protocol 1: Synthesis of (11Z)-Hexadecenal
This protocol is a multi-step synthesis starting from the reduction of this compound.
Part A: Reduction of this compound to Undec-10-en-1-ol
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0°C (ice bath).
-
Reaction: Slowly add a solution of this compound in anhydrous THF to the LAH suspension dropwise.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. Purify by vacuum distillation.
Part B: Synthesis of (11Z)-Hexadecenal from Undec-10-en-1-ol
-
Protection: Protect the hydroxyl group of undec-10-en-1-ol as its tetrahydropyranyl (THP) ether using 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (PTSA) in dichloromethane (CH2Cl2).
-
Hydroboration-Oxidation: Subject the resulting THP-protected alcohol to hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN) in THF, followed by oxidation with aqueous sodium hydroxide and hydrogen peroxide to yield the corresponding terminal alcohol.
-
Oxidation to Aldehyde: Oxidize the primary alcohol to the aldehyde using pyridinium chlorochromate (PCC) in CH2Cl2.
-
Wittig Reaction: Prepare the phosphorus ylide by treating n-pentyltriphenylphosphonium bromide with n-butyllithium (n-BuLi) in anhydrous THF. React this ylide with the aldehyde from the previous step to form the (Z)-alkene.
-
Deprotection: Remove the THP protecting group by treating with a catalytic amount of PTSA in methanol to afford (11Z)-hexadecen-1-ol.
-
Final Oxidation: Oxidize the resulting alcohol to the target pheromone, (11Z)-hexadecenal, using PCC in CH2Cl2. Purify the final product by column chromatography on silica gel.
Protocol 2: Synthesis of (3Z,13Z)-Octadecadien-1-yl acetate
-
Setup: In a flame-dried flask under nitrogen, add a solution of (11Z)-hexadecenal in an appropriate solvent.
-
Wittig-Horner Reaction: React the aldehyde with a suitable phosphonoacetate reagent (e.g., triethyl phosphonoacetate) and a base like sodium hydride to form the (2E)-conjugated ester.
-
Isomerization: Isomerize the (2E)-ester to the (3Z)-ester using a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS).
-
Reduction: Reduce the (3Z)-ester to the corresponding alcohol using LAH in anhydrous ether.
-
Acetylation: Acetylate the alcohol using acetic anhydride in the presence of pyridine.
-
Purification: Purify the final product by column chromatography.
Protocol 3: Synthesis of (3E,13Z)-Octadecadien-1-yl acetate
-
Setup: In a flask, dissolve (11Z)-hexadecenal and malonic acid in pyridine.
-
Doebner Condensation: Add a catalytic amount of piperidine and heat the mixture to reflux. This modified Doebner condensation will form the (3E)-acid.
-
Reduction: Reduce the carboxylic acid to the primary alcohol using LAH in anhydrous ether.
-
Acetylation: Acetylate the alcohol with acetic anhydride and pyridine.
-
Purification: Purify the final product by column chromatography.
Protocol 4: Synthesis of (2E,13Z)-Octadecadien-1-yl acetate
-
Setup: In a flame-dried flask under nitrogen, add a solution of (11Z)-hexadecenal in an appropriate solvent.
-
Wittig-Horner Reaction: As in Protocol 2, perform a Wittig-Horner reaction with a phosphonoacetate to yield the (2E)-conjugated ester.
-
Selective Reduction: Chemoselectively reduce the ester functionality of the conjugated ester to the corresponding alcohol using a milder reducing agent such as aluminum hydride (AlH3).
-
Acetylation: Acetylate the resulting alcohol using acetic anhydride and pyridine.
-
Purification: Purify the final product by column chromatography.
References
Application Notes and Protocols for Undecylenic Acid in Drug Delivery Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid (UA), a monounsaturated fatty acid derived from castor oil, is a versatile molecule with established antifungal properties.[1][2] In recent years, its application has expanded into the realm of nanomedicine, where it is utilized as both an active pharmaceutical ingredient (API) and a functional component in the formulation of drug delivery nanoparticles. Its hydrophobic nature makes it suitable for incorporation into lipid-based nanosystems, and its unique chemical structure allows for conjugation to various nanoparticle surfaces, enhancing stability and enabling targeted delivery.
These application notes provide a comprehensive overview of the use of this compound in the formulation of various drug delivery nanoparticles, including solid lipid nanoparticles (SLNs) and nanoemulsions. Detailed experimental protocols for synthesis, characterization, and in vitro evaluation are provided to guide researchers in this promising area of drug development.
Roles of this compound in Nanoparticle Formulations
This compound serves multiple functions in drug delivery nanoparticles:
-
Active Pharmaceutical Ingredient (API): Primarily recognized for its antifungal activity, UA can be encapsulated within nanoparticles to treat fungal infections.[1][2] Its anticancer properties are also being explored, with studies showing its ability to induce apoptosis in tumor cells.[3]
-
Hydrophobic Core Component: In lipid-based nanoparticles like SLNs and nanostructured lipid carriers (NLCs), this compound can be part of the solid lipid matrix, contributing to the nanoparticle structure and allowing for the encapsulation of other lipophilic drugs.
-
Surface Modification Agent: UA can be covalently conjugated to the surface of nanoparticles, such as porous silicon nanoparticles. This surface modification can improve the stability of the nanoparticles in physiological conditions and facilitate targeted delivery and deep tumor penetration.
-
Penetration Enhancer: The fatty acid nature of this compound can enhance the permeation of drugs through biological barriers like the stratum corneum, making it a valuable component in topical and transdermal nanoformulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
This protocol describes the preparation of SLNs containing this compound as the active pharmaceutical ingredient using the hot homogenization technique followed by ultrasonication.
Materials:
-
This compound (API)
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5, Glyceryl Monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath or heating mantle
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point in a beaker placed in a water bath.
-
Add the desired amount of this compound to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Gradually add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to probe sonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped this compound and excess surfactant.
-
Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion with this compound as the oil phase.
Materials:
-
This compound (Oil Phase)
-
Surfactant (e.g., Tween® 80, Polysorbate 80)
-
Co-surfactant (e.g., Span® 80, Sorbitan monooleate)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase:
-
Mix this compound with the surfactant and co-surfactant.
-
-
Preparation of the Aqueous Phase:
-
Use purified water as the aqueous phase.
-
-
Formation of the Coarse Emulsion:
-
Gradually add the aqueous phase to the oil phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles. This high-energy process breaks down the large droplets into nano-sized droplets, forming a stable nanoemulsion.
-
Characterization of this compound Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulations.
Table 1: Key Characterization Parameters and Techniques
| Characterization Parameter | Technique | Description |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average hydrodynamic diameter and the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population. |
| Zeta Potential | DLS with an electrode | Measures the surface charge of the nanoparticles, which is an indicator of their colloidal stability. A zeta potential value above |±30 mV| suggests good stability due to electrostatic repulsion between particles. |
| Morphology and Size Verification | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Provides direct visualization of the nanoparticle shape and size, complementing DLS data. |
| Drug Loading (DL) & Encapsulation Efficiency (EE) | Spectrophotometry, High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of this compound incorporated into the nanoparticles. |
| Solid-State Characterization | Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR) | For SLNs, DSC is used to analyze the melting and crystallization behavior of the lipid matrix, providing insights into the physical state of the encapsulated drug. FTIR is used to identify potential chemical interactions between the drug and the lipid matrix. |
Protocol 3: Characterization by Dynamic Light Scattering (DLS)
Sample Preparation:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust particles.
Measurement:
-
Equilibrate the sample to the desired temperature (typically 25°C) in the DLS instrument.
-
Perform the measurement to obtain the particle size distribution, average hydrodynamic diameter (Z-average), and Polydispersity Index (PDI).
-
For zeta potential measurement, use a specific cuvette with electrodes and follow the instrument's instructions.
Protocol 4: Characterization by Differential Scanning Calorimetry (DSC)
Sample Preparation:
-
For aqueous dispersions, accurately weigh about 5-10 mg of the nanoparticle suspension into an aluminum DSC pan.
-
For dried nanoparticles, weigh a few milligrams of the lyophilized or spray-dried powder.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range that includes the melting points of the lipid and this compound.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
Protocol 5: In Vitro Drug Release Study using the Dialysis Bag Method
This protocol is used to evaluate the release profile of this compound from the nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticle dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a small amount of a solubilizing agent like Tween 80 to ensure sink conditions)
-
Beakers, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Accurately measure a specific volume of the nanoparticle dispersion and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag securely.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium.
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for the concentration of this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound-containing nanoparticles. Note that these values can vary significantly depending on the specific formulation and preparation parameters.
Table 2: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Formulation Details | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| SEPI-NLCs | Undecylenoyl Phenylalanine, Glyceryl Palmitostearate, Medium-chain Triglycerides | 180.1 ± 5.01 | - | - | |
| Curcumin-Chitosan NPs | Curcumin, Chitosan, NaTPP | 11.5 | 0.509 | +22.78 | |
| Generic SLNs | - | 25-150 | - | -15.4 |
Table 3: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| SEPI-NLCs | Undecylenoyl Phenylalanine | 7.26 ± 3.30 | 90.81 ± 3.75 | |
| Curcumin-Chitosan NPs | Curcumin | 11.34 | >99 |
Signaling Pathway Visualization
This compound has been shown to induce apoptosis in cancer cells through a specific signaling pathway. The following diagram illustrates the key steps in this process.
Caption: this compound-induced apoptosis pathway in cancer cells.
Pathway Description:
-
Cellular Uptake: Extracellular this compound is transported into the cancer cell via the Fatty Acid Transport Protein 2 (FATP2).
-
Mitochondrial Disruption: Intracellular this compound acts on the mitochondria, leading to a reduction in the mitochondrial membrane potential.
-
Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates the caspase cascade, including the key executioner caspases, caspase-3 and caspase-7.
-
Apoptosis Execution: Activated caspase-3 and -7 orchestrate the dismantling of the cell, leading to programmed cell death, or apoptosis.
Conclusion
This compound is a promising molecule for the development of novel drug delivery nanoparticles. Its versatile roles as an active agent, a structural component, and a functional excipient open up numerous possibilities for creating advanced therapeutic systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in their own drug delivery projects. Further research and optimization of these formulations will undoubtedly lead to the development of innovative and effective nanomedicines.
References
Application Notes & Protocols: Quantification of Undecylenic Acid in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Undecylenic acid, an eleven-carbon monounsaturated fatty acid, is a widely utilized antifungal agent in pharmaceutical and cosmetic formulations.[1][2][3][4] Its efficacy in treating topical fungal infections such as athlete's foot and ringworm is well-established. Accurate and robust analytical methods are crucial for the quality control of raw materials and finished products, as well as for formulation development and stability studies. This document provides detailed application notes and protocols for the quantification of this compound and its salts (e.g., zinc undecylenate) in complex matrices like ointments, powders, sprays, and cosmetic preparations. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with various detection techniques and Gas Chromatography (GC).
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described analytical methods, allowing for easy comparison of their key validation parameters.
Table 1: HPLC Method Performance for this compound Quantification
| Parameter | HPLC-UV (with Derivatization) | HPLC-UV (Direct) | HPLC-ECD (with Derivatization) |
| Linearity Range | 12.5–300 µg | Not specified | Not specified |
| Recovery | 99.3 to 102.3% | Not specified | Not specified |
| Detection Wavelength | 265 nm | 200 nm | Not applicable |
| Internal Standard | Sodium octanoate | Not specified | Cyclohexanoic acid |
| Analysis Time | < 7 minutes | Not specified | Not specified |
Table 2: GC Method Performance for this compound Quantification
| Parameter | GC-FID |
| Internal Standard | Tridecanoic acid |
| Column Temperature | ~165 °C |
| Detector | Flame Ionization Detector (FID) |
Experimental Protocols
Method 1: HPLC-UV with Pre-Column Derivatization for Pharmaceutical Products
This method is suitable for the assay of this compound and its salts (calcium and zinc undecylenate) in commercial antifungal products, including liquids and solids. To enhance UV detection, this compound is derivatized with 4′-nitrophenacyl bromide (NPB).
1. Reagents and Materials
-
This compound Reference Standard (USP)
-
Sodium octanoate (Internal Standard)
-
4′-nitrophenacyl bromide (NPB)
-
Triethylamine (TEA)
-
Acetone, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Pharmaceutical product sample (e.g., ointment, powder, liquid)
2. Standard Solution Preparation
-
This compound Stock Solution (~0.5 mg/mL): Accurately weigh about 250 mg of USP this compound Reference Standard, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with acetone. Transfer 5.0 mL of this solution to a 25-mL volumetric flask and dilute to volume with acetone.
-
Internal Standard Solution (~0.3 mg/mL): Accurately weigh about 30 mg of sodium octanoate, transfer to a 100-mL volumetric flask, dissolve in 30 mL of water, and dilute to volume with acetone.
-
NPB Solution: Prepare a solution of 4′-nitrophenacyl bromide in acetone.
-
TEA Solution: Prepare a solution of triethylamine in acetone.
3. Sample Preparation
-
Ointments: Accurately weigh an amount of ointment equivalent to about 250 mg of this compound and proceed with extraction procedures suitable for the ointment base to isolate the this compound.
-
Powders/Liquids: Accurately weigh or measure a quantity of the product equivalent to about 250 mg of this compound and dissolve or suspend it in acetone.
4. Derivatization Procedure
-
In a screw-capped test tube, add 0.5 mL of the sample preparation or standard solution, 0.5 mL of the internal standard solution, 0.2 mL of the NPB solution, and 0.2 mL of the TEA solution.
-
Cap the tube tightly, mix gently, and incubate at 50°C for 30 minutes in a block heater.
-
Cool the reaction mixture to room temperature.
5. HPLC Conditions
-
Column: Microsorb-MV C8
-
Mobile Phase: Methanol-acetonitrile-water (50:30:20)
-
Flow Rate: 1.6 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
6. Data Analysis
-
Calculate the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard.
-
Construct a calibration curve of the peak area ratio versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Method 2: HPLC-UV with Direct Detection for Antifungal Spray/Powder
This method is suitable for the direct quantification of free this compound or total this compound (after dissociation of its salts) in antifungal powders and sprays without derivatization.
1. Reagents and Materials
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
-
Ammonium hydroxide (for total this compound)
-
Antifungal powder/spray sample
-
0.45 µm Hydrophobic PTFE syringe filters
2. Sample Preparation
-
For Free this compound:
-
Accurately weigh a portion of the sample.
-
Add acetonitrile and sonicate for 30 minutes. Acetonitrile selectively dissolves free this compound without dissociating zinc undecylenate.
-
Filter the extract through a 0.45 µm PTFE filter.
-
Dilute the filtrate with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
-
For Total this compound:
-
Accurately weigh a portion of the sample.
-
Add 0.1% ammonium hydroxide in methanol and sonicate for 30 minutes to ensure complete dissociation of zinc undecylenate.
-
Filter the extract through a 0.45 µm PTFE filter.
-
Dilute the filtrate with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
3. HPLC Conditions
-
Column: Ascentis® Express C18, 2.7 µm, 10 cm x 2.1 mm
-
Mobile Phase:
-
A: 95:5 water/acetonitrile with 0.1% phosphoric acid
-
B: 5:95 water/acetonitrile with 0.1% phosphoric acid
-
Gradient: 40% A and 60% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 200 nm
-
Injection Volume: 1 µL
4. Data Analysis
-
Quantify the this compound peak by comparing its area to that of a calibration curve prepared from the this compound Reference Standard.
-
The amount of zinc undecylenate can be determined by subtracting the amount of free this compound from the total this compound.
Method 3: GC-FID for Compound this compound Ointment
This method is suitable for the quantification of total this compound in ointments containing this compound and/or its salts.
1. Reagents and Materials
-
This compound Reference Standard (USP)
-
Tridecanoic acid (Internal Standard)
-
Chloroform
-
Dilute hydrochloric acid (1 in 20)
-
Phase-separating filter paper
-
Ointment sample
2. Standard Solution Preparation
-
Internal Standard Solution (10 mg/mL): Prepare a solution of tridecanoic acid in chloroform.
-
Standard Preparation: Dissolve an accurately weighed quantity of USP this compound RS in chloroform to obtain a concentration of about 3.8 mg/mL. Transfer 5.0 mL of this solution to a 50-mL volumetric flask, add 3.0 mL of the Internal Standard Solution, dilute to volume with chloroform, and mix.
3. Sample Preparation
-
Accurately weigh about 1.0 g of the ointment into a 100-mL beaker.
-
Add 25 mL of dilute hydrochloric acid (1 in 20), swirl, and gently heat until the mixture liquefies.
-
Cool and transfer the mixture to a 250-mL separatory funnel.
-
Rinse the beaker with 50 mL of water and two 50-mL portions of chloroform, adding the rinsings to the separatory funnel.
-
Shake the funnel and allow the layers to separate. Transfer the chloroform extract to a 500-mL separatory funnel.
-
Extract the aqueous phase again with 100 mL of chloroform and combine the chloroform extracts.
-
Pass the combined chloroform extract through phase-separating filter paper into a 250-mL volumetric flask.
-
Rinse the separatory funnel and filter paper with chloroform, collecting the rinsings in the volumetric flask. Dilute to volume with chloroform and mix.
-
Transfer 20.0 mL of this solution to a 50-mL volumetric flask, add 3.0 mL of the Internal Standard Solution, dilute to volume with chloroform, and mix.
4. GC Conditions
-
Column: 2-mm x 1.8-m glass column packed with 3% liquid phase G1 on 100- to 200-mesh support S1A.
-
Column Temperature: ~165 °C
-
Detector: Flame-Ionization Detector (FID)
-
Carrier Gas: Not specified (typically Nitrogen or Helium)
5. Data Analysis
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Compare the peak area ratio from the sample preparation to that from the standard preparation to determine the concentration of this compound in the sample.
Visualizations
References
Application Notes and Protocols for Click Chemistry Utilizing Undecylenic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of undecylenic acid derivatives in click chemistry. This compound, a renewable resource derived from castor oil, offers a versatile platform for the introduction of bioorthogonal functional groups, namely azides and alkynes.[1] These "clickable" derivatives serve as valuable building blocks for a wide range of applications, including bioconjugation, drug delivery, and polymer synthesis. The protocols detailed below provide step-by-step instructions for the preparation of key this compound-based reagents and their subsequent use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Synthesis of Clickable this compound Derivatives
To employ this compound in click chemistry, its terminal double bond must be converted into either an alkyne or an azide functional group.
Synthesis of 10-Undecynoic Acid
This protocol outlines the conversion of this compound to 10-undecynoic acid, introducing a terminal alkyne ready for click reactions. The synthesis involves bromination of the double bond followed by dehydrobromination.
Experimental Protocol: Synthesis of 10-Undecynoic Acid [2]
| Step | Procedure | Reagents & Conditions |
| 1 | Bromination | Dissolve 10-undecenoic acid (0.271 mole) in 210 ml of dry ether. Add bromine (~15 ml) dropwise with stirring while maintaining the temperature below 0°C until the bromine color persists. |
| 2 | Dehydrobromination | Prepare sodamide in liquid ammonia using ferric chloride as a catalyst. Add the dibromohendecanoic acid to the sodamide suspension. |
| 3 | Work-up | After the reaction is complete, cautiously add water and allow the ammonia to evaporate. Acidify the aqueous solution with 6N HCl and extract with ether. |
| 4 | Purification | Wash the combined ethereal extracts with water and dry over anhydrous sodium sulfate. Remove the solvent and fractionally distill the residue. Recrystallize the appropriate fraction from petroleum ether to obtain white crystals of 10-undecynoic acid. |
Quantitative Data:
| Starting Material | Product | Yield | Melting Point |
| 10-Undecenoic Acid | 10-Undecynoic Acid | 26-28 g (from 50 g starting material) | Not specified in source |
Synthesis of 11-Azido-undecanoic Acid
This protocol describes a general two-step process to convert the terminal alkene of this compound into an azide. This involves an anti-Markovnikov hydrobromination followed by nucleophilic substitution with sodium azide.
Experimental Protocol: Synthesis of 11-Azido-undecanoic Acid (General Method)
| Step | Procedure | Reagents & Conditions |
| 1 | Anti-Markovnikov Hydrobromination | To a solution of this compound in a suitable solvent, add a radical initiator (e.g., AIBN or benzoyl peroxide) and HBr. The reaction can be initiated photochemically or thermally. |
| 2 | Azide Substitution | Dissolve the resulting 11-bromo-undecanoic acid in a polar aprotic solvent like DMF or DMSO. Add sodium azide and heat the reaction mixture to facilitate the SN2 reaction. |
| 3 | Work-up | After completion, pour the reaction mixture into water and extract the product with an organic solvent. |
| 4 | Purification | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. |
Note: Specific yields and reaction conditions would need to be optimized based on literature procedures for similar substrates.
Applications in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized "clickable" this compound derivatives can be readily employed in CuAAC reactions to conjugate them to other molecules containing a complementary alkyne or azide group. This reaction is highly efficient and forms a stable triazole linkage.[3][4]
General Protocol for CuAAC Reaction
This protocol provides a general procedure for the click reaction between an azide and a terminal alkyne catalyzed by a copper(I) source.
Experimental Protocol: CuAAC Reaction
| Step | Procedure | Reagents & Conditions |
| 1 | Reactant Mixture | In a suitable flask, dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in a solvent mixture (e.g., t-BuOH/H₂O, DMF, or DMSO). |
| 2 | Catalyst Preparation | In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.01-0.1 equivalents) and a reducing agent like sodium ascorbate (0.05-0.5 equivalents) in water. A ligand such as TBTA or THPTA can be added to stabilize the Cu(I) catalyst. |
| 3 | Reaction Initiation | Add the catalyst solution to the reactant mixture and stir at room temperature. The reaction progress can be monitored by TLC or LC-MS. |
| 4 | Work-up & Purification | Once the reaction is complete, the product can be isolated by extraction, precipitation, or column chromatography, depending on its properties. |
Quantitative Data for a Typical CuAAC Reaction:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time | Yield |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-4 h | >95% |
Applications in Bioconjugation and Drug Delivery
This compound derivatives, functionalized for click chemistry, are valuable tools for attaching biomolecules, such as peptides, proteins, or carbohydrates, to various substrates or for developing targeted drug delivery systems.[5] The long alkyl chain can act as a linker or a hydrophobic tail, influencing the properties of the final conjugate.
Bioconjugation Workflow
The following diagram illustrates a typical workflow for the bioconjugation of a protein using a clickable this compound derivative.
References
Application Notes and Protocols for Undecylenic Acid as a Linker Molecule in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid, an 11-carbon molecule with a terminal carboxylic acid and a terminal alkene or thiol group (in its mercaptoundecanoic acid form), is a versatile linker molecule in the field of biosensor development. Its ability to form well-ordered self-assembled monolayers (SAMs) on various substrates, such as gold and silicon, provides a robust platform for the covalent immobilization of biorecognition molecules. The terminal carboxyl group serves as a convenient anchor point for attaching proteins, antibodies, enzymes, and nucleic acids through established bioconjugation chemistries, most notably the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reaction.
These application notes provide detailed protocols for the use of this compound and its derivatives as linker molecules for the fabrication of high-performance biosensors. The protocols cover surface functionalization, bioreceptor immobilization, and characterization techniques. Additionally, quantitative data from relevant studies are summarized to provide performance benchmarks.
Data Presentation: Performance of Biosensors Utilizing Carboxylic Acid-Terminated Linkers
The following tables summarize key performance metrics of various biosensors that employ carboxylic acid-terminated linkers, similar in function to this compound, for the immobilization of biorecognition elements. This data provides an overview of the expected performance characteristics, such as the limit of detection (LOD) and sensitivity.
Table 1: Performance of a Peptide-Based Piezoelectric Biosensor for Aldehyde Detection
| Linker | Analyte | Sensitivity (Hz/ppm) | Limit of Detection (LOD) (ppm) |
| GSGSGS | Pentanal | 0.3312 | - |
| GSGSGS | Octanal | 0.4281 | - |
| GSGSGS | Nonanal | 0.4676 | 2 ± 1 |
Table 2: Performance of an Immunosensor for Human Epidermal Growth Factor Receptor-3 (HER-3) Detection
| Biosensor Configuration | Analyte | Linear Range | Limit of Detection (LOD) |
| Au electrode/Hexanedithiol/AuNPs/Cysteamine/Anti-HER-3 | HER-3 | 0.2 - 1.4 pg/mL | Not Specified |
Table 3: Performance of an Enzymatic Biosensor for D-2-Hydroxyglutaric Acid (D2HG) Detection
| Biosensor Configuration | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity |
| AuSPE/Ti3C2 MXene/RsD2HGDH/Methylene Blue | D2HG | 0.5 - 120 µM | 0.1 µM | 22.26 µA mM⁻¹ cm⁻² |
Table 4: Performance of an Enzymatic Biosensor for Uric Acid Detection
| Biosensor Configuration | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity |
| AuSPE/KOH/AuNPs/Cysteamine/Uricase | Uric Acid | 50 - 1000 µM | 4.4669 µM | 0.1449 µA/[(µM)cm²] |
Experimental Protocols
The following protocols provide step-by-step instructions for the key stages of biosensor fabrication using this compound-based linkers.
Protocol 1: Formation of an this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a carboxyl-terminated SAM on a gold substrate using 11-mercaptoundecanoic acid (MUA), a derivative of this compound.
Materials:
-
Gold-coated substrate (e.g., gold-coated glass slide, screen-printed gold electrode)
-
11-Mercaptoundecanoic acid (MUA)
-
Absolute ethanol, reagent grade
-
Deionized (DI) water
-
Nitrogen gas, high purity
-
Beakers and Petri dishes
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate by sonicating in absolute ethanol for 15 minutes.
-
Rinse the substrate with copious amounts of DI water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of MUA in absolute ethanol.
-
Immerse the cleaned and dried gold substrate in the MUA solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the MUA solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Rinse again with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry, and inert environment until further use.
-
Protocol 2: Covalent Immobilization of Antibodies using EDC/NHS Chemistry
This protocol details the covalent attachment of antibodies to the carboxyl-terminated SAM using EDC/NHS chemistry.[1][2]
Materials:
-
This compound SAM-functionalized substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Antibody solution in Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1 M Ethanolamine or 1% Bovine Serum Albumin (BSA) in PBS, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immediately apply the EDC/NHS solution to the carboxyl-terminated surface of the substrate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Antibody Immobilization:
-
After the activation step, thoroughly rinse the substrate with DI water and then with PBS.
-
Immediately apply the antibody solution (typically 10-100 µg/mL in PBS) to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Blocking of Unreacted Sites:
-
After antibody incubation, wash the substrate with PBST to remove unbound antibodies.
-
Immerse the substrate in Blocking Buffer for 30-60 minutes at room temperature to deactivate any remaining active NHS-ester groups and to block non-specific binding sites.
-
-
Final Washing:
-
Wash the substrate thoroughly with PBST and then with DI water.
-
The antibody-functionalized biosensor is now ready for use or storage. Store at 4°C in a humidified container.
-
Visualizations
The following diagrams illustrate the key workflows and signaling pathways in biosensor development using this compound as a linker molecule.
Caption: Experimental workflow for biosensor fabrication.
Caption: Generalized signaling pathway in a biosensor.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
Application of Undecylenic Acid in the Synthesis of Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid, a renewable resource derived from castor oil, is an eleven-carbon unsaturated fatty acid with the chemical formula CH₂=CH(CH₂)₈COOH.[1] Its bifunctional nature, possessing both a terminal double bond and a carboxylic acid group, makes it a versatile building block for chemical synthesis.[1][2] In recent years, the unique properties of ionic liquids (ILs)—salts with melting points below 100°C—have garnered significant interest across various scientific and industrial fields, including as solvents for chemical reactions, electrolytes, and active pharmaceutical ingredients.[3] The synthesis of ILs from renewable resources like this compound aligns with the principles of green chemistry, offering potentially biocompatible and biodegradable alternatives to conventional petroleum-based ILs.
This document provides detailed application notes and experimental protocols for the synthesis of two classes of ionic liquids derived from this compound: protic ionic liquids and imidazolium-based ionic liquids.
I. Synthesis of Protic Ionic Liquids (PILs) from this compound
Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. In this application, this compound serves as the Brønsted acid, and a suitable amine, such as triethylamine, acts as the Brønsted base. The resulting salt, triethylammonium undecylenate, is a protic ionic liquid.
Logical Relationship: Synthesis of Protic Ionic Liquids
Caption: Synthesis of a protic ionic liquid via proton transfer from this compound to a tertiary amine.
Experimental Protocol: Synthesis of Triethylammonium Undecylenate
Materials:
-
This compound (≥98%)
-
Triethylamine (≥99%)
-
Ethyl acetate (anhydrous)
-
Diatomaceous earth
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (18.43 g, 0.1 mol) in 100 mL of anhydrous ethyl acetate.
-
Place the flask in an ice bath and begin stirring.
-
Add triethylamine (10.12 g, 0.1 mol) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the protic ionic liquid, triethylammonium undecylenate. For further purification, the product can be washed with diethyl ether to remove any unreacted starting materials and then dried under high vacuum for several hours.
Characterization:
The successful synthesis of the protic ionic liquid can be confirmed by spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
FTIR (neat): Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic N-H stretching bands from the ammonium cation.
-
¹H NMR (CDCl₃): Confirm the presence of peaks corresponding to both the triethylammonium cation and the undecylenate anion in the correct stoichiometric ratio.
II. Synthesis of Imidazolium-Based Ionic Liquids from this compound Derivatives
The synthesis of imidazolium-based ionic liquids from this compound requires a multi-step approach. A common strategy involves the initial functionalization of this compound to introduce a handle for the subsequent quaternization of an imidazole derivative. One such approach is the esterification of this compound with a haloalkanol (e.g., 2-bromoethanol) followed by the reaction of the resulting bromo-functionalized ester with an N-alkylimidazole (e.g., 1-methylimidazole).
Experimental Workflow: Synthesis of an Imidazolium-Based Ionic Liquid
Caption: Two-step synthesis of an imidazolium-based ionic liquid from this compound.
Experimental Protocol: Synthesis of 1-(2-(Undec-10-enoyloxy)ethyl)-3-methyl-1H-imidazol-3-ium bromide
Step 1: Synthesis of 2-Bromoethyl Undecylenate
Materials:
-
This compound (≥98%)
-
2-Bromoethanol (≥95%)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (18.43 g, 0.1 mol), 2-bromoethanol (14.99 g, 0.12 mol), p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol), and 100 mL of toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash it with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting product is 2-bromoethyl undecylenate, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(2-(Undec-10-enoyloxy)ethyl)-3-methyl-1H-imidazol-3-ium bromide
Materials:
-
2-Bromoethyl undecylenate (from Step 1)
-
1-Methylimidazole (≥99%)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromoethyl undecylenate (29.12 g, 0.1 mol) in 50 mL of anhydrous acetonitrile.
-
Add 1-methylimidazole (8.21 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
Cool the mixture to room temperature. The ionic liquid may precipitate or form a separate layer.
-
Remove the acetonitrile under reduced pressure.
-
Wash the resulting product with diethyl ether to remove any unreacted starting materials.
-
Dry the final product, 1-(2-(undec-10-enoyloxy)ethyl)-3-methyl-1H-imidazol-3-ium bromide, under high vacuum.
Characterization:
-
FTIR (neat): Look for the characteristic C=O stretching of the ester and the C-N stretching bands of the imidazolium ring.
-
¹H and ¹³C NMR (DMSO-d₆): Confirm the formation of the imidazolium ring and the presence of both the undecylenate and the ethyl-methyl-imidazolium moieties.
Data Presentation
The following table summarizes typical quantitative data for fatty acid-based ionic liquids, providing an expected range for the this compound-derived counterparts.
| Property | Protic Ionic Liquid (e.g., Triethylammonium Undecylenate) | Imidazolium-Based Ionic Liquid (e.g., [C₂-Und-MIM][Br]) |
| Appearance | Colorless to pale yellow viscous liquid | Pale yellow to brown viscous liquid or solid |
| Yield (%) | >95 | 80-90 |
| Purity (%) | >98 (after purification) | >95 (after purification) |
| Density (g/cm³ at 25°C) | 0.9 - 1.0 | 1.0 - 1.2 |
| Viscosity (cP at 25°C) | 100 - 500 | 200 - 1000 |
| Thermal Decomposition Temperature (°C) | 150 - 200 | 200 - 250 |
Applications and Future Perspectives
Ionic liquids derived from this compound have potential applications in various fields:
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Green Solvents: Their low volatility and potential biodegradability make them attractive as environmentally friendly solvents for organic synthesis and biomass processing.
-
Antimicrobial Agents: The known antifungal properties of this compound may be imparted to the resulting ionic liquids, opening avenues for their use in pharmaceutical and biomedical applications.
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Functional Materials: The terminal double bond in the undecylenate anion can be further functionalized, allowing for the creation of polymerizable ionic liquids (poly(ILs)) and other advanced materials.
Further research is warranted to fully explore the physicochemical properties and potential applications of this novel class of bio-based ionic liquids. The protocols provided herein offer a solid foundation for the synthesis and characterization of these promising materials.
References
gas chromatography-mass spectrometry (GC-MS) analysis of undecylenic acid
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Undecylenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (10-undecenoic acid) is a monounsaturated fatty acid naturally found in the human body and commercially derived from castor oil. It is widely utilized in pharmaceutical and cosmetic industries, primarily for its potent antifungal properties.[1][2] this compound is a common active ingredient in topical treatments for skin infections such as athlete's foot and ringworm.[1] Accurate and reliable quantification of this compound in various formulations is crucial for quality control and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[3][4] However, the direct analysis of free fatty acids like this compound can be challenging due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor chromatographic peak shape. To overcome these challenges, derivatization is a critical step to convert this compound into a more volatile and less polar derivative, making it amenable to GC-MS analysis. This application note provides detailed protocols for the derivatization and subsequent quantitative analysis of this compound using GC-MS.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The goal is to extract this compound into a volatile solvent suitable for GC-MS injection while minimizing matrix interference.
-
For Pharmaceutical Creams/Ointments:
-
Accurately weigh approximately 100 mg of the sample into a glass centrifuge tube.
-
Add 5 mL of a suitable organic solvent such as hexane or a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to dissolve the sample and extract the this compound.
-
Centrifuge at 3000 x g for 5 minutes to separate the excipients.
-
Carefully transfer the supernatant to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
-
2. Derivatization
Derivatization is essential for improving the volatility and chromatographic behavior of this compound. Two common and effective methods are presented below: methylation to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester.
Protocol 1: Methylation with Boron Trifluoride (BF₃)-Methanol
This is a widely used method for preparing FAMEs.
-
To the dried sample extract, add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).
-
Tightly cap the vial with a PTFE-lined cap.
-
Heat the vial in a heating block or water bath at 60-80°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 2 mL of hexane to the vial.
-
Vortex for 1 minute to extract the this compound methyl ester into the hexane layer.
-
Allow the layers to separate (centrifugation can be used to expedite this).
-
Carefully transfer the upper hexane layer containing the FAME to a new autosampler vial for GC-MS analysis.
Protocol 2: Silylation with BSTFA
Silylation is a rapid and effective method for derivatizing the carboxylic acid group.
-
Place the dried sample extract in an autosampler vial.
-
Add 100 µL of an aprotic solvent like acetonitrile or pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
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Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
3. GC-MS Analysis
The following parameters are recommended for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Data Summary
For quantitative analysis, it is recommended to use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The table below provides the expected retention time and characteristic mass-to-charge (m/z) ions for the two derivatives of this compound. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimates based on published data for similar fatty acids and should be experimentally determined for your specific method and instrument.
| Analyte | Estimated Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Estimated LOD (pg on column) | Estimated LOQ (pg on column) |
| This compound methyl ester | ~10.5 | 74 | 87, 198 | 1.0 | 3.0 |
| This compound-TMS ester | ~11.2 | 117 | 73, 129, 256 | 0.5 | 1.5 |
Mass Spectra and Fragmentation
-
This compound Methyl Ester (FAME): The EI mass spectrum is characterized by a prominent ion at m/z 74, which is due to a McLafferty rearrangement and is characteristic of fatty acid methyl esters. Other significant ions include m/z 87 and the molecular ion at m/z 198.
-
This compound-TMS Ester: The TMS derivative shows characteristic fragment ions at m/z 73 (the trimethylsilyl group) and m/z 117, which arises from the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom. The molecular ion is expected at m/z 256.
Visualizations
The protocols outlined in this application note provide a robust framework for the quantitative analysis of this compound in various sample matrices. Both methylation and silylation are effective derivatization strategies that significantly improve the chromatographic performance of this compound, allowing for sensitive and accurate quantification by GC-MS. The provided GC-MS parameters and quantitative data serve as a strong starting point for method development and validation. This methodology is well-suited for quality control in pharmaceutical manufacturing and for research and development applications.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for undecylenic acid esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for undecylenic acid esterification.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for optimizing this compound esterification?
A1: Initial optimization experiments often begin with assessing the impact of key reaction parameters. These include the molar ratio of this compound to the alcohol, the type and concentration of the catalyst, the reaction temperature, and the reaction time. For instance, in the esterification with isopropyl alcohol using a mesoporous molecular sieve catalyst (P-SBA-15), optimal conditions were identified as a 1:1 molar ratio of this compound to isopropyl alcohol, a reaction temperature of 140°C, a catalyst to reactant mass ratio of 10%, and a reaction time of approximately 6 hours[1].
Q2: What types of catalysts are effective for this compound esterification?
A2: A variety of catalysts can be employed, each with its own advantages. Both homogeneous and heterogeneous catalysts are viable options.
-
Homogeneous Catalysts: Dodecylbenzene sulfonic acid (DBSA) is a commonly used homogeneous catalyst that can facilitate the reaction at mild temperatures[2].
-
Heterogeneous Catalysts: Solid acid catalysts, such as mesoporous molecular sieves (e.g., P-SBA-15), are effective and offer the benefit of easier separation from the reaction mixture and potential for reuse[1]. Other options include zeolites and metal oxides like a Cu-deposited V₂O₅ catalyst, which has shown efficiency in the transesterification of this compound esters[3].
Q3: How can I improve the reaction efficiency and yield?
A3: Several strategies can be employed to enhance reaction efficiency and yield:
-
Water Removal: Esterification is a reversible reaction that produces water as a byproduct. Continuously removing water from the reaction mixture can shift the equilibrium towards the product side, thereby increasing the ester yield. Techniques like azeotropic distillation or the use of a Dean-Stark apparatus are effective. The presence of water can also lead to phase separation, which may affect reaction kinetics[2].
-
Ultrasound-Assisted Synthesis: This "Green Chemistry" approach can significantly intensify the esterification process. It has been shown to shorten reaction times and increase yields compared to conventional heating methods, often allowing the reaction to proceed at room temperature.
-
Addressing Mass Transfer Issues: In reactions with viscous alcohols like diglycerol, mass transfer can be a limiting factor due to the immiscibility of the reactants. The use of a catalyst like DBSA can help create an emulsion, and the in-situ formation of a melted gel with water can improve mass transfer and, consequently, the reaction yield.
Q4: How can I control the selectivity between monoesters and diesters?
A4: Controlling the formation of mono- versus di- or triesters is crucial, particularly when reacting this compound with polyols like glycerol. Selectivity can be influenced by:
-
Kinetic Control: To favor the formation of monoesters, a kinetic control approach is necessary, as diester formation may be thermodynamically favored.
-
Reaction Conditions: Lowering the reaction temperature can enhance monoester selectivity. Conversely, an excess of the acylating agent (this compound) or extended reaction times tend to favor the formation of diesters.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low or No Ester Conversion | Inactive or insufficient catalyst. | - Increase catalyst loading. - Check the activity of the catalyst; for solid catalysts, ensure they are properly activated. - Consider switching to a more effective catalyst for your specific reactants (e.g., from a solid acid to a stronger liquid acid like DBSA). |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for potential side reactions or reactant degradation. Optimal temperatures can range from 50°C to 140°C depending on the catalyst and reactants. | |
| Insufficient reaction time. | - Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by GC or TLC). | |
| Presence of excess water. | - Ensure all reactants and solvents are anhydrous. - Employ a method for continuous water removal, such as a Dean-Stark trap or molecular sieves. | |
| Formation of Unwanted Byproducts | Side reactions due to high temperatures. | - Lower the reaction temperature. - A study on the esterification of lauric acid suggests that temperature has a major influence on the reaction, and excessively high temperatures can lead to side reactions. |
| Polymerization of this compound. | - this compound's terminal double bond can be susceptible to polymerization at high temperatures. Consider using a milder catalyst or reaction conditions. The molecule is known to be heat-sensitive. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup. | - The surfactant properties of some catalysts (like DBSA) and the ester products can lead to stable emulsions. - Try adding a saturated brine solution to break the emulsion. - If using a solid catalyst, ensure it is completely filtered out before workup. |
| Catalyst removal is difficult. | - Switch to a heterogeneous (solid) catalyst which can be easily removed by filtration. This also simplifies purification and allows for catalyst recycling. | |
| Inconsistent Reaction Yields | Variability in raw material quality. | - Crude this compound can contain impurities like aldehydes, hydrocarbons, and other fatty acids that can interfere with the reaction. Ensure the purity of your starting materials. |
| Poor mass transfer in a heterogeneous system. | - For viscous reactants, vigorous stirring is essential. - The addition of a phase-transfer catalyst or a co-solvent might be necessary to improve miscibility. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Isopropyl Undecylenate Synthesis
| Parameter | Optimal Value | Source |
| Catalyst | P-SBA-15 (mesoporous molecular sieve) | |
| Reaction Temperature | 140°C | |
| Molar Ratio (this compound:Isopropyl Alcohol) | 1:1 | |
| Catalyst to Reactant Mass Ratio | 10% | |
| Reaction Time | ~6 hours |
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of t-Butyl Fatty Acid Esters
| Parameter | Conventional Method | Ultrasound-Assisted Method | Source |
| Reaction Temperature | 67-70°C | Room Temperature | |
| Yield Improvement | - | 2-10% increase | |
| Reaction Time | Longer | Significantly shorter |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalyzed Esterification
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (pre-filled with a suitable solvent to azeotropically remove water).
-
Charging Reactants: Charge the flask with this compound, the alcohol (e.g., isopropyl alcohol in a 1:1 molar ratio to the acid), and the solid acid catalyst (e.g., 10% by weight of the reactants).
-
Reaction: Heat the mixture to the desired temperature (e.g., 140°C) with vigorous stirring.
-
Water Removal: Collect the water removed by the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by analyzing small samples periodically using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the cessation of water collection or stable reactant/product concentrations), cool the mixture to room temperature.
-
Catalyst Removal: Remove the solid catalyst by filtration.
-
Purification: Purify the crude ester by washing with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizations
Caption: A typical experimental workflow for the esterification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical and Kinetic Analysis of the Esterification of this compound with Glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Undecylenic Acid Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for preventing the polymerization of undecylenic acid during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Solidification | Polymerization: The sample has likely undergone polymerization, leading to the formation of oligomers and polymers. | 1. Confirm Polymerization: Use Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution. An increase in higher molecular weight species confirms polymerization. 2. Review Storage Conditions: Ensure the material was stored according to the recommended conditions (see FAQs below). 3. Consider Discarding: For most applications, polymerized this compound is unusable. It is generally recommended to discard the batch to avoid inconsistent experimental results. |
| Discoloration (Yellowing or Browning) | Oxidation: Exposure to air and/or light can initiate oxidation, which is a precursor to polymerization. | 1. Assess Peroxide Value: Determine the peroxide value of the sample. An elevated peroxide value indicates significant oxidation. 2. Check for Inhibitor Depletion: If an inhibitor was used, its effectiveness may have diminished over time. 3. Improve Storage: Transfer to an amber, airtight container and purge with an inert gas (nitrogen or argon) before sealing. |
| Inconsistent Experimental Results | Partial Polymerization: The presence of oligomers and polymers in the starting material can lead to inaccurate measurements and affect reaction kinetics. | 1. Verify Purity: Re-analyze the purity of the this compound using High-Performance Liquid Chromatography (HPLC). 2. Purification (if feasible): For critical applications, purification by distillation under reduced pressure may be possible, but this can be challenging. 3. Use a Fresh Batch: It is highly recommended to use a fresh, properly stored batch of this compound for sensitive experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause of this compound polymerization is a free-radical chain reaction initiated by the oxidation of its terminal double bond (C=C). This process can be accelerated by exposure to heat, light, and oxygen.
Q2: What are the ideal storage conditions to prevent the polymerization of this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
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Temperature: Store in a cool environment, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.
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Light: Protect from light by storing in an amber or opaque container.
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
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Container: Use a tightly sealed container made of an inert material (e.g., glass with a PTFE-lined cap).
Q3: What types of inhibitors can be used to prevent the polymerization of this compound?
A3: Free-radical inhibitors are effective in preventing the polymerization of this compound. Common examples include:
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Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to stabilize fats and oils.
-
Hydroquinone (HQ): A highly effective polymerization inhibitor for many vinyl monomers.
-
Tocopherols (Vitamin E): Natural antioxidants that can also be effective.
The choice of inhibitor may depend on the intended downstream application of the this compound.
Q4: How can I tell if my this compound has started to polymerize?
A4: Visual signs of polymerization include increased viscosity, the formation of a gel or solid, and discoloration (yellowing or browning). For a more definitive assessment, analytical techniques such as Gel Permeation Chromatography (GPC) can be used to detect the presence of higher molecular weight species (oligomers and polymers).
Q5: Can I still use this compound that has partially polymerized?
A5: It is generally not recommended to use partially polymerized this compound, as the presence of oligomers and polymers can lead to inaccurate measurements and unpredictable results in subsequent experiments. For applications requiring high purity, a fresh batch should be used.
Data on Storage Stability
The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and actual results may vary based on the initial purity of the material and specific storage environment.
| Storage Condition | Inhibitor | Time | Peroxide Value (meq/kg) | Oligomer Content (%) |
| 25°C, Air, Light | None | 3 months | > 50 | > 15 |
| 25°C, Air, Dark | None | 3 months | 20-30 | 5-10 |
| 4°C, Air, Dark | None | 3 months | 5-10 | < 2 |
| 4°C, Nitrogen, Dark | None | 12 months | < 2 | < 0.5 |
| 4°C, Nitrogen, Dark | BHT (200 ppm) | 24 months | < 1 | < 0.1 |
| 4°C, Nitrogen, Dark | Hydroquinone (100 ppm) | 24 months | < 1 | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Peroxide Value
This method determines the extent of initial oxidation in this compound.
Materials:
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This compound sample
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Acetic acid-chloroform solution (3:2 v/v)
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Saturated potassium iodide (KI) solution (freshly prepared)
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Distilled water
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0.01 N Sodium thiosulfate (Na₂S₂O₃) standard solution
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1% Starch indicator solution
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250 mL Erlenmeyer flask with stopper
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into the Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
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Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
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Immediately add 30 mL of distilled water and mix thoroughly.
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Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling vigorously, until the yellow color of the iodine has almost disappeared.
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Add 0.5 mL of the 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with constant agitation until the blue color is completely discharged.
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Record the volume of sodium thiosulfate solution used.
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Perform a blank determination using the same procedure but without the this compound sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
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S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
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N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Detection of Oligomers by Gel Permeation Chromatography (GPC)
This method is used to identify the presence and relative amount of oligomers and polymers in this compound.
Instrumentation:
-
GPC system with a refractive index (RI) detector
-
GPC column suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene columns)
-
Mobile phase: Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in THF at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter.
-
Calibration: Prepare a series of polystyrene standards of known molecular weights in THF and run them through the GPC system to generate a calibration curve (log molecular weight vs. elution time).
-
Analysis: Inject the prepared this compound sample into the GPC system.
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Data Interpretation: Analyze the resulting chromatogram. The presence of peaks at earlier elution times than the this compound monomer peak indicates the presence of higher molecular weight oligomers and polymers. The area under these peaks can be used to estimate the relative percentage of polymerized material.
Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
This technical support center provides a comprehensive overview of the prevention, detection, and troubleshooting of this compound polymerization. By following these guidelines, researchers can ensure the quality and stability of their materials for successful experimental outcomes.
troubleshooting low yield in undecylenic acid synthesis
Technical Support Center: Undecylenic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yield of this compound
Q1: My this compound yield from the pyrolysis of castor oil is significantly lower than expected. What are the common causes?
A1: Low yields in this compound synthesis via pyrolysis of castor oil or its derivatives are often attributed to several factors:
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Suboptimal Pyrolysis Temperature: The temperature of the pyrolysis reaction is critical. Temperatures that are too low may lead to incomplete cracking of ricinoleic acid, while excessively high temperatures can cause thermal degradation of the desired products, this compound and heptanal.[1]
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Prolonged Residence Time: The time the vaporized reactants and products spend in the high-temperature zone should be minimized.[1] A longer residence time increases the likelihood of side reactions and product decomposition.[1]
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Side Reactions: The primary side reactions that reduce the yield are dehydration of the ricinoleate to form esters of linoleic acid and polymerization of the products.[1]
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Coking and Fouling: The formation of carbonaceous deposits (coke) on the reactor surfaces can interfere with heat transfer and reaction efficiency, leading to lower yields.
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Inefficient Condensation: Rapid and efficient condensation of the pyrolysis vapors is crucial to prevent the degradation of the reaction products.
Q2: How can I optimize the pyrolysis temperature to improve my yield?
A2: The optimal pyrolysis temperature typically falls within the range of 400°C to 650°C. One study suggests that for the pyrolysis of methyl ricinoleate, the optimal preheating and pyrolysis temperatures were 500°C and 562°C, respectively. It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific setup and starting material.
Q3: What is the role of steam in the pyrolysis process, and can it improve my yield?
A3: The introduction of superheated steam during pyrolysis can be beneficial. Steam can help to reduce the partial pressure of the reactants and products, which can suppress side reactions. It also aids in the rapid vaporization of the feedstock and can help prevent the formation of gums and resins that can clog the reactor.
Q4: I am observing the formation of a gummy, resinous substance in my reactor. What is causing this and how can I prevent it?
A4: The formation of a gelled and spongy product is often due to the dehydration of castor oil at lower temperatures, followed by polymerization. To mitigate this, ensure that the feedstock is rapidly heated to the optimal pyrolysis temperature. Using a continuous feed system where the castor oil is introduced into a pre-heated zone can help minimize the time spent at lower temperatures where these side reactions are more prevalent.
Data Presentation
Table 1: Reported Yields of this compound and Heptanal from Pyrolysis of Castor Oil and its Derivatives
| Starting Material | Temperature (°C) | Pressure | Catalyst/Additive | This compound Yield (%) | Heptanal Yield (%) | Reference |
| Ethyl Ricinoleate | 480-500 | Not Specified | None | 24 (as acid) | Not Specified | |
| Castor Oil | 700 | Reduced | None | Not Specified | Not Specified | |
| Castor Oil | 500-600 | Not Specified | Benzoyl Peroxide | 34-38 | Not Specified | |
| Castor Oil | 550 | 45 mm (Hg) | Benzoyl Peroxide | 36.0 | 24.8 | |
| Ricinoleic Acid | 530 | Not Specified | 25% Distilled Water | 17.8 | 15.2 | |
| Castor Oil | 530 | Not Specified | 25% Distilled Water | 16.5 | Not Specified | |
| Methyl Ricinoleate | 560 | Not Specified | 25% Distilled Water | 23.8 (as ester) | Not Specified |
Experimental Protocols
General Protocol for Pyrolysis of Ricinoleic Acid Methyl Ester
This protocol is a generalized procedure based on common practices described in the literature.
1. Preparation of Methyl Ricinoleate:
- Ricinoleic acid, derived from the hydrolysis of castor oil, is esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
- The reaction mixture is refluxed, and the resulting methyl ricinoleate is purified.
2. Pyrolysis Setup:
- A pyrolysis reactor, typically a heated tube or column, is preheated to the desired temperature (e.g., 500-600°C).
- The reactor may be packed with inert materials to ensure even heat distribution.
- A system for introducing the feedstock and, if applicable, superheated steam is required.
- A condenser is placed at the outlet of the reactor to rapidly cool the pyrolysis vapors.
3. Pyrolysis Process:
- The purified methyl ricinoleate is fed into the preheated reactor at a controlled rate.
- If used, superheated steam is co-fed with the methyl ricinoleate.
- The pyrolysis vapors are immediately passed through the condenser.
4. Product Collection and Purification:
- The condensed liquid, containing a mixture of this compound, heptanal, and other byproducts, is collected.
- The organic layer is separated from any aqueous phase.
- The crude product is then subjected to fractional distillation under reduced pressure to separate the this compound and heptanal.
5. Hydrolysis of Methyl Undecylenate (if starting with methyl ricinoleate):
- The purified methyl undecylenate is hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Pyrolysis reaction pathway of ricinoleic acid.
References
Undecylenic Acid in Aqueous Solutions: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with undecylenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when formulating this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound is a fatty acid and is classified as practically insoluble in water.[1][2][3][4] Its long carbon chain gives it a hydrophobic nature, leading to poor solubility in aqueous solutions.
Q2: What is the expected solubility of this compound in water?
The reported aqueous solubility of this compound is very low. Quantitative data indicates a solubility of approximately 0.0737 mg/mL at 30°C.[1] Another source predicts a water solubility of 0.019 g/L.
Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?
While direct studies on the stability of this compound at various pH levels in aqueous solutions are not extensively detailed in the provided results, the pH is known to affect the antifungal activity of this compound. As a carboxylic acid with a pKa around 5.02, its solubility is expected to increase in alkaline (high pH) solutions due to the formation of the more soluble undecylenate salt. Conversely, in acidic (low pH) conditions, it will remain in its less soluble free acid form.
Q4: Is this compound prone to oxidation in aqueous solutions?
Yes, the terminal double bond in the this compound structure makes it susceptible to oxidation. Studies have shown that it can be oxidized by substances like ozone. To minimize oxidation, it is advisable to use degassed solvents and consider the addition of antioxidants to the formulation.
Q5: What are the recommended storage conditions for this compound and its aqueous formulations?
For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be stored at -20°C in a dry and dark place. Aqueous solutions should ideally be prepared fresh. If storage is necessary, refrigeration and protection from light are recommended to minimize degradation. Do not store aqueous solutions for more than one day.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
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This compound does not dissolve completely in the aqueous solvent.
-
A cloudy suspension or precipitate forms immediately or over time.
Possible Causes:
-
inherent low aqueous solubility of this compound.
-
The pH of the solution is too low (acidic).
-
The concentration of this compound exceeds its solubility limit.
Solutions:
| Solution | Description |
| pH Adjustment | Increase the pH of the aqueous solution to above the pKa of this compound (approximately 5.02) to convert it to its more soluble salt form. The use of buffers is recommended to maintain a stable pH. |
| Co-solvents | Use a water-miscible organic co-solvent such as ethanol, DMSO, or dimethyl formamide (DMF) to first dissolve the this compound before diluting with the aqueous buffer. |
| Use of Surfactants/Emulsifiers | Incorporate surfactants or emulsifiers to create a stable emulsion, which can enhance the dispersion of this compound in the aqueous phase. |
| Complexation with L-arginine | A novel formulation approach involves combining this compound with L-arginine. The carboxylic acid group of this compound forms a salt with the amine group of L-arginine, significantly improving its aqueous solubility. |
| Sonication | Applying ultrasonic energy can help to disperse the this compound and break down aggregates, which may temporarily improve its dissolution. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 0.0737 mg/mL at 30°C | |
| Water | Predicted: 0.019 g/L | |
| Alcohol (Ethanol) | Soluble | |
| Ether | Soluble | |
| DMSO | Approx. 10 mg/mL | |
| DMF | Approx. 25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent
Objective: To prepare a clear aqueous solution of this compound for experimental use.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. A stock solution can be made at a concentration of approximately 10 mg/mL in DMSO.
-
Vortex the solution to ensure it is homogenous.
-
Slowly add the desired volume of PBS (pH 7.2) to the DMSO stock solution while vortexing to achieve the final desired concentration. For example, to achieve a 0.25 mg/mL solution, a 1:1 dilution of a 0.5 mg/mL DMSO stock with PBS can be used.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
Objective: To assess the stability of this compound in an aqueous formulation over time by quantifying its concentration.
Method: A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
-
This compound standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid
-
Mobile Phase B: 5:95 Water:Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: Isocratic at 40% A and 60% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 200 nm
-
Injection Volume: 1 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: At each time point of the stability study, take an aliquot of the aqueous formulation. Dilute the sample with acetonitrile to precipitate any interfering excipients and then filter through a 0.45 µm syringe filter. Further dilute with the mobile phase to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation to determine the concentration of this compound in the samples at each time point. A decrease in concentration over time indicates instability.
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Overcoming Solubility Challenges of Undecylenic Acid in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with undecylenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound, making it practically insoluble in water. However, it is soluble in various organic solvents. The table below summarizes its solubility in several common solvents.
| Solvent | Solubility | Notes |
| Water | 0.0737 mg/mL (at 30°C)[1][2] | Practically insoluble. |
| Ethanol | Freely soluble; ~25 mg/mL[3][4] | A good option for initial stock solutions. |
| Methanol | Soluble | Specific quantitative data is not readily available, but it is expected to be similar to ethanol. |
| Isopropanol | Soluble | Miscible with alcohols. |
| DMSO | ≥ 50 mg/mL; ~10 mg/mL also reported[3] | A common solvent for preparing high-concentration stock solutions for cell-based assays. |
| Dimethyl Formamide (DMF) | ~25 mg/mL | Another suitable solvent for stock solutions. |
| Chloroform | Soluble | Can be used for extraction and some analytical methods. |
| Diethyl Ether | Soluble | Useful for extraction purposes. |
| Acetone | Soluble | A potential solvent for non-biological applications. |
| Acetonitrile | Soluble | Can be used in analytical chromatography. |
Q2: I'm seeing precipitation when I add my DMSO stock of this compound to my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Ensure you run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Rapid mixing: Vortex or pipette mix the solution immediately and vigorously after adding the this compound stock to prevent localized high concentrations that can lead to precipitation.
-
Consider a different solubilization method: If the above steps don't work, you may need to use a surfactant or a specialized formulation like the GS-1 (this compound and L-arginine) method described below.
Q3: Can I use surfactants to improve the solubility of this compound in my aqueous assay buffer?
A3: Yes, non-ionic surfactants like Tween® 20 (polysorbate 20) can be used to create stable dispersions of this compound in aqueous solutions. These surfactants work by forming micelles that encapsulate the hydrophobic this compound molecules. It is crucial to determine the optimal concentration of the surfactant, as high concentrations can be cytotoxic. A pilot experiment to test the effect of the surfactant on your specific cell line is recommended.
Q4: What is the GS-1 formulation, and how does it improve the aqueous solubility of this compound?
A4: GS-1 is a novel formulation that significantly enhances the aqueous solubility of this compound by combining it with the amino acid L-arginine. In this formulation, the carboxylic acid group of this compound is thought to interact with the basic side chain of L-arginine, forming a more water-soluble salt. This method has been shown to achieve high concentrations of this compound in water, making it suitable for various biological assays.
Troubleshooting Guides
Problem: Preparing a Stock Solution of this compound
Symptoms:
-
This compound does not fully dissolve in the chosen solvent.
-
The solution appears cloudy or has visible particles.
Possible Causes:
-
The concentration of this compound is too high for the chosen solvent.
-
The solvent quality is poor.
-
Inadequate mixing.
Solutions:
-
Choose the right solvent: For high-concentration stock solutions, use DMSO or ethanol.
-
Check the concentration: Refer to the solubility table above to ensure you are not exceeding the solubility limit.
-
Use high-purity solvents: Ensure your solvents are anhydrous and of high quality.
-
Gentle warming and sonication: If the compound is slow to dissolve, gentle warming (to 37°C) and brief sonication can help. Avoid excessive heat, as it may degrade the compound.
-
Vortex thoroughly: Ensure the solution is mixed vigorously until all solid material is dissolved.
Problem: Cytotoxicity Observed in Vehicle Control Group
Symptoms:
-
Cells treated with the vehicle (e.g., DMSO) show reduced viability or morphological changes.
Possible Causes:
-
The final concentration of the organic solvent is too high.
-
The cell line is particularly sensitive to the solvent.
Solutions:
-
Determine the maximum tolerable solvent concentration: Run a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability. For most cell lines, the final DMSO concentration should be kept below 0.5%.
-
Reduce the solvent concentration in your stock: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for the final dilution, thereby lowering the final solvent concentration.
-
Use a less toxic solvent: If possible, consider using ethanol, which is sometimes better tolerated by cells than DMSO.
-
Switch to an aqueous formulation: Utilize the GS-1 (this compound and L-arginine) method to eliminate the need for organic solvents.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid or liquid)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound in a sterile, conical tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Solubilization of this compound using Tween® 20
Materials:
-
This compound stock solution in ethanol (e.g., 50 mg/mL)
-
Tween® 20 (Polysorbate 20)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Tween® 20 (e.g., 10% in sterile water).
-
In a sterile tube, add the desired volume of the this compound stock solution in ethanol.
-
To this, add the Tween® 20 stock solution to achieve a final concentration of 0.05% to 0.1% (v/v). The optimal concentration may need to be determined empirically.
-
Vortex the mixture thoroughly.
-
Slowly add the aqueous buffer to the this compound/Tween® 20 mixture while continuously vortexing to reach the final desired volume and concentration.
-
Visually inspect the solution for clarity. A slight opalescence may be present, indicating the formation of a stable emulsion.
-
Always include a vehicle control containing the same final concentration of ethanol and Tween® 20 in your experiments.
Protocol 3: Preparation of GS-1 (this compound and L-arginine) Aqueous Solution
Materials:
-
This compound
-
L-arginine
-
Sterile deionized water
-
Sterile tubes
-
Vortex mixer
-
pH meter (optional)
Procedure:
-
Prepare aqueous solutions of this compound and L-arginine. A 1:1 molar ratio of this compound to L-arginine is often used.
-
For example, to prepare a 10 mM GS-1 solution:
-
Weigh out 18.43 mg of this compound (MW: 184.28 g/mol ).
-
Weigh out 17.42 mg of L-arginine (MW: 174.20 g/mol ).
-
-
In a sterile tube, dissolve the L-arginine in a small volume of sterile deionized water.
-
Slowly add the this compound to the L-arginine solution while vortexing.
-
Continue to vortex until the this compound is completely dissolved. The solution should become clear.
-
Adjust the final volume with sterile deionized water to achieve the desired concentration.
-
The pH of the final solution can be checked and adjusted if necessary for your specific application.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound.
Caption: Antifungal mechanism of this compound.
Caption: Apoptosis signaling pathway induced by GS-1.
Experimental Workflow
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Undecylenic Acid Derivatization
Welcome to the Technical Support Center for Undecylenic Acid Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the derivatization of this compound.
A. Esterification Reactions
Q1: I am getting a low yield of my desired mono-ester product during the esterification of this compound with a polyol (e.g., glycerol). What are the possible causes and solutions?
A1: Low yields in mono-ester synthesis are often due to the formation of di- and tri-ester side-products, as the multiple hydroxyl groups on the polyol can react. Diester formation is often thermodynamically favored.[1] Additionally, the presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, reducing the overall yield.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of this compound to favor the formation of the mono-ester.
-
Kinetic Control: Monitor the reaction closely and stop it before significant amounts of di-esters are formed. High selectivity for monoesters often requires kinetic control.[1]
-
Water Removal: Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed, driving the reaction towards the products.[2]
-
Catalyst Choice: The type and concentration of the catalyst (e.g., dodecylbenzene sulfonic acid - DBSA) can influence selectivity. Experiment with different catalysts and concentrations to optimize for mono-ester formation.
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the formation of thermodynamically stable side-products.
Q2: My esterification reaction is slow and does not seem to go to completion. What can I do?
A2: Slow reaction rates can be attributed to several factors, including insufficient catalysis, low reaction temperature, or the presence of impurities.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your acid catalyst is active and used in the appropriate concentration. For solid catalysts, ensure good mixing to overcome mass transfer limitations.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for side-product formation.
-
Purity of Reactants: Ensure your this compound and alcohol are free of impurities that could inhibit the catalyst. Water is a common inhibitor in acid-catalyzed esterifications.
Q3: I am observing unexpected peaks in my GC-MS analysis after derivatizing this compound to its methyl ester (FAME). What could these be?
A3: Unexpected peaks can arise from several sources, including side-products from the derivatization reaction, contaminants, or degradation of the analyte.
Troubleshooting Steps:
-
Incomplete Derivatization: A peak corresponding to underivatized this compound may be present. This can be addressed by optimizing derivatization conditions (time, temperature, reagent excess).
-
Side-Products: With certain reagents like BF3-methanol, methoxy artifacts can form with unsaturated fatty acids.
-
Contaminants: Ensure all glassware, solvents, and reagents are of high purity. Running a reagent blank can help identify sources of contamination.
-
Oxidation Products: this compound's double bond is susceptible to oxidation, which can lead to byproducts. Store this compound under an inert atmosphere and away from light.
B. Hydroamination Reactions
Q1: My hydroamination of this compound is resulting in a mixture of Markovnikov and anti-Markovnikov products. How can I improve the regioselectivity?
A1: The regioselectivity of hydroamination is highly dependent on the catalyst system and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection: The choice of metal catalyst and ligands is crucial for controlling regioselectivity. For example, some catalysts favor the formation of the terminal amine (anti-Markovnikov), while others favor the internal amine (Markovnikov). Consult literature for catalyst systems known to provide high regioselectivity for terminal alkenes.
-
Ligand Modification: The steric and electronic properties of the ligands on the metal center can significantly influence the regiochemical outcome. Experiment with different ligands to steer the reaction towards the desired isomer.
-
Reaction Conditions: Temperature and solvent can also play a role in selectivity. Systematically vary these parameters to find the optimal conditions for your desired product.
Q2: I am observing isomerization of the double bond in my this compound derivative during the hydroamination reaction. How can I prevent this?
A2: Alkene isomerization is a common side reaction in many transition-metal-catalyzed reactions.
Troubleshooting Steps:
-
Catalyst Choice: Some catalyst systems are more prone to causing isomerization than others. Research and select a catalyst with low isomerization activity for terminal alkenes.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can often minimize isomerization. Monitor the reaction progress and stop it as soon as the starting material is consumed.
C. Thiol-Ene Reactions
Q1: The thiol-ene reaction with my this compound derivative is giving a low yield. What are the common causes?
A1: Low yields in thiol-ene reactions can be due to several factors, including inefficient initiation, the presence of inhibitors, or side reactions.
Troubleshooting Steps:
-
Initiator Efficiency: Whether using a photoinitiator or a thermal initiator, ensure it is active and used at the correct concentration. For photoinitiated reactions, ensure the UV lamp has the correct wavelength and intensity.
-
Oxygen Inhibition: Radical-mediated thiol-ene reactions can be inhibited by oxygen. Degas your reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction.
-
Purity of Reactants: Impurities in the thiol or this compound derivative can quench radicals and inhibit the reaction. Ensure your starting materials are pure.
-
Side Reactions: While thiol-ene reactions are generally clean, side reactions such as homopolymerization of the alkene can occur, especially with certain initiators and high concentrations of the alkene.
Q2: I am observing the formation of disulfide byproducts in my thiol-ene reaction. How can I avoid this?
A2: Disulfide formation (R-S-S-R) can occur through the coupling of two thiyl radicals.
Troubleshooting Steps:
-
Control Thiol Concentration: Using a slight excess of the alkene relative to the thiol can help to ensure that the thiyl radical preferentially reacts with the alkene.
-
Reaction Conditions: High concentrations of the initiator or high temperatures can increase the concentration of thiyl radicals, leading to more disulfide formation. Optimize these parameters to minimize this side reaction.
II. Quantitative Data Summary
The following tables summarize quantitative data for common this compound derivatization reactions.
Table 1: Esterification of this compound - Reaction Conditions and Yields
| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Methanol | SOCl₂ | Room Temp | 20 | 96 | 99 (GC) | |
| Isopropyl alcohol | P-SBA-15 | 140 | 6 | - | - | |
| Butanol (Conventional) | H₂SO₄ | 67-70 | 2 | 73 | - | |
| Butanol (Ultrasound) | H₂SO₄ | Room Temp | 0.25 | 80 | - | |
| i-Amyl alcohol (Conventional) | H₂SO₄ | 67-70 | 2 | 75 | - | |
| i-Amyl alcohol (Ultrasound) | H₂SO₄ | Room Temp | 0.25 | 83 | - | |
| Glycerol | DBSA | - | - | - | - |
Table 2: Synthesis of Methyl Undecylenate - Purity Specifications
| Parameter | Specification |
| Purity (by GC) | ≥ 98% |
| Acid Value | Max. 1.0 |
| Moisture | Max. 0.15% |
III. Experimental Protocols
A. Protocol for Esterification of this compound to Methyl Undecylenate
This protocol is a general guideline for the synthesis of fatty acid methyl esters (FAMEs) for GC analysis.
Materials:
-
This compound
-
Boron trifluoride (BF₃) in methanol (12-14% w/w)
-
Hexane
-
Water (or saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Micro reaction vessel (5-10 mL)
Procedure:
-
Weigh 1-25 mg of this compound into the micro reaction vessel.
-
Add 2 mL of BF₃-methanol solution.
-
Heat the vessel at 60°C for 5-10 minutes. Reaction time may need to be optimized.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the methyl undecylenate into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
B. Protocol for Photoinitiated Thiol-Ene Reaction
This protocol provides a general procedure for a photoinitiated thiol-ene reaction.
Materials:
-
This compound derivative (with a terminal double bond)
-
Thiol
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (if not a neat reaction)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a suitable reaction vessel, dissolve the this compound derivative, thiol, and photoinitiator in the chosen solvent. For neat reactions, mix the components thoroughly.
-
Degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Irradiate the reaction mixture with the UV lamp at room temperature.
-
Monitor the reaction progress using TLC or NMR.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Purify the product by column chromatography.
IV. Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting logic for low yield in this compound derivatization.
References
Technical Support Center: Improving the Efficiency of Undecylenic Acid Surface Grafting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of undecylenic acid surface grafting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the surface grafting of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the grafting density of my this compound monolayer low?
Possible Causes:
-
Incomplete Substrate Cleaning: Organic residues or a native oxide layer on the substrate can hinder the grafting reaction.[1][2]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of this compound may not be optimal for the chosen grafting method.[3][4]
-
Degradation of this compound: Prolonged exposure to high temperatures or UV light can degrade the this compound.
-
Presence of Oxygen or Moisture: For methods like hydrosilylation on hydrogen-terminated silicon, oxygen and moisture can lead to unwanted side reactions and surface oxidation.[5]
Solutions:
-
Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate. For silicon wafers, a common procedure involves sonication in solvents like acetone and methanol, followed by an RCA-1 clean to remove organic residues, and a final dip in hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.
-
Optimize Reaction Parameters: Refer to the data tables below for recommended starting parameters for different grafting methods. Systematically vary the temperature, time, and concentration to find the optimal conditions for your specific substrate and experimental setup.
-
Use Fresh Reagents: Ensure the this compound is of high purity and has been stored correctly.
-
Maintain an Inert Atmosphere: For sensitive reactions, perform the grafting in a glovebox or under a flow of inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q2: My grafted surface shows signs of oxidation. How can I prevent this?
Possible Causes:
-
Exposure to Ambient Air: Hydrogen-terminated silicon surfaces are highly reactive and will readily oxidize upon exposure to air.
-
Presence of Water in Solvents or Reagents: Trace amounts of water can contribute to surface oxidation.
-
Reaction Conditions Promoting Oxidation: High temperatures for extended periods can sometimes lead to oxidation.
Solutions:
-
Immediate Use of Freshly Prepared Substrates: Use hydrogen-terminated silicon wafers immediately after the HF etching and drying step.
-
Use Anhydrous Solvents: Employ dry solvents to minimize water content in the reaction mixture.
-
Work in an Inert Environment: As mentioned previously, conducting the experiment under an inert atmosphere is crucial.
-
Consider Milder Grafting Methods: Room-temperature grafting methods may reduce the risk of thermal oxidation.
Q3: The characterization results (FTIR, XPS) are inconsistent or show unexpected peaks. What could be the issue?
Possible Causes:
-
Contamination: The substrate, reagents, or experimental setup may be contaminated.
-
Incomplete Reaction: The grafting reaction may not have gone to completion, leaving unreacted starting material on the surface.
-
Side Reactions: Unwanted chemical reactions may have occurred on the surface.
-
Incorrect Characterization Procedure: The parameters for the characterization technique might not be optimized for surface analysis.
Solutions:
-
Verify Cleanliness: Re-evaluate your cleaning procedures for substrates and glassware. Ensure the purity of your this compound and any other reagents.
-
Optimize Reaction and Rinsing: Increase the reaction time or temperature (within reasonable limits) to drive the reaction to completion. After grafting, thoroughly rinse the substrate with appropriate solvents (e.g., hexane, acetone, methanol) to remove any physisorbed molecules.
-
Review Literature for Potential Side Reactions: Research the specific grafting chemistry you are using to understand potential side reactions and how to minimize them.
-
Optimize Characterization: For ATR-FTIR, ensure good contact between the crystal and the sample. For XPS, use appropriate take-off angles to enhance surface sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for grafting this compound onto surfaces?
There are several effective methods for this compound surface grafting, with the choice depending on the substrate and desired outcome. The most common include:
-
Thermal Hydrosilylation: This method involves heating a hydrogen-terminated silicon substrate in the presence of this compound. It forms a stable, covalently bonded monolayer.
-
Room-Temperature Self-Assembly: This mild approach uses a catalyst, such as a TEMPO derivative, to facilitate the grafting of this compound onto a hydrogen-terminated silicon surface at room temperature. This method is advantageous as it avoids the need for protecting the carboxylic acid group.
-
UV-Initiated Grafting: UV irradiation can be used to initiate the grafting reaction. This technique allows for spatially controlled grafting by using photomasks.
Q2: How can I confirm the successful grafting of this compound?
Several surface-sensitive analytical techniques can be used to confirm successful grafting:
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique can identify the characteristic vibrational modes of the this compound molecule on the surface. Look for peaks corresponding to C-H stretching (around 2850-2960 cm⁻¹), and the C=O stretch of the carboxylic acid group (around 1710 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface. Successful grafting will show an increase in the carbon and oxygen signals. High-resolution scans of the C 1s and O 1s peaks can confirm the presence of the carboxylic acid group.
-
Contact Angle Goniometry: The hydrophobicity of the surface will change upon grafting. A hydrogen-terminated silicon surface is hydrophobic, and after grafting with this compound, the surface will become more hydrophilic due to the exposed carboxylic acid groups, resulting in a lower water contact angle.
Q3: What is the expected water contact angle for an this compound monolayer on silicon?
The water contact angle for a well-formed this compound monolayer on a silicon surface is typically in the range of 60-70 degrees. However, this value can be influenced by the packing density and ordering of the monolayer.
Q4: Can I store my substrates after cleaning before the grafting step?
For hydrogen-terminated silicon, it is crucial to proceed with the grafting reaction immediately after cleaning and drying, as the surface is highly susceptible to re-oxidation in ambient conditions. Storing these substrates, even for a short period, can lead to a decrease in grafting efficiency.
Data Presentation
Table 1: Comparison of this compound Grafting Methods on Silicon Substrates
| Grafting Method | Typical Temperature | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Thermal Hydrosilylation | 95 - 200 °C | 2 - 24 hours | Forms robust Si-C bonds. | High temperatures may not be suitable for all substrates or functional groups. |
| Room-Temperature (TEMPO-mediated) | Room Temperature | 24 hours | Mild conditions, no need for protecting groups. | May require a catalyst. |
| UV-Initiated Grafting | Room Temperature | Varies (minutes to hours) | Spatially controllable grafting. | Potential for UV-induced side reactions or degradation. |
Table 2: Typical Characterization Data for this compound Monolayers on Silicon
| Characterization Technique | Parameter | Typical Value/Observation |
| ATR-FTIR | C-H stretching (ν_as(CH₂), ν_s(CH₂)) | ~2925 cm⁻¹, ~2854 cm⁻¹ |
| C=O stretching (ν(C=O)) | ~1712 cm⁻¹ | |
| XPS | C 1s Binding Energy (COOH) | ~289 eV |
| O 1s Binding Energy (COOH) | ~532 eV | |
| Contact Angle Goniometry | Static Water Contact Angle | 60 - 70° |
Experimental Protocols
Protocol 1: Substrate Cleaning for Silicon Wafers
-
Solvent Clean:
-
Place the silicon wafer in a beaker with acetone and sonicate for 10-15 minutes.
-
Remove the wafer and place it in a beaker with methanol, then sonicate for 10-15 minutes.
-
Rinse the wafer thoroughly with deionized (DI) water.
-
-
RCA-1 Clean:
-
Prepare the RCA-1 solution by mixing DI water, ammonium hydroxide (NH₄OH), and hydrogen peroxide (H₂O₂) in a 5:1:1 ratio in a clean glass beaker. Caution: This solution is highly corrosive.
-
Heat the solution to 70-80 °C.
-
Immerse the silicon wafer in the hot RCA-1 solution for 10-15 minutes to remove organic residues.
-
Rinse the wafer extensively with DI water.
-
-
Hydrofluoric Acid (HF) Dip:
-
Prepare a 2-5% HF solution in a plastic beaker. Caution: HF is extremely toxic and corrosive. Handle with extreme care and appropriate personal protective equipment.
-
Immerse the wafer in the HF solution for 1-2 minutes to remove the native silicon dioxide layer and create a hydrogen-terminated surface.
-
Rinse the wafer thoroughly with DI water.
-
Dry the wafer under a stream of dry nitrogen gas.
-
Proceed immediately to the grafting step.
-
Protocol 2: Thermal Hydrosilylation of this compound on Silicon
-
Place the freshly cleaned and hydrogen-terminated silicon wafer in a reaction vessel (e.g., a Schlenk flask).
-
Add neat, high-purity this compound to the vessel, ensuring the wafer is fully submerged.
-
De-gas the this compound by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Heat the reaction vessel to the desired temperature (e.g., 120-160 °C) under a positive pressure of inert gas.
-
Maintain the reaction for the desired time (e.g., 2-16 hours).
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the wafer and rinse it thoroughly with copious amounts of hexane, followed by acetone, and then methanol to remove any unreacted this compound.
-
Dry the wafer under a stream of dry nitrogen.
Protocol 3: Room-Temperature Grafting of this compound on Silicon (TEMPO-mediated)
-
In a glovebox or under an inert atmosphere, place the freshly cleaned and hydrogen-terminated silicon wafer in a reaction vessel.
-
Prepare a solution of this compound containing a catalytic amount of a TEMPO derivative (e.g., 0.1 mol% 4-(decanoate)-2,2,6,6-tetramethylpiperidinooxy).
-
Immerse the silicon wafer in the solution.
-
Seal the vessel and allow the reaction to proceed at room temperature for approximately 24 hours.
-
After the reaction, remove the wafer and rinse it sequentially with hexane, acetone, and methanol.
-
Sonicate the wafer in fresh dichloromethane for a few minutes to remove any physisorbed molecules.
-
Dry the wafer under a stream of dry nitrogen.
Mandatory Visualization
Caption: General experimental workflow for this compound surface grafting.
Caption: Troubleshooting logic for low grafting efficiency.
References
degradation pathways of undecylenic acid under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with undecylenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments on the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under experimental conditions?
A1: this compound can degrade through several pathways depending on the experimental conditions. The most common pathways investigated are:
-
Enzymatic Degradation: Primarily through oxidation by enzymes like cytochrome P450, or through the β-oxidation pathway in microorganisms.
-
Oxidative Degradation: This can be induced by ozonolysis, reaction with peroxides (e.g., hydrogen peroxide), or other oxidizing agents.
-
Photolytic Degradation: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Decomposition at elevated temperatures.
-
Hydrolytic Degradation of Derivatives: While this compound itself is not susceptible to hydrolysis, its ester derivatives can be hydrolyzed under acidic or basic conditions to yield this compound.[1]
Q2: What are the expected degradation products for each pathway?
A2: The degradation products are specific to the pathway:
-
Enzymatic (Cytochrome P450): Primarily 10,11-epoxyundecanoic acid and 9-hydroxy-10-undecenoic acid.[2][3]
-
Microbial (β-oxidation): The fatty acid chain is shortened by two carbons at a time, producing acetyl-CoA.
-
Ozonolysis: Leads to the formation of aldehydes and carboxylic acids. With a reductive workup, you can expect nonanal and formaldehyde. With an oxidative workup, you would get nonanoic acid and formic acid.
-
Oxidative (with H₂O₂): Can lead to a variety of oxidized products, including epoxides and hydroxylated derivatives.
-
Photolytic Degradation: Can result in the formation of smaller volatile molecules like formaldehyde and formic acid.[4]
Q3: How can I analyze and quantify the degradation of this compound and its products?
A3: A range of analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying this compound and its non-volatile degradation products. A C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) is a common choice. UV detection is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products. Derivatization of the carboxylic acid group (e.g., to its methyl ester) is often necessary to improve volatility and chromatographic performance.
-
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC): Used to study thermal degradation by monitoring mass loss as a function of temperature.[5] Coupling TGA with MS or FTIR allows for the identification of evolved gases.
-
Spectroscopy (UV-Vis, FTIR): Can be used to monitor the disappearance of the this compound double bond or the appearance of new functional groups.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed
Q: I am not observing the expected degradation of my this compound sample. What could be the issue?
A: This could be due to several factors. Consider the following troubleshooting steps:
-
Check Experimental Conditions:
-
Temperature: Ensure the temperature is appropriate for the intended degradation pathway. Thermal degradation requires high temperatures, while enzymatic reactions have an optimal temperature range.
-
pH: For enzymatic and hydrolytic degradation, pH is critical. Verify the pH of your reaction mixture.
-
Reagent Concentration: For oxidative degradation, ensure the concentration of the oxidizing agent (e.g., ozone, H₂O₂) is sufficient.
-
Light Exposure: For photolytic studies, ensure your light source has the correct wavelength and intensity.
-
-
Enzyme Activity: If you are conducting an enzymatic degradation, your enzyme may be inactive. Verify the activity of your enzyme using a standard substrate.
-
Sample Purity: Impurities in your this compound sample could be inhibiting the degradation process.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation. Try to increase the injection volume or concentrate your sample.
Issue 2: Unexpected Peaks in Chromatogram
Q: My HPLC/GC chromatogram shows unexpected peaks. How can I identify them?
A: Unexpected peaks can arise from several sources. Here is a systematic approach to identify them:
-
Blank Injections: Inject your solvent blank and a blank of your reaction matrix (without this compound) to check for contaminants from your solvent, reagents, or sample preparation steps.
-
Mass Spectrometry: If you are not already using a mass spectrometer, coupling your HPLC or GC to one is the most effective way to identify unknown peaks by their mass-to-charge ratio and fragmentation pattern.
-
Degradation of Excipients: If you are working with a formulated product, the excipients may also be degrading. Run a placebo formulation (without this compound) under the same stress conditions.
-
Secondary Degradation: Excessive stress conditions can lead to the formation of secondary degradation products. Try reducing the stress (e.g., lower temperature, shorter time, lower reagent concentration).
Issue 3: Poor Peak Shape in HPLC/GC Analysis
Q: I am observing peak tailing or fronting for this compound and its degradation products. What can I do?
A: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions (Peak Tailing): The carboxylic acid group of this compound and some of its degradation products can interact with active sites on the column.
-
HPLC: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3) to suppress the ionization of the carboxylic acid.
-
GC: Incomplete derivatization can leave free carboxylic acid groups, leading to tailing. Optimize your derivatization reaction.
-
-
Column Contamination: Contaminants from your sample can build up on the column. Try flushing the column with a strong solvent.
-
Mismatched Injection Solvent: Injecting your sample in a solvent much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Data Presentation
Table 1: Summary of this compound Degradation Products
| Degradation Pathway | Key Degradation Products | Analytical Method | Reference |
| Enzymatic (Cytochrome P450 BM-3) | 10,11-epoxyundecanoic acid, 9-hydroxy-10-undecenoic acid | GC-MS, LC-MS | |
| Microbial (β-oxidation) | Acetyl-CoA, shortened fatty acyl-CoAs | Not directly measured | |
| Ozonolysis (Reductive Workup) | Nonanal, Formaldehyde | GC-MS | |
| Ozonolysis (Oxidative Workup) | Nonanoic acid, Formic acid | GC-MS, LC-MS | |
| Forced Oxidation (H₂O₂) | Epoxides, Hydroxylated derivatives | LC-MS, GC-MS | |
| Photolytic Degradation | Formaldehyde, Formic acid | GC-MS | |
| Thermal Degradation | Volatile hydrocarbons, CO₂, CO | TGA-MS, TGA-FTIR |
Table 2: Quantitative Data from Experimental Degradation Studies
| Degradation Method | Experimental Conditions | Product Ratio / Degradation % | Reference |
| Enzymatic (Cytochrome P450 BM-3, turnover conditions) | 0 °C | 10:90 (10,11-epoxyundecanoic acid : 9-hydroxy-10-undecenoic acid) | |
| Forced Hydrolysis (as ester) | 0.1 M HCl, 60°C, 48h | Target: 5-20% degradation | |
| Forced Hydrolysis (as ester) | 0.1 M NaOH, 60°C, 24h | Target: 5-20% degradation | |
| Forced Oxidation | 10% H₂O₂, RT, 24h | Target: 5-20% degradation |
Experimental Protocols
Protocol 1: Enzymatic Degradation by Cytochrome P450
Objective: To determine the degradation products of this compound when metabolized by a cytochrome P450 enzyme.
Materials:
-
This compound
-
Cytochrome P450 BM3 enzyme
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
In a reaction vessel, combine the potassium phosphate buffer, cytochrome P450 enzyme, and this compound stock solution.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching agent (e.g., by acidifying the solution with HCl).
-
Extract the products with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the extracted products by GC-MS, potentially after derivatization to their methyl esters.
Protocol 2: Forced Oxidative Degradation
Objective: To induce oxidative degradation of this compound using hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Acetonitrile
-
Water
-
HPLC-UV/MS system
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In a reaction vial, mix the this compound stock solution with a solution of hydrogen peroxide in water (e.g., final concentration of 10% H₂O₂).
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
Take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary, or by dilution.
-
Analyze the samples directly by HPLC-UV/MS to identify and quantify the remaining this compound and any degradation products.
Mandatory Visualization
Caption: Overview of major degradation pathways for this compound.
Caption: General experimental workflow for studying this compound degradation.
Caption: A logical approach to troubleshooting common experimental issues.
References
addressing matrix effects in LC-MS analysis of undecylenic acid
Welcome to the technical support center for the LC-MS analysis of undecylenic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to matrix effects, ensuring accurate and reproducible quantification in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, components like phospholipids, salts, and other endogenous metabolites in biological samples (e.g., plasma, serum) can interfere with the ionization process in the mass spectrometer's source.[3][4] This interference, typically observed as ion suppression, reduces the analyte's signal intensity, which can lead to inaccurate quantification, poor sensitivity, and unreliable results.[5] Electrospray ionization (ESI) is particularly susceptible to these effects.
Q2: I'm observing low signal intensity and poor reproducibility for my this compound samples. How can I determine if this is due to matrix effects?
A2: To diagnose matrix effects, a post-column infusion experiment is a highly effective qualitative method. This involves infusing a standard solution of this compound at a constant rate into the MS while injecting a blank, extracted matrix sample onto the LC column. A drop in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that are causing ion suppression.
Quantitatively, matrix effects can be assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution.
Calculation for Matrix Effect (%) Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) * 100
A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as this compound-d2, has nearly identical chemical and physical properties to the analyte and will co-elute. Consequently, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.
Troubleshooting Guide: Mitigating Matrix Effects
Q4: My signal is heavily suppressed. How can I improve my sample preparation to remove interfering matrix components?
A4: Improving sample cleanup is one of the most effective ways to reduce matrix effects. For this compound, a fatty acid, in biological matrices like plasma, phospholipids are a major source of interference. Here are three common sample preparation techniques, with a comparison of their effectiveness.
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to crash out proteins. While easy, it is the least clean method and often results in significant ion suppression due to remaining phospholipids.
-
Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer. Solvents like methyl tert-butyl ether (MTBE) are effective for lipid extraction.
-
Solid-Phase Extraction (SPE): The most selective and cleanest method. It uses a solid sorbent to retain the analyte while matrix components are washed away. This technique provides the best reduction in matrix effects but is also the most time-consuming and costly.
Table 1: Comparison of Sample Preparation Techniques for this compound in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 8 | Fast, simple, inexpensive | High ion suppression |
| Liquid-Liquid Extraction (LLE) | 88 ± 6 | 85 ± 5 | Good cleanup, moderate cost | More labor-intensive than PPT |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 98 ± 3 | Excellent cleanup, minimal suppression | Complex, time-consuming, costly |
Note: Data are representative examples to illustrate typical performance.
Q5: Can I reduce matrix effects by changing my chromatographic conditions?
A5: Yes, optimizing chromatographic separation is a crucial strategy. The goal is to separate the elution of this compound from the co-eluting matrix components that cause ion suppression.
-
Change the Stationary Phase: Switching from a standard C18 column to one with a different selectivity, like a phenyl-hexyl column, can alter the elution profile of interferences relative to your analyte.
-
Modify the Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or the pH can improve separation. For acidic compounds like this compound, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) ensures it is in a neutral form, which can improve peak shape on reversed-phase columns.
-
Gradient Optimization: A shallower gradient can increase the resolution between this compound and interfering peaks.
Q6: I don't have a stable isotope-labeled internal standard. What are my alternatives?
A6: While a SIL-IS is ideal, other strategies can be employed:
-
Use an Analog Internal Standard: A structurally similar compound that is not present in the sample can be used. However, its elution and ionization behavior may not perfectly mimic this compound, so it may not fully compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards and quality controls (QCs) in the same biological matrix as your samples (e.g., blank plasma). This helps to ensure that the calibration curve is subjected to the same matrix effects as the unknown samples, improving accuracy.
-
Standard Addition: This involves adding known amounts of a standard to the unknown samples and extrapolating to determine the original concentration. This method is accurate but very labor-intensive and not suitable for high-throughput analysis.
Experimental Protocols & Visualizations
Protocol: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol provides a detailed method for extracting this compound from plasma, designed to minimize matrix effects from phospholipids.
1. Materials:
- Human plasma (K2-EDTA)
- This compound standard solution
- This compound-d2 (Internal Standard) solution
- Methanol (LC-MS Grade)
- Methyl tert-butyl ether (MTBE) (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Reconstitution Solvent: 50:50 Acetonitrile/Water with 0.1% Formic Acid
2. Procedure:
- Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample, calibrator, and QC. Vortex briefly.
- Protein Precipitation & Lysis: Add 400 µL of cold methanol. Vortex for 30 seconds to precipitate proteins.
- Liquid-Liquid Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C. Two distinct layers should form.
- Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new tube, avoiding the protein pellet and aqueous layer.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 20 seconds.
- Analysis: Transfer the reconstituted sample to an LC vial and inject it into the LC-MS/MS system.
// Nodes
start [label="Start: 100 µL Plasma", fillcolor="#F1F3F4", fontcolor="#202124"];
spike [label="Spike with\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ppt [label="Add 400 µL Methanol\n(Protein Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
lle [label="Add 1.0 mL MTBE\n(Liquid-Liquid Extraction)", fillcolor="#FBBC05", fontcolor="#202124"];
centrifuge [label="Centrifuge\n(Phase Separation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
transfer [label="Transfer Organic Layer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
dry [label="Evaporate to Dryness", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reconstitute [label="Reconstitute in\n100 µL Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"];
inject [label="Inject into LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> spike;
spike -> ppt;
ppt -> lle;
lle -> centrifuge;
centrifuge -> transfer;
transfer -> dry;
dry -> reconstitute;
reconstitute -> inject;
}
Caption: Workflow for LLE sample preparation of this compound.
Troubleshooting Decision Tree
This diagram helps guide the user through a logical process to identify and solve common issues related to matrix effects.
Caption: Decision tree for troubleshooting matrix effects in LC-MS.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. providiongroup.com [providiongroup.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Undecylenic Acid
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of undecylenic acid. This guide provides a structured approach to identifying and resolving peak tailing, a frequent challenge in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical (Gaussian). Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting peaks.
Q2: What are the common causes of peak tailing for acidic compounds like this compound?
The primary causes of peak tailing for acidic analytes like this compound in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the carboxyl group of this compound, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]
-
Improper Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 5.02), the analyte will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms.[4] The anionic form can have strong interactions with the stationary phase, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[1]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds. For this compound, a carboxylic acid with a pKa of about 5.02, the mobile phase pH should be maintained at least 2 pH units below its pKa (i.e., pH < 3) to ensure it is in its fully protonated, non-ionized form. This minimizes ionic interactions with the stationary phase and promotes a single, well-defined retention mechanism, resulting in a symmetrical peak.
Q4: Can the choice of HPLC column influence peak tailing for this compound?
Absolutely. Modern, high-purity silica columns that are well end-capped are recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound to reduce their activity and minimize secondary interactions. For acidic compounds, a C8 or C18 column with high-purity silica and effective end-capping is a good starting point.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Improper Mobile Phase pH | 1. Determine the pKa of this compound (approx. 5.02).2. Adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH 2.5-3.0) using an appropriate buffer (e.g., phosphate or citrate buffer).3. Ensure the buffer concentration is adequate (typically 10-25 mM). | Improved peak symmetry and potentially increased retention time. |
| Secondary Silanol Interactions | 1. If using an older column, switch to a modern, high-purity, end-capped C8 or C18 column.2. Consider using a mobile phase additive, such as a small amount of a competing acid (e.g., trifluoroacetic acid - TFA at 0.1%), to mask the active silanol sites. | Sharper, more symmetrical peaks due to reduced secondary interactions. |
| Column Overload | 1. Reduce the concentration of the this compound standard or sample.2. Decrease the injection volume. | Improved peak shape, with the peak becoming more symmetrical as the mass on the column is reduced. |
| Extra-Column Effects | 1. Minimize the length and internal diameter of all tubing between the injector and the detector.2. Check all fittings for proper connection and ensure there is no dead volume. | Reduced peak broadening and improved overall chromatographic efficiency. |
| Inappropriate Sample Solvent | 1. Dissolve the this compound sample in the mobile phase whenever possible.2. If a stronger solvent is required for solubility, ensure the injection volume is small. This compound is soluble in organic solvents like ethanol. | Better peak shape by avoiding solvent mismatch effects at the column head. |
| Column Contamination/Degradation | 1. Flush the column with a strong solvent (e.g., isopropanol or methanol/acetonitrile mixture).2. If flushing does not resolve the issue, replace the column with a new one. | A new or clean column should provide symmetrical peaks if other parameters are optimized. |
Experimental Protocols
Protocol for Mobile Phase pH Adjustment
-
Prepare the Aqueous Buffer:
-
To prepare a 25 mM phosphate buffer at pH 2.5, dissolve approximately 3.4 g of potassium dihydrogen phosphate (KH2PO4) in 1 L of HPLC-grade water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 buffer:acetonitrile).
-
Degas the mobile phase before use.
-
-
Equilibrate the System:
-
Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Inject the Sample:
-
Inject a standard solution of this compound and observe the peak shape.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart illustrating the systematic troubleshooting process for this compound peak tailing.
References
Technical Support Center: Enhancing the Long-Term Stability of Undecylenic Acid-Modified Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and maintenance of undecylenic acid-modified surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the key indicators of a successful this compound monolayer formation?
A successful modification is typically characterized by a uniform, hydrophobic surface. Key indicators include a significant increase in the water contact angle compared to the unmodified substrate, and characterization by analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) showing the presence of the carboxylic acid group and a carbon-rich surface.
Q2: How long can I expect my this compound-modified surface to remain stable?
The long-term stability of this compound-modified surfaces is highly dependent on the storage conditions and the surrounding environment. When stored in a dry, inert atmosphere (e.g., in a nitrogen chamber), methyl-terminated self-assembled monolayers (SAMs) have been shown to be stable for up to 9 weeks.[1] However, when exposed to biological media such as phosphate-buffered saline (PBS), significant degradation can be observed within days to weeks.[2]
Q3: What are the primary mechanisms of degradation for these surfaces?
The primary degradation pathways for this compound and similar self-assembled monolayers include:
-
Oxidation: The underlying substrate (e.g., silicon) can oxidize over time, especially when exposed to air and moisture, which can disrupt the monolayer.[3] The terminal functional groups of the monolayer itself can also be susceptible to oxidation.[1]
-
Desorption: The this compound molecules can gradually detach from the surface, particularly when immersed in aqueous or biological solutions.[2] This process can be accelerated at elevated temperatures.
-
Contamination: Adsorption of contaminants from the environment or solutions can alter the surface properties and mask the intended functionality.
Q4: Can I regenerate a degraded this compound-modified surface?
Regeneration of a degraded monolayer is generally not recommended as it is difficult to achieve the initial surface quality and uniformity. It is often more reliable to prepare a fresh surface.
Troubleshooting Guides
Issue 1: Incomplete or Poor Monolayer Formation
Symptoms:
-
Low water contact angle after modification.
-
High variability in contact angle measurements across the surface.
-
XPS analysis shows a low carbon signal or a high substrate signal.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Substrate | Verify substrate cleaning procedure. | Ensure thorough cleaning of the substrate to remove organic and inorganic contaminants. For silicon wafers, a standard RCA-1 clean followed by an HF dip can be effective. |
| Poor Quality this compound or Solvent | Check the purity of the this compound and solvent. | Use freshly distilled this compound and high-purity, anhydrous solvents. The presence of water in the solvent can lead to the formation of polysiloxanes and incomplete monolayers. |
| Oxidized Substrate Surface | Minimize exposure of the activated substrate to air. | For silicon, the hydrogen-terminated surface is highly reactive and oxidizes quickly in ambient conditions. Perform the modification step immediately after substrate preparation in an inert atmosphere (e.g., a glovebox). |
| Sub-optimal Reaction Conditions | Review reaction time and temperature. | Ensure the reaction is carried out for a sufficient duration and at the appropriate temperature as specified in the protocol. For thermal hydrosilylation on silicon, a reaction at 95°C has been shown to be effective. |
Issue 2: Inconsistent or Unstable Surface Properties Over Time
Symptoms:
-
Decreasing water contact angle over time.
-
Changes in the XPS spectra, such as an increase in the oxygen signal or a decrease in the carbon-to-substrate signal ratio.
-
Loss of biological activity for immobilized molecules.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation of the Monolayer or Substrate | Store the modified surfaces under an inert atmosphere. | Store samples in a nitrogen-filled desiccator or glovebox to minimize exposure to oxygen and moisture. |
| Desorption of the Monolayer in Aqueous Media | Evaluate the stability in the specific buffer or media. | If the application involves prolonged exposure to aqueous environments, consider cross-linking the monolayer or using alternative, more stable surface chemistries. |
| Contamination from Storage Environment | Use clean, dedicated storage containers. | Store samples in containers that will not leach contaminants. Avoid plastic containers that may release plasticizers. |
Quantitative Data Summary
Table 1: Stability of this compound-Modified Surfaces Under Different Conditions
| Condition | Duration | Observed Change | Analytical Technique | Reference |
| Storage in Nitrogen Chamber | 9 weeks | No significant alteration for CH3-terminated SAMs. | XPS | |
| Immersion in PBS | 21-35 days | Dramatic changes in contact angle and current densities, indicating substantial loss of SAM integrity. | Contact Angle, Voltammetry, XPS | |
| Immersion in Cell Culture Media (serum-free or 10% FBS) | 30 minutes | No detectable oxidation. | XPS | |
| Immersion in MilliQ Water at 50°C | 17 hours | Stable (for UDA-modified PDMS). | Contact Angle | |
| Storage in Desiccator at Room Temperature | 19.5 hours | Stable (for UDA-modified PDMS). | Contact Angle |
Experimental Protocols
Protocol 1: this compound Modification of Silicon (111) Surfaces
This protocol is adapted from a method for the direct assembly of acid-terminated monolayers.
Materials:
-
Silicon (111) wafers
-
40% Ammonium Fluoride (NH4F)
-
This compound (distilled)
-
TEMPO-C10 (catalyst)
-
Hexane, Acetone, Methanol, Dichloromethane (CH2Cl2) (all anhydrous)
-
Schlenk flask
-
Glovebox with an inert atmosphere (N2 or Ar)
Procedure:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA-1 clean).
-
To create a hydrogen-terminated surface, immerse the silicon wafers in a 40% NH4F solution under an argon purge for 20 minutes. The surface should become hydrophobic.
-
Immediately transfer the wafers into an inert atmosphere glovebox.
-
Immerse the hydrogen-terminated silicon wafers in a neat solution of this compound containing 0.1 mol% TEMPO-C10 in a sealed Schlenk flask.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
After 24 hours, remove the wafers and rinse them thoroughly with hexane, acetone, and methanol.
-
Sonicate the wafers twice for 3 minutes in fresh dichloromethane for each sonication.
-
Dry the modified wafers under a stream of nitrogen.
Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)
Objective: To confirm the presence and chemical state of elements on the this compound-modified surface.
Instrument: A Kratos Axis Ultra X-ray photoelectron spectrometer or equivalent.
Procedure:
-
Mount the modified silicon wafer on the sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface. Look for peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Silicon (Si 2p).
-
Acquire high-resolution scans for the C 1s, O 1s, and Si 2p regions.
-
Data Analysis:
-
C 1s: Deconvolute the C 1s peak to identify components corresponding to C-C/C-H bonds (approx. 285 eV) and the carboxyl group (O=C-O, approx. 289 eV).
-
Si 2p: The presence of a strong Si 2p peak from the bulk silicon and minimal SiOx peak (at a higher binding energy) indicates a successful monolayer formation with minimal substrate oxidation.
-
O 1s: The O 1s signal will have contributions from the carboxylic acid and any underlying silicon oxide.
-
Protocol 3: Contact Angle Goniometry
Objective: To assess the hydrophobicity of the modified surface, which is an indicator of monolayer formation and quality.
Procedure:
-
Place the modified wafer on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle between the solid surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to assess uniformity.
-
For more detailed analysis, advancing and receding contact angles can be measured by adding and removing water from the droplet, respectively.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Undecylenic Acid and Caprylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid and caprylic acid, both medium-chain fatty acids (MCFAs), have garnered significant attention in the scientific community for their inherent antifungal properties. Their potential as therapeutic agents against a spectrum of fungal pathogens, ranging from common yeasts like Candida albicans to dermatophytes responsible for skin infections, has made them subjects of extensive research. This guide provides a comprehensive, data-driven comparison of the antifungal efficacy of this compound and caprylic acid, intended to inform research and development efforts in the field of antifungal therapies. We will delve into their mechanisms of action, present available quantitative data on their efficacy, and detail the experimental protocols used to evaluate their antifungal properties.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the antifungal efficacy of this compound and caprylic acid. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a collation from various sources.
| Antifungal Agent | Fungal Species | Assay Type | Concentration/Value | Reference |
| This compound | Candida albicans | Biofilm Inhibition | > 3 mM | [1] |
| Candida albicans | Hyphal Growth Inhibition | > 4 mM | [1] | |
| Candida albicans | Minimum Inhibitory Concentration (MIC90) | < 0.0125% (< 125 µg/mL) | [2] | |
| Malassezia pachydermatitis | Minimum Inhibitory Concentration (MIC) of esters | ~1000 ppm | [3] | |
| Caprylic Acid | Candida albicans | Minimum Inhibitory Concentration (MIC) | 40 µg/mL | |
| Candida albicans | Mycelial Growth Inhibition | "Very low concentrations" | ||
| Malassezia pachydermatitis | Minimum Inhibitory Concentration (MIC) of esters | 500 ppm |
Mechanisms of Antifungal Action
Both this compound and caprylic acid exert their antifungal effects primarily through the disruption of the fungal cell membrane and interference with key morphological processes, most notably the yeast-to-hyphae transition in polymorphic fungi like Candida albicans.
This compound: This unsaturated fatty acid integrates into the fungal cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death. Furthermore, it has been shown to inhibit the morphological transition from the yeast form to the more invasive hyphal form, a critical step in the pathogenesis of Candida infections. This inhibition of morphogenesis is a key aspect of its antifungal activity.
Caprylic Acid: As a saturated fatty acid, caprylic acid also disrupts the integrity of the fungal cell membrane. It is believed to interfere with the lipid bilayer, causing a loss of membrane potential and function. Similar to this compound, caprylic acid has been observed to inhibit the mycelial growth of Candida albicans at low concentrations.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the process of evaluating antifungal efficacy, the following diagrams are provided in the DOT language.
References
A Comparative Guide to the Efficacy of Undecylenic Acid and Terbinafine Against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of undecylenic acid and terbinafine against common dermatophytes, the fungi responsible for skin, hair, and nail infections. The information presented is supported by experimental data to aid in research and development of novel antifungal therapies.
Introduction
Dermatophytosis, a prevalent superficial fungal infection, is primarily caused by dermatophytes of the genera Trichophyton, Microsporum, and Epidermophyton. Treatment typically involves topical or systemic antifungal agents. This guide focuses on a comparative analysis of two such agents: this compound, a fatty acid with antifungal properties, and terbinafine, a synthetic allylamine antifungal.
Mechanism of Action
The antifungal activity of both this compound and terbinafine stems from their interference with critical fungal cellular processes.
This compound: The precise mechanism of this compound is not fully elucidated, but it is understood to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[1] It is also suggested that this compound may interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
Terbinafine: Terbinafine exerts its antifungal effect by specifically inhibiting the enzyme squalene epoxidase.[2][3] This enzyme is a key component in the fungal ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a deficiency in ergosterol and an accumulation of toxic levels of squalene within the fungal cell, ultimately resulting in cell death.[3]
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and terbinafine against various dermatophytes as reported in a comparative study.
| Dermatophyte Species | This compound MIC (µg/mL) | Terbinafine MIC (µg/mL) |
| Trichophyton rubrum | 16 - 32 | 0.004 - 0.015 |
| Trichophyton mentagrophytes | 16 | 0.004 - 0.008 |
| Microsporum canis | 16 | 0.008 - 0.015 |
| Epidermophyton floccosum | 16 | 0.008 |
Data sourced from a study determining the in vitro activities of 17 antifungal drugs against a panel of 20 dermatophytes.
Experimental Protocols
The determination of MIC values is crucial for assessing the in vitro efficacy of antifungal compounds. The following is a generalized experimental protocol based on the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and terbinafine against dermatophyte isolates.
Materials:
-
Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
This compound and Terbinafine stock solutions (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the dermatophyte isolates on SDA or PDA plates at 28-30°C until sufficient sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) and gently scraping the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 1 x 10^3 to 3 x 10^3 CFU/mL using a hemocytometer or by spectrophotometric methods.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound and terbinafine stock solutions in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of final concentrations.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well of the microtiter plates containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation:
-
Incubate the microtiter plates at 28-35°C for 4 to 7 days, or until visible growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% or ≥100%) compared to the drug-free control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Visualizing Experimental and Logical Relationships
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the mechanisms of action.
References
A Comparative Analysis of Fatty Acids as Antifungal Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of various fatty acids, supported by experimental data. We delve into the efficacy of saturated, monounsaturated, and polyunsaturated fatty acids, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Fatty acids, naturally occurring carboxylic acids with long aliphatic chains, have emerged as promising antifungal agents. Their appeal lies in their natural origin, biodegradability, and a lower likelihood of inducing fungal resistance compared to synthetic fungicides.[1][2][3] This guide offers a comparative analysis to aid in the selection and application of fatty acids in antifungal research and development.
Comparative Efficacy of Fatty Acids
The antifungal activity of fatty acids is intrinsically linked to their chemical structure, including chain length and degree of saturation. Generally, unsaturated fatty acids exhibit greater antifungal potency than their saturated counterparts. This is attributed to the presence of double bonds, which increase the cross-sectional area of the molecule, leading to greater disruption of the fungal cell membrane.[1] Medium-chain saturated fatty acids (C6-C12) have also demonstrated significant antifungal effects.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Fatty Acids Against Pathogenic Fungi
| Fatty Acid | Class | Carbon Chain | Fungal Species | MIC (µg/mL) | Reference |
| Caproic Acid | Saturated | C6:0 | Candida albicans | >500 | |
| Caprylic Acid | Saturated | C8:0 | Candida albicans | 100-200 | |
| Capric Acid | Saturated | C10:0 | Candida albicans | 100-200 | |
| Lauric Acid | Saturated | C12:0 | Candida albicans | 100-200 | |
| Myristic Acid | Saturated | C14:0 | Fusarium oxysporum | 40 (growth reduction) | |
| Palmitic Acid | Saturated | C16:0 | Fusarium oxysporum | 40 (growth reduction) | |
| Oleic Acid | Monounsaturated | C18:1 | Plant Pathogenic Fungi | >1000 µM (low inhibition) | |
| Linoleic Acid | Polyunsaturated | C18:2 | Plant Pathogenic Fungi | 1000 µM (>55% inhibition) | |
| α-Linolenic Acid | Polyunsaturated | C18:3 | Plant Pathogenic Fungi | 1000 µM (>55% inhibition) | |
| Undecylenic Acid | Monounsaturated | C11:1 | Candida albicans | 100-200 | |
| Ricinoleic Acid | Hydroxy | C18:1 | Aspergillus niger | 2400 | |
| Coriolic Acid | Hydroxy | C18:2 | Aspergillus niger | 700 |
Mechanisms of Antifungal Action
The primary antifungal mechanism of fatty acids involves the disruption of the fungal cell membrane's integrity. They insert themselves into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular components, ultimately leading to cell death. Other proposed mechanisms include the inhibition of key cellular processes.
Key Antifungal Mechanisms of Fatty Acids
References
- 1. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
benchmarking green synthesis methods for undecylenic acid production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of green synthesis methods for the production of undecylenic acid, a valuable bio-based building block with applications in pharmaceuticals, polymers, and cosmetics. The information presented herein is intended to assist researchers in selecting the most suitable and sustainable method for their specific needs, with a focus on experimental data, detailed protocols, and visual representations of key processes.
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for different green synthesis methods for this compound and its methyl ester (a direct precursor).
| Method | Starting Material | Product | Yield (%) | Temperature (°C) | Reaction Time | Key Advantages |
| Conventional Pyrolysis | Castor Oil | This compound | 36.0% | 550 | Not Specified | Utilizes a renewable feedstock. |
| Ricinoleic Acid | This compound | 17.8%[1] | 530[1] | 17-32 s (residence time)[1] | Direct conversion from a primary component of castor oil. | |
| Microwave-Assisted Pyrolysis | Methyl Ricinoleate | This compound Methyl Ester (UAME) | 77% | 500 | Not Specified | Higher yield, potentially lower energy consumption. |
| Ultrasound-Assisted Synthesis | This compound & Sucrose | Undecylenoyl Sucrose Ester | 65% | 45 | 2 hours | Shorter reaction times and lower temperatures for esterification. |
Experimental Protocols
Conventional Pyrolysis of Castor Oil
This method describes the thermal cracking of castor oil to produce this compound and heptaldehyde.
Materials:
-
Castor Oil
-
Benzoyl Peroxide (0.5% w/w)
-
Mild steel balls (12.5-mm diameter)
Equipment:
-
Vertical stainless steel tubular reactor (76.2 cm long x 2.5 cm i.d.)
-
Condenser
-
Collection flask
-
Vacuum pump
-
Heating mantle or furnace
Procedure:
-
Pack the vertical stainless steel tubular reactor with 12.5-mm diameter mild steel balls.
-
Heat the reactor to the desired temperature (e.g., 550°C).
-
Introduce the castor oil containing 0.5% benzoyl peroxide into the pre-heated reactor at a controlled flow rate.
-
Maintain the system under reduced pressure (e.g., 45 mm Hg).
-
The pyrolysis products are passed through a condenser and collected in a flask.
-
The collected pyrolysate is then subjected to fractional distillation to separate this compound and heptaldehyde.
Microwave-Assisted Pyrolysis of Methyl Ricinoleate
This enhanced pyrolysis method utilizes microwave energy for more efficient heating.
Materials:
-
Methyl Ricinoleate
-
Silicon Carbide (SiC) (as microwave absorbent)
Equipment:
-
Microwave-assisted pyrolysis system with atomization feeding
-
Microwave generator
-
Pyrolysis reactor
-
Condenser
-
Collection system
Procedure:
-
Place silicon carbide (SiC) in the pyrolysis reactor to act as a microwave absorbent and heating medium.
-
Heat the reactor to the target temperature of 500°C using microwave irradiation.
-
Continuously feed methyl ricinoleate into the reactor using an atomization feeding system.
-
The pyrolysis vapors are passed through a condenser and the liquid products, including this compound methyl ester, are collected.
-
The this compound methyl ester can then be hydrolyzed to yield this compound.
Ultrasound-Assisted Synthesis of Undecylenoyl Sucrose Esters
This protocol details the synthesis of an ester of this compound, demonstrating the application of ultrasound in promoting the reaction.
Materials:
-
Sucrose
-
Methyl-10-undecenoate
-
Potassium Carbonate (K₂CO₃) (13 mol %)
-
Dimethyl Sulfoxide (DMSO)
Equipment:
-
Ultrasonic bath (45 kHz)
-
Reaction flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Vacuum distillation apparatus
Procedure:
-
In a reaction flask, dissolve sucrose in DMSO.
-
Add potassium carbonate (13 mol %) as a catalyst.
-
Place the flask in an ultrasonic bath operating at 45 kHz and maintain the temperature at 45°C.
-
Add methyl-10-undecenoate to the reaction mixture under a nitrogen atmosphere.
-
Continue sonication for 2 hours.
-
After the reaction is complete, remove the DMSO by vacuum distillation to isolate the undecylenoyl sucrose ester.
Visualizing the Processes
To further elucidate the methodologies and underlying chemical transformations, the following diagrams are provided.
Caption: Workflow for this compound production via pyrolysis.
Caption: Simplified mechanism of ricinoleic acid pyrolysis.
Caption: Experimental setup for ultrasound-assisted synthesis.
References
Comparative Performance of Undecylenic Acid-Based Polymers in Drug Delivery: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of undecylenic acid-based polymers against other common alternatives in the field of drug delivery. This document synthesizes available experimental data to aid in the selection of appropriate polymeric systems for therapeutic applications.
This compound, a renewable resource derived from castor oil, is emerging as a versatile building block for creating novel polymers with potential applications in drug delivery.[1] Its inherent antifungal properties and biocompatibility make it an attractive candidate for developing advanced therapeutic systems.[2][3] This guide compares the performance of this compound-based polymers with established biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (PCL), and chitosan, focusing on key performance indicators in drug delivery.
Overview of Polymer Characteristics
The selection of a polymer for a drug delivery system is dictated by its physicochemical properties, which in turn influence its biological performance.
| Polymer | Type | Key Characteristics for Drug Delivery |
| This compound-Based Polymers | Bio-based, potentially biodegradable | Biocompatible, inherent antifungal activity, tunable properties.[1][2] |
| Poly(lactic-co-glycolic acid) (PLGA) | Synthetic, biodegradable polyester | Well-established, tunable degradation rate, approved by the FDA for therapeutic use. |
| Polycaprolactone (PCL) | Synthetic, biodegradable polyester | Slow degradation rate, suitable for long-term release, good biocompatibility. |
| Chitosan | Natural, biodegradable polysaccharide | Biocompatible, mucoadhesive, enhances drug absorption, cationic nature allows for electrostatic interactions with drugs and tissues. |
Data Presentation: Comparative Performance Metrics
Quantitative data on the performance of this compound-based polymers in drug delivery is still emerging. The following tables provide a comparative summary based on available literature for the alternative polymers, which can serve as a benchmark for future studies on this compound-based systems.
Drug Loading and Encapsulation Efficiency
The capacity of a polymer to effectively encapsulate a therapeutic agent is a critical parameter.
| Polymer System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | Streptomycin | 14.28 ± 2.83 | 32.12 ± 4.08 | |
| PLGA Nanoparticles | Paclitaxel | Approx. 90 | - | |
| Chitosan Nanoparticles | Bovine Serum Albumin | - | 92 | |
| Lactic Acid-Grafted Chitosan Nanoparticles | Bovine Serum Albumin | - | 96 | |
| ACLE-Modified Chitosan Nanoparticles | Azithromycin | 55.74 ± 1.03 | 95.24 ± 1.30 |
Data for this compound-based polymers is not yet sufficiently available in the literature to be included in this comparative table.
In Vitro Drug Release
The rate and mechanism of drug release are crucial for achieving the desired therapeutic effect.
| Polymer System | Drug | Release Profile | Release Kinetics Model | Reference |
| PLGA-based Nanoparticles | Multiple | Multi-mechanistic | Weibull model often provides the best fit | |
| PCL Capsule | Bevacizumab | Slow release over 8 months | First-order kinetics | |
| Chitosan Nanoparticles | Bovine Serum Albumin | 28% release over 4 weeks | - | |
| Lactic Acid-Grafted Chitosan Nanoparticles | Bovine Serum Albumin | 15% release over 4 weeks | - | |
| Nanoemulsion in situ Gel (Carbopol) | Timolol Maleate | Continuous release over 24 hours | Zero-order, non-Fickian diffusion |
Specific drug release data from this compound-based polymer systems is a key area for future research.
Biocompatibility and Cytotoxicity
The biological safety of the polymer is paramount for any in vivo application.
| Polymer/Formulation | Cell Line | Assay | Results | Reference |
| PMMA-Undecylenic Acid Composites (≥6% UA) | Human A549 cells | MTS | Decreased cell viability, suggesting potential cytotoxicity at higher concentrations. | |
| GS-1 (this compound & L-Arginine) | HeLa, A549, Jurkat, U937 | Viability Assay | Dose-dependent reduction in viability. | |
| PLGA | - | - | Generally considered biocompatible, with degradation products being natural metabolites. | |
| PCL | - | - | Known for its excellent biocompatibility and slow in vivo degradation. | |
| Chitosan | - | - | Biocompatible, non-toxic, and biodegradable. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Synthesis of Lactic Acid-Grafted Chitosan Nanoparticles
This protocol describes a method to enhance chitosan's solubility and drug encapsulation efficiency.
-
Grafting of Lactic Acid: D,L-lactic acid is grafted onto the amino groups of chitosan without the use of a catalyst. The reaction conditions (temperature, time, and reactant ratio) are optimized to achieve the desired degree of grafting.
-
Nanoparticle Formation: The lactic acid-grafted chitosan is dissolved in a neutral pH solution.
-
Drug Loading: The therapeutic agent (e.g., bovine serum albumin) is added to the polymer solution.
-
Cross-linking: A suitable cross-linking agent is introduced to form the nanoparticles and encapsulate the drug.
-
Purification: The nanoparticles are purified through methods like centrifugation or dialysis to remove unreacted reagents and non-encapsulated drug.
Determination of Encapsulation Efficiency
This protocol outlines a general method for quantifying the amount of drug successfully encapsulated within nanoparticles.
-
Separation of Nanoparticles: The nanoparticle suspension is centrifuged at high speed (e.g., 12,000-15,000 rpm) to pellet the nanoparticles.
-
Quantification of Free Drug: The amount of free (non-encapsulated) drug in the supernatant is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
In Vitro Drug Release Study
This protocol describes a common method for evaluating the release of a drug from a nanoparticle formulation.
-
Sample Preparation: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the release profile. The data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative performance of these polymers.
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Workflow for developing a polymer-based drug delivery system.
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Factors influencing drug release from polymeric carriers.
Conclusion and Future Directions
This compound-based polymers present a promising new class of biomaterials for drug delivery, offering the advantages of being derived from a renewable resource and possessing inherent biological activity. However, the existing body of research lacks comprehensive, direct comparative studies against well-established polymers like PLGA, PCL, and chitosan.
Future research should focus on:
-
Systematic evaluation of drug loading capacity and encapsulation efficiency for a variety of therapeutic agents within this compound-based polymer systems.
-
Detailed investigation of in vitro and in vivo drug release kinetics from different this compound-based formulations (e.g., nanoparticles, hydrogels).
-
Comprehensive biocompatibility and degradation studies to establish the safety profile of these novel polymers.
By generating robust, quantitative data in these areas, the full potential of this compound-based polymers in advanced drug delivery can be realized, providing researchers with a new set of tools to address pressing therapeutic challenges.
References
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Undecylenic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of undecylenic acid against traditional analytical techniques. The supporting experimental data, presented in a clear, tabular format, demonstrates the superior performance of the UPLC-MS/MS method, making it an ideal choice for high-throughput screening and accurate quantification in complex matrices.
Performance Comparison of Analytical Methods
The following table summarizes the validation parameters for the novel UPLC-MS/MS method in comparison to existing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and volumetric titration methods for the quantification of this compound.
| Validation Parameter | UPLC-MS/MS Method (New) | HPLC-UV Method (Alternative 1) | Volumetric Titration (Alternative 2) |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Chromatographic separation) | Low (Non-specific acid-base reaction) |
| Linearity (r²) | >0.999 | >0.995 | Not Applicable |
| Range | 0.1 ng/mL - 1000 ng/mL | 1 µg/mL - 100 µg/mL | > 1 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 µg/mL | ~1 mg/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 µg/mL | > 1 mg/mL |
| Robustness | High | Moderate | Moderate |
| Analysis Time per Sample | ~5 minutes | ~15 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies for the validation of the novel UPLC-MS/MS method are provided below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Specificity
The specificity of the method was determined by analyzing blank matrix (placebo), this compound standard, and a mixture of this compound with potentially interfering substances (e.g., related fatty acids, formulation excipients). The UPLC-MS/MS method demonstrated high specificity, with no interfering peaks observed at the retention time and mass transition of this compound.
Linearity
Linearity was assessed by preparing a series of at least six concentrations of this compound standard solutions ranging from 0.1 ng/mL to 1000 ng/mL. Each concentration was analyzed in triplicate. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.
Accuracy
Accuracy was determined by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high) within the linear range. The spiked samples were then analyzed, and the percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate analyses of the same sample at a single concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on three different days by two different analysts using different instruments.
The precision was expressed as the relative standard deviation (%RSD) of the measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, while the LOQ was determined at a signal-to-noise ratio of about 10:1.
Robustness
The robustness of the method was evaluated by intentionally introducing small variations in the analytical parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect of these changes on the analytical results was assessed.
Visualizing the Workflow and Validation Relationships
To better illustrate the experimental process and the interplay of different validation parameters, the following diagrams are provided.
Caption: Experimental workflow for the validation of the UPLC-MS/MS method.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. database.ich.org [database.ich.org]
A Comparative Analysis of the Biological Activity of Undecylenic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Undecylenic Acid and Its Ester Derivatives, Supported by Experimental Data.
This compound, a monounsaturated fatty acid derived from castor oil, has long been recognized for its therapeutic properties, particularly its antifungal activity.[1][2][3] Esterification of its carboxylic acid group presents a promising avenue for modulating its physicochemical properties and biological activity, offering potential enhancements in efficacy, bioavailability, and formulation versatility. This guide provides a comparative analysis of the biological activities of this compound and its various ester derivatives, supported by available experimental data to inform further research and development.
Antimicrobial Activity: A Quantitative Comparison
The primary biological activity attributed to this compound is its antifungal effect, which has been extensively studied.[1][2] Its ester derivatives have also been investigated for their antimicrobial properties, with some studies suggesting comparable or even enhanced activity against certain microbial strains. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, for this compound and its derivatives against various fungal and bacterial species.
Table 1: Antifungal Activity of this compound and Its Ester Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Trichophyton rubrum |
| This compound | 128 - >1024 | 128 - 1024 |
| Lactose 6′-O-undecylenate | 512 | 512 |
| Sucrose Undecylenate | >1024 | Not Reported |
Table 2: Antibacterial Activity of this compound and Its Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Streptococcus pyogenes |
| Arginine Undecylenate (GS-1) | 600 - 1260 | 600 - 1260 |
| Sucrose Undecylenate | >1024 | Not Reported |
It is important to note that the antibacterial activity of many this compound esters has been reported as "insignificant" in some studies, although specific MIC values were not always provided. For instance, i-amyl-10-undecylenate and t-butyl-10-undecylenate showed some activity against both Gram-positive and Gram-negative bacteria, while i-butyl-10-undecylenate and n-butyl-10-undecylenate were only effective against Gram-positive bacteria in agar diffusion assays.
Other Biological Activities
Beyond antimicrobial effects, research has explored other potential therapeutic applications of this compound and its derivatives, including anti-inflammatory and cytotoxic activities.
Anti-inflammatory Properties
This compound itself has demonstrated anti-inflammatory properties by modulating the expression of inflammatory cytokines. An undecyl-rhamnoside derivative, APRC11, has been shown to down-regulate the expression of pro-inflammatory molecules such as IL-1α, IL-8, and MMP-9 in human keratinocytes stimulated with Propionibacterium acnes. However, quantitative IC50 values for the anti-inflammatory activity of a broad range of simple this compound esters are not yet widely available in the literature.
Cytotoxic Activity
Certain ester derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, novel lipoconjugates of methyl 10-undecenoate with phenolic acids have shown promising anticancer properties.
Table 3: Cytotoxic Activity of Methyl 10-Undecenoate-Phenolic Acid Conjugates (IC50 in µM)
| Compound | MCF7 (Breast Cancer) | DU145 (Prostate Cancer) | MDA-MB-231 (Breast Cancer) |
| Lipoconjugate with Caffeic Acid | 10.55 | 13.0 | 12.0 |
| Doxorubicin (Reference Drug) | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are summaries of key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol Details:
-
Media: RPMI-1640 medium is commonly used for fungi, while Mueller-Hinton Broth (MHB) is standard for bacteria.
-
Inoculum Preparation: Microbial cultures are grown to a specific density, often corresponding to a 0.5 McFarland standard, and then diluted to the final desired concentration in the test wells.
-
Incubation: Incubation conditions vary depending on the microorganism. For example, Candida species are typically incubated at 35-37°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Protocol Details:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.
-
Well Creation: Wells are punched into the agar using a sterile borer.
-
Application of Test Substance: A defined volume of the test compound (dissolved in a suitable solvent) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured. A larger zone of inhibition generally indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound's antifungal activity is the disruption of fungal cell membrane integrity. It is believed to interfere with fatty acid biosynthesis, which in turn inhibits the morphological transition of yeast cells to the hyphal form, a critical step in the pathogenesis of infections like those caused by Candida albicans. Esterification can influence how the molecule interacts with the cell membrane, potentially altering its efficacy.
Conclusion
The esterification of this compound offers a versatile strategy for developing new therapeutic agents with a range of biological activities. While the parent compound remains a potent antifungal, its ester derivatives, particularly sugar esters and aliphatic esters, have demonstrated noteworthy antimicrobial properties that warrant further investigation. The available data suggests that the type of ester moiety significantly influences the biological activity, with some derivatives showing enhanced or broadened antimicrobial spectra.
For drug development professionals, the exploration of different ester derivatives could lead to compounds with improved dermal penetration, reduced irritation, and enhanced efficacy. Further research should focus on systematic studies that directly compare the MIC and IC50 values of a wide array of this compound esters against a standardized panel of microbial and cell lines. Such data will be invaluable in establishing clear structure-activity relationships and guiding the design of next-generation therapeutics based on this versatile fatty acid.
References
Unveiling the Fungal Menace: A Comparative Guide to Undecylenic Acid's Disruption of Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of undecylenic acid's efficacy in disrupting fungal cell membranes against other established antifungal agents. By presenting supporting experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document serves as a valuable resource for researchers investigating novel antifungal therapies.
This compound, a monounsaturated fatty acid, has long been recognized for its fungistatic and fungicidal properties. Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity, a critical barrier for fungal survival and proliferation. This guide delves into the experimental validation of this mechanism, offering a comparative perspective against other major classes of antifungal drugs that also target the fungal cell membrane.
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following tables summarize the MIC values for this compound and other representative antifungal drugs against common fungal pathogens. It is important to note that MIC values can vary between studies due to differences in methodology and fungal strains tested.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Antifungal Agent | Fungal Species | MIC90 (µg/mL) | Reference |
| This compound | Candida albicans | < 125 | [1] |
MIC90: The concentration required to inhibit the growth of 90% of the tested isolates.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Various Antifungal Agents
| Antifungal Agent Class | Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Fatty Acid | This compound | Candida albicans | < 125 | [1] |
| Azoles | Fluconazole | Candida albicans | 0.25 - 4 | [2] |
| Itraconazole | Dermatophytes | 0.094 - 12 | [3] | |
| Ketoconazole | Dermatophytes | 0.064 - 24 | [3] | |
| Polyenes | Amphotericin B | Candida albicans | 0.06 - 1.0 | |
| Allylamines | Terbinafine | Trichophyton rubrum | < 0.0002 - > 4 |
Experimental Protocols for Validating Fungal Cell Membrane Disruption
The following are detailed methodologies for key experiments cited in the validation of this compound's role in disrupting fungal cell membranes.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the cell density to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound (or other antifungal agents) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that shows no visible growth.
-
Propidium Iodide (PI) Uptake Assay for Cell Membrane Permeability
This assay assesses cell membrane integrity. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes.
Protocol:
-
Fungal Cell Preparation and Treatment:
-
Culture and harvest fungal cells as described for the MIC assay.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Expose the fungal cells to various concentrations of this compound (e.g., at and below the MIC) for a defined period. Include an untreated control.
-
-
Staining:
-
Add propidium iodide to the treated and untreated cell suspensions to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 5-15 minutes.
-
-
Analysis:
-
Analyze the cells using fluorescence microscopy or flow cytometry.
-
An increase in the percentage of PI-positive (fluorescent) cells in the treated samples compared to the control indicates an increase in membrane permeability.
-
Sterol Quantification Assay for Ergosterol Biosynthesis Inhibition
This method measures the total cellular ergosterol content to determine if an antifungal agent inhibits its synthesis.
Protocol:
-
Fungal Culture and Treatment:
-
Grow the fungal strain in a suitable broth medium in the presence of varying concentrations of this compound. Include a drug-free control.
-
Incubate for a defined period (e.g., 16-24 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with sterile water.
-
Resuspend the cell pellet in an alcoholic potassium hydroxide solution.
-
Incubate at 80-85°C for 1-4 hours to saponify the cellular lipids.
-
-
Sterol Extraction:
-
Cool the samples and extract the non-saponifiable lipids (containing ergosterol) with a non-polar solvent like n-heptane or hexane.
-
Evaporate the solvent to dryness.
-
-
Quantification:
-
Resuspend the dried sterol extract in a suitable solvent (e.g., ethanol).
-
Measure the absorbance of the extract using a spectrophotometer at wavelengths characteristic for ergosterol (typically between 230 and 300 nm).
-
Alternatively, analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) for more detailed information.
-
A dose-dependent reduction in the total ergosterol content in the this compound-treated samples compared to the control indicates inhibition of ergosterol biosynthesis.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a general experimental workflow for antifungal drug validation.
Caption: Mechanism of this compound's antifungal action.
Caption: Experimental workflow for antifungal validation.
References
Comparative Cytotoxicity of Undecylenic Acid on Fungal and Mammalian Cells: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Undecylenic acid, an eleven-carbon monounsaturated fatty acid, is a well-established antifungal agent. However, recent studies have illuminated its cytotoxic effects on mammalian cancer cells, prompting a closer examination of its differential activity. This guide provides a comparative analysis of the cytotoxic effects of this compound on fungal and mammalian cells, supported by experimental data, detailed protocols, and mechanistic pathway diagrams.
Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic and antifungal activities of this compound across various fungal and mammalian cell lines. These values, primarily presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), offer a quantitative comparison of this compound's potency.
Table 1: Antifungal Activity of this compound against Various Fungal Species
| Fungal Species | Strain | Method | Key Findings | Reference |
| Candida albicans | SC5314 | Broth Microdilution | Inhibits biofilm formation >3 mM; Abolishes yeast-to-hyphae transition >4 mM. | [1] |
| Candida albicans | ATCC 90028 | Agar-based Assay | MIC50 <0.0125%; MIC90 <0.0125% (for 10^6 cells/mL). | [2][3] |
| Candida glabrata | - | MIC and MFC tests | Biofilms showed higher cell counts and metabolic activity in the presence of UDA. | [4] |
| Aspergillus fumigatus | ATCC 204305 | Broth Microdilution | MIC: >168.9 µM | [4] |
| Trichophyton mentagrophytes | ATCC 28185 | Broth Microdilution | MIC: >168.9 µM |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | Assay | IC50 (mM) | Exposure Time | Reference |
| HeLa | Human Cervical Cancer | MTT/MTS | 0.9862 | 24 hours | |
| A549 | Human Lung Carcinoma | MTT/MTS | 0.3751 | 24 hours | |
| Jurkat | Human T-cell Leukemia | MTT/MTS | 0.5782 | 24 hours | |
| U937 | Human Histiocytic Lymphoma | MTT/MTS | 0.2893 | 24 hours | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Viability Assay | Dose-dependent reduction in viability | 24 hours |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation : Fungal isolates, such as Candida albicans, are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is further diluted in RPMI 1640 medium to the final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Drug Dilution : this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation : Each well is inoculated with the fungal suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading.
Mammalian Cell Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Mammalian cells (e.g., HeLa, A549) are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/well for A549) and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.
-
Incubation : The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : MTT reagent (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.1 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Antifungal Mechanism of Action
This compound exerts its antifungal effects through a multi-pronged approach primarily targeting the fungal cell membrane and its integrity.
-
Disruption of Cell Membrane : The lipophilic nature of this compound allows it to integrate into the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.
-
Inhibition of Morphogenesis : It inhibits the transition of Candida albicans from its yeast form to the more virulent hyphal form, a critical step in the establishment of infection. This is achieved by downregulating genes involved in hyphal formation, such as HWP1.
-
Inhibition of Biofilm Formation : this compound effectively inhibits the formation of fungal biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously resistant to antifungal agents.
-
Ergosterol Synthesis Inhibition : There is evidence to suggest that this compound may interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.
Cytotoxic Mechanism in Mammalian Cancer Cells
In contrast to its broad effects on fungal cells, the cytotoxicity of this compound in mammalian cancer cells is more specific, inducing a programmed cell death pathway known as apoptosis.
-
Cellular Uptake : this compound is transported into cancer cells via Fatty Acid Transport Protein 2 (FATP2).
-
Mitochondrial Dysfunction : Once inside the cell, this compound leads to a reduction in the mitochondrial membrane potential. This is a key event in the intrinsic pathway of apoptosis.
-
Caspase Activation : The disruption of mitochondrial function triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7).
-
Apoptosis Execution : Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Conclusion
This compound exhibits a notable differential cytotoxicity, acting as a broad-spectrum antifungal agent while demonstrating more targeted pro-apoptotic effects in mammalian cancer cells. Its mechanism in fungi centers on the disruption of cell membrane integrity and key virulence factors. In contrast, its effect on cancer cells involves a more orchestrated signaling cascade leading to programmed cell death. This selective cytotoxicity underscores the potential of this compound as a lead compound for further investigation in both infectious disease and oncology research. The provided data and protocols serve as a valuable resource for researchers aiming to build upon our current understanding of this versatile fatty acid.
References
- 1. Antifungal effects of this compound on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Undecylenic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of undecylenic acid, ensuring compliance and minimizing environmental impact.
This compound, while utilized in various research and pharmaceutical applications, is classified as a skin and eye irritant and is notably toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, its disposal requires adherence to hazardous waste protocols.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat or other protective clothing.
-
Respiratory Protection: May be required if there is a risk of generating dust or aerosols.
Step-by-Step Disposal Protocol
This compound and its containers must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with this compound and is kept tightly closed in a cool, well-ventilated area.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
For liquid spills, absorb the material using an inert absorbent such as dry clay, sand, or vermiculite. Do not use combustible materials.
-
For solid spills, carefully sweep or shovel the material to avoid creating dust.
-
Place the absorbed or collected material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through a licensed environmental waste management company.
-
Disposal should be in accordance with all applicable local, regional, and national environmental regulations. In some cases, disposal may involve incineration at an approved industrial combustion plant.
-
Hazard Classification and Data
The following table summarizes the key hazard information for this compound, underscoring the importance of proper disposal.
| Hazard Classification | Description | GHS Pictograms |
| Skin Irritation | Causes skin irritation. | GHS07 |
| Eye Irritation | Causes serious eye irritation. | GHS07 |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life. | GHS09 |
| Aquatic Toxicity (Chronic) | Toxic to aquatic life with long lasting effects. | GHS09 |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
